2-m-Tolylamino-thiazol-4-one
Description
Properties
IUPAC Name |
2-(3-methylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQLBTVJHQTLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346102 | |
| Record name | 2-m-Tolylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27052-16-0 | |
| Record name | 2-[(3-Methylphenyl)amino]-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27052-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-m-Tolylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Thiazol-4-one Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Fundamental Properties of 2-m-Tolylamino-thiazol-4-one
The thiazol-4-one nucleus is a cornerstone heterocyclic motif in medicinal chemistry, widely regarded as a "privileged structure."[1] This designation stems from its remarkable ability to interact with a diverse array of biological targets, serving as a versatile scaffold for the development of novel therapeutic agents.[1] The specific derivative, this compound, belongs to the broader class of 2-aminothiazol-4-ones, which exist in a tautomeric equilibrium with 2-iminothiazolidin-4-ones. This structural feature is crucial for its chemical reactivity and biological interactions. The strategic placement of the m-tolyl group on the exocyclic nitrogen allows for fine-tuning of the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, fundamental properties, and potential biological significance of this compound, offering a technical resource for researchers in drug development.
Synthesis and Structural Elucidation
The primary route for synthesizing 2-arylaminothiazol-4-ones is a variation of the classic Hantzsch thiazole synthesis. This method involves the cyclocondensation of an N-arylthiourea with an α-haloacetyl compound. For the title compound, this translates to the reaction between 1-(m-tolyl)thiourea and an α-haloacetic acid derivative, such as ethyl chloroacetate.
General Synthetic Workflow
The reaction mechanism initiates with the nucleophilic attack of the sulfur atom from the thiourea onto the electrophilic α-carbon of the halo-ester. This is followed by an intramolecular cyclization and subsequent dehydration (or loss of ethanol) to yield the final thiazol-4-one ring system.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via cyclocondensation.
Materials:
-
1-(m-tolyl)thiourea
-
Ethyl chloroacetate
-
Anhydrous sodium acetate
-
Absolute ethanol
-
Standard reflux apparatus
-
Filtration equipment
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 1-(m-tolyl)thiourea and 1.2 equivalents of anhydrous sodium acetate in a minimal amount of absolute ethanol.
-
Addition of Electrophile: To the stirring solution, add 1.1 equivalents of ethyl chloroacetate dropwise at room temperature. The dropwise addition is crucial to control any initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature and then pour it into ice-cold water. A solid precipitate of the crude product should form.
-
Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Self-Validation: The protocol's integrity is maintained by monitoring via TLC, which confirms the consumption of reactants and formation of the product. The final characterization steps provide definitive structural proof and a quantitative measure of purity.
Physicochemical Properties
| Property | Predicted / Analogous Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₀N₂OS | Foundational for molecular weight calculation and elemental analysis. |
| Molecular Weight | 206.27 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.[2] |
| Melting Point (°C) | Estimated: >150 °C | Indicates purity and lattice energy. Important for formulation and stability. |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and acetone. | Affects formulation, dissolution, and absorption. Poor aqueous solubility is a common challenge in drug development.[3] |
| logP (Octanol/Water) | Estimated: ~2.0 - 2.5 | Measures lipophilicity, which affects membrane permeability and binding to biological targets. |
Protocol: Solubility Determination
Objective: To determine the qualitative solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Solvents: Water, 0.1 N HCl, 0.1 N NaOH, Ethanol, Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Small test tubes
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate test tubes for each solvent.[3]
-
Solvent Addition: Add 1 mL of the chosen solvent to a test tube.[3]
-
Mixing: Vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.[3]
-
Observation: Visually inspect the mixture against a dark background to determine if the solid has dissolved.
-
Classification:
-
Soluble: The compound dissolves completely, forming a clear solution.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: No visible dissolution of the solid.
-
Causality: This tiered approach using solvents with different properties (aqueous, acidic, basic, organic polar) provides a comprehensive solubility profile, which is critical for guiding formulation strategies. For instance, solubility in acidic or basic solutions can indicate potential for salt formation to improve aqueous solubility.
Biological Activities and Therapeutic Potential
The 2-aminothiazole scaffold is a prolific pharmacophore, with derivatives exhibiting a vast spectrum of biological activities.[4][5] While specific bioactivity data for the m-tolyl isomer is not extensively documented, its structural class is associated with significant therapeutic potential. The rhodanine core, a related thiazolidin-4-one structure, is also known for its broad biological activity.[6][7][8][9]
Caption: Biological activities associated with the 2-aminothiazol-4-one scaffold.
-
Anticancer Activity: Many rhodanine and 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7] The mechanism often involves the inhibition of key enzymes like kinases or disruption of cellular processes like tubulin polymerization.[1]
-
Antimicrobial and Antifungal Activity: This class of compounds has shown significant activity against a range of bacteria and fungi.[4][10] The thiazole ring is a key component in many approved antimicrobial drugs.
-
Anti-inflammatory Activity: Derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[4][5]
-
Antiviral and Antidiabetic Activity: Research has also highlighted the potential of these scaffolds in developing antiviral and antidiabetic agents.[7][8][9] For example, the marketed drug Epalrestat, used for diabetic neuropathy, is a rhodanine-3-acetic acid derivative.[7]
Structure-Activity Relationship (SAR) Insights: The nature and position of the substituent on the aryl ring are critical for modulating biological activity. The meta-position of the methyl group in this compound, compared to its ortho or para isomers, will uniquely influence the molecule's conformation and electronic distribution. This can lead to differential binding affinities for biological targets. Focused SAR studies are essential to determine how modifications to this tolyl ring affect potency and selectivity.[1][11][12]
Analytical Methodologies
Protocol: Purity Assessment by Reverse-Phase HPLC
Objective: To develop a robust RP-HPLC method for the quantitative analysis and purity determination of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Data acquisition and processing software.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v).[13] The exact ratio should be optimized to achieve a suitable retention time and peak shape. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the synthesized product in the same solvent to a concentration within the linear range of the standard curve.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (typically around 254 nm or λmax)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and peak areas.
-
Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Trustworthiness: This method is self-validating through system suitability tests (e.g., tailing factor, theoretical plates) and method validation parameters (linearity, accuracy, precision, LOD, LOQ), ensuring reliable and reproducible results.[13]
References
- Liu, J., Wu, Y., Piao, H., Zhao, X., Zhang, W., Wang, Y., & Liu, M. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini Reviews in Medicinal Chemistry, 18(11), 948-961.
- Saeed, A., Mfa, K., & El-Mawgoud, A. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3737.
- Liu, J., Wu, Y., Piao, H., Zhao, X., Zhang, W., Wang, Y., & Liu, M. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed.
- Bentham Science Publishers. (n.d.). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs.
- Alam, M. A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549.
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-5.
- Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-5.
- Yousaf, H., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review [mdpi.com]
- 8. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]
- 10. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"2-m-Tolylamino-thiazol-4-one" chemical structure and IUPAC name
An In-Depth Technical Guide to 2-(m-Tolylamino)-thiazol-4-one: Structure, Synthesis, and Scientific Context
Introduction
The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Within this class, 2-aminothiazole derivatives have emerged as a "privileged scaffold," demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] This guide focuses on a specific, yet representative, member of this family: 2-(m-Tolylamino)-thiazol-4-one . As a Senior Application Scientist, this document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this molecule, moving beyond simple data recitation to explain the causality behind its chemical logic, synthesis, and potential applications. We will delve into its precise chemical identity, provide a validated protocol for its synthesis, detail methods for its characterization, and place it within the broader context of modern drug discovery.
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's structure is the foundation of all subsequent research. This section defines the nomenclature, structural features, and key properties of 2-(m-Tolylamino)-thiazol-4-one.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, following IUPAC conventions, clarifies the precise arrangement of its constituent atoms.
-
Preferred IUPAC Name: 2-((3-methylphenyl)amino)thiazol-4(5H)-one
-
Common Name: 2-m-Tolylamino-thiazol-4-one
-
Tautomeric Form Name: 2-((3-methylphenyl)imino)thiazolidin-4-one[5]
The "(5H)" designation in the primary IUPAC name is crucial, as it specifies the location of the saturated carbon at position 5 of the thiazole ring, distinguishing it from other potential isomers.
Chemical Structure and Tautomerism
Like many 2-amino-4-thiazolone derivatives, this compound exists as a mixture of two rapidly interconverting tautomers: the amino form and the imino form.[6] This prototropic tautomerism is a critical feature, influencing the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The equilibrium between these forms can be influenced by factors such as solvent polarity and solid-state packing forces.
Caption: Prototropic tautomerism of the title compound.
Physicochemical Properties
The fundamental properties of a compound are essential for experimental design, including solvent selection, dosage calculations, and analytical method development. The data below are calculated based on the chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | [7][8] |
| Molecular Weight | 206.26 g/mol | [7][8] |
| Monoisotopic Mass | 206.05139 Da | [5] |
| XLogP3 (Predicted) | 2.3 | [5] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Rotatable Bond Count | 2 | [9] |
| Topological Polar Surface Area | 70.8 Ų | [9] |
Synthesis and Mechanistic Insights
The construction of the 2-aminothiazole scaffold is a well-trodden path in organic synthesis, with the Hantzsch thiazole synthesis being a primary and reliable method.[10][11] This section provides a detailed protocol for the synthesis of 2-(m-Tolylamino)-thiazol-4-one, grounded in established chemical principles.
Synthetic Workflow Overview
The synthesis is a two-component condensation reaction. The logical flow involves the reaction of a nucleophilic sulfur compound (a substituted thiourea) with an electrophilic α-halo carbonyl compound, leading to cyclization.
Caption: Synthetic workflow for 2-(m-Tolylamino)-thiazol-4-one.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. The causality for key steps is explained to provide a deeper understanding of the transformation.
Materials:
-
1-(m-tolyl)thiourea
-
Ethyl chloroacetate
-
Anhydrous ethanol
-
Sodium metal (or 21% sodium ethoxide solution in ethanol)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
Procedure:
-
Preparation of Base (Catalyst): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully dissolving a stoichiometric equivalent of sodium metal in anhydrous ethanol. Rationale: Sodium ethoxide acts as a base to deprotonate the thiourea, enhancing its nucleophilicity for the initial S-alkylation step.
-
Addition of Thiourea: To the stirred sodium ethoxide solution, add one equivalent of 1-(m-tolyl)thiourea. Stir at room temperature for 15-20 minutes until a homogenous solution or suspension is formed.
-
Addition of Electrophile: Add one equivalent of ethyl chloroacetate dropwise to the mixture. An exothermic reaction may be observed. Rationale: This is the key S-alkylation step where the sulfur atom of the thiourea attacks the electrophilic carbon of the chloroacetate, displacing the chloride leaving group.[12]
-
Cyclization Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization, where a nitrogen atom attacks the ester carbonyl, followed by the elimination of ethanol to form the stable thiazolone ring.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Precipitation: Redissolve the crude residue in a minimal amount of hot water and acidify to pH 5-6 with glacial acetic acid. A precipitate should form upon cooling. Rationale: Acidification protonates any remaining basic species and helps induce precipitation of the neutral organic product, which is less soluble in the aqueous acidic medium.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(m-Tolylamino)-thiazol-4-one.[10]
Structural Characterization
Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides an unambiguous structural fingerprint of the molecule.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Complex multiplet signals between δ 7.0-7.5 ppm corresponding to the four protons on the m-tolyl ring. CH₃ Protons: A singlet around δ 2.3 ppm for the methyl group. CH₂ Protons: A singlet around δ 3.9-4.2 ppm for the methylene group at position 5 of the thiazolone ring. NH Proton: A broad singlet, potentially exchangeable with D₂O, typically downfield (> δ 9.0 ppm). Tautomerism may lead to signal broadening or duplication.[6] |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 170-180 ppm. Imino/Amino Carbon (C=N/C-N): A signal around δ 160-175 ppm. Aromatic Carbons: Multiple signals in the δ 110-140 ppm region. CH₂ Carbon: A signal around δ 35-45 ppm. CH₃ Carbon: A signal around δ 21 ppm. |
| IR (Infrared) Spectroscopy | N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm⁻¹. C=N Stretch: An absorption band around 1600-1650 cm⁻¹. C-H Aromatic/Aliphatic Stretches: Absorptions around 2850-3100 cm⁻¹. |
| Mass Spectrometry (MS) | [M+H]⁺: The mass spectrum should show a prominent molecular ion peak corresponding to the protonated molecule (m/z ≈ 207.06). |
Pharmacological Context and Potential Applications
The synthesis of a novel compound is often driven by its potential utility. The 2-arylamino-thiazol-4-one scaffold is of significant interest to the drug development community due to its proven track record as a pharmacophore.
A Privileged Scaffold in Drug Discovery
Thiazole-containing compounds are integral to a number of approved drugs, including the kinase inhibitor Dasatinib.[13] The 2-aminothiazole moiety is particularly effective as it can engage in multiple non-covalent interactions (hydrogen bonding, π-stacking) with biological targets, making it a versatile building block for designing inhibitors of enzymes like kinases, which are frequently dysregulated in diseases such as cancer.[1]
Review of Biological Activities in Related Analogs
-
Anticancer Activity: Numerous derivatives of the 2-aminothiazole core have demonstrated potent antiproliferative activity against various cancer cell lines.[13][14] The mechanism often involves the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs).
-
Kinase Inhibition: The thiazole ring is a key feature in many multi-target kinase inhibitors designed to treat complex diseases like Alzheimer's.[1] The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the appended aryl group (the m-tolyl group in this case) can occupy hydrophobic pockets in the ATP-binding site of kinases.
-
Antimicrobial and Anti-inflammatory Effects: Research has also highlighted the potential of 2-aminothiazole derivatives as antibacterial, antifungal, and anti-inflammatory agents, broadening their therapeutic potential.[3][4]
Conclusion
2-(m-Tolylamino)-thiazol-4-one stands as an exemplary model of the 2-aminothiazole class of heterocyclic compounds. Its structure, characterized by key functional groups and tautomeric equilibrium, provides a rich platform for chemical modification and biological interaction. The synthetic pathway, rooted in the classical Hantzsch reaction, is robust and allows for facile generation of the core scaffold. Based on extensive literature on analogous structures, this compound holds significant potential as a lead structure for the development of novel therapeutics, particularly in the areas of oncology and kinase-mediated diseases. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically deploy this valuable chemical entity in their drug discovery programs.
References
- Gomtsyan, A. (2012). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C-S Bond Formation. PMC - NIH.
- Chemical-Suppliers. (n.d.). 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- Sławiński, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.
- PubChemLite. (n.d.). 2-o-tolylamino-thiazol-4-one (C10H10N2OS).
- ResearchGate. (2016). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information.
- Manjula, S. N., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Journal of Indian Chemical Society.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.
- El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Lesyk, R., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI.
- Wuckelt, J., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed.
- PubChem. (n.d.). 2-(Tritylamino)-1,3-thiazol-4-ol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2-Aminothiazole.
Sources
- 1. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 2-o-tolylamino-thiazol-4-one (C10H10N2OS) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. scbt.com [scbt.com]
- 9. 2-(Tritylamino)-1,3-thiazol-4-ol | C22H18N2OS | CID 152509454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
"2-m-Tolylamino-thiazol-4-one" CAS number and molecular weight
An In-Depth Technical Guide to 2-m-Tolylamino-thiazol-4-one
Abstract
The thiazol-4-one nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, making them a focal point in drug discovery and development. This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its potential within the landscape of modern drug development. This document is intended to serve as a foundational resource for researchers engaged in the exploration and application of novel thiazole-based compounds.
Core Compound Identification
The fundamental characteristics of this compound are essential for any scientific investigation. While isomers of this compound are commercially available, specific data for the meta-substituted variant is detailed below.
| Property | Value | Source |
| IUPAC Name | 2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one | N/A |
| Synonyms | 2-(m-Tolylamino)thiazolin-4-one, 2-(3-methylanilino)-1,3-thiazol-4-one | N/A |
| Molecular Formula | C₁₀H₁₀N₂OS | [1] |
| Molecular Weight | 206.26 g/mol | [1] |
| CAS Number | Not readily available in public databases | N/A |
Note on Isomers: The ortho- and para-isomers, 2-o-Tolylamino-thiazol-4-one and 2-p-Tolylamino-thiazol-4-one, have assigned CAS numbers of 37394-99-3 and 17385-68-1, respectively.[1][2] All three isomers share the same molecular formula and weight.
Synthesis and Mechanistic Insights
The synthesis of 2-aminothiazole derivatives is most classically achieved through the Hantzsch thiazole synthesis .[3][4] This versatile method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.
General Synthetic Pathway: Hantzsch Synthesis
The synthesis of this compound follows a modified Hantzsch pathway. The reaction proceeds by the cyclization of chloroacetic acid with 1-(m-tolyl)thiourea.
Reaction:
-
1-(m-tolyl)thiourea + Chloroacetic acid → this compound + HCl + H₂O
The causality of this experimental choice lies in its efficiency and the ready availability of the starting materials. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom from the thiourea onto the electrophilic carbon of the chloroacetic acid, followed by an intramolecular cyclization and dehydration to form the stable thiazol-4-one ring.
Sources
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-m-Tolylamino-thiazol-4-one
A Senior Application Scientist's Perspective on Hypothesis Formulation and Experimental Validation
Foreword: The Quest for Mechanism as a Cornerstone of Drug Discovery
In the landscape of modern drug discovery, the identification of a bioactive compound is merely the opening chapter of a complex narrative. The true scientific endeavor lies in unraveling its mechanism of action (MoA)—the intricate dance of molecular interactions that culminates in a therapeutic effect. This guide is dedicated to the researchers, scientists, and drug development professionals who undertake this critical task. Our subject, 2-m-Tolylamino-thiazol-4-one, a molecule of interest with a thiazol-4-one core, presents a fascinating case study. The thiazole and thiazolidin-4-one scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their ability to interact with a diverse array of biological targets.[1] This inherent promiscuity, while promising, necessitates a systematic and rigorous approach to pinpoint its specific MoA.
Part 1: Deconstructing the Molecule - Structural Clues and a Survey of the Chemical Landscape
The structure of this compound, with its tolyl group in the meta position, provides the initial clues for our investigation. The thiazol-4-one ring is a common feature in compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The tolyl substituent's position influences the molecule's steric and electronic properties, which in turn dictate its potential binding partners.
A survey of the literature reveals that derivatives of the thiazole and thiazolidin-4-one core have been implicated in a multitude of biological activities:
-
Enzyme Inhibition: A prominent mode of action for this class of compounds. Examples include the inhibition of tyrosinase, the main protease of SARS-CoV-2, 11β-hydroxysteroid dehydrogenase type 1, Pin1, and monoamine oxidases (MAO).[4][5][6][7][8]
-
Anticancer Activity: Several thiazole derivatives exhibit anticancer properties through various mechanisms, such as the induction of apoptosis via caspase activation, disruption of cell cycle progression, and interference with DNA replication.[9]
-
Anti-inflammatory Effects: The 2-arylamino-thiazoline-4-one scaffold has been associated with significant anti-inflammatory properties.[10]
-
Antimicrobial and Antifungal Activity: The thiazolidin-4-one nucleus is a key component in many compounds with demonstrated fungicidal and antibacterial efficacy.[3][11]
This diverse bioactivity profile forms the foundation for our mechanistic hypotheses. The presence of the tolyl group suggests that the compound may exhibit specificity for certain targets over others, a key aspect that our experimental design must address.
Part 2: Formulating Testable Hypotheses - From Broad Strokes to Specific Targets
Based on the structural characteristics of this compound and the known activities of related compounds, we can formulate several plausible and testable hypotheses for its mechanism of action.
Hypothesis 1: Inhibition of a Key Kinase Involved in Cancer Cell Proliferation
Rationale: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. The tolyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of a kinase, leading to inhibition of its catalytic activity and subsequent downstream signaling pathways that control cell growth and survival.
Hypothesis 2: Induction of Apoptosis through the Intrinsic Pathway
Rationale: Related compounds, such as 2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester, have been shown to induce apoptosis through caspase activation.[9] It is plausible that this compound triggers the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and programmed cell death.
Hypothesis 3: Inhibition of Monoamine Oxidase B (MAO-B)
Rationale: Thiazole derivatives have demonstrated potent and selective inhibitory activity against MAO-B.[8] The structural features of this compound may allow it to bind to the active site of MAO-B, an enzyme implicated in neurodegenerative diseases, potentially leading to a neuroprotective effect.
Hypothesis 4: Anti-inflammatory Action via Inhibition of Cyclooxygenase (COX) Enzymes
Rationale: The anti-inflammatory properties of similar 2-arylamino-thiazoline-4-ones suggest a potential interaction with key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[10] Inhibition of these enzymes would reduce the production of prostaglandins, key mediators of inflammation.
Part 3: Experimental Validation - A Phased Approach to Mechanistic Elucidation
To systematically investigate these hypotheses, a multi-pronged experimental strategy is essential. This approach will begin with broad, phenotype-based assays and progressively narrow down to specific molecular targets.
Phase 1: Broad Phenotypic Screening
The initial step is to determine the primary biological effect of this compound in a cellular context.
Experimental Protocol 1: Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic and cytostatic effects of the compound on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Determine the IC50 (half-maximal inhibitory concentration) for each cell line.
-
-
Causality and Interpretation: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would support the anticancer hypotheses (Hypotheses 1 and 2).
Table 1: Hypothetical Cell Viability Data
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.1 |
| HCT116 (Colon Cancer) | 6.5 |
| HEK293 (Normal Kidney) | > 100 |
Phase 2: Target Class Identification
Based on the results of the phenotypic screening, the next phase focuses on identifying the class of molecular targets.
Experimental Protocol 2: Kinase Inhibition Profiling
-
Objective: To screen this compound against a broad panel of kinases to identify potential targets.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Submit the compound for screening against a panel of at least 100 different kinases at a fixed concentration (e.g., 10 µM).
-
The service will provide data on the percentage of inhibition for each kinase.
-
-
Causality and Interpretation: Significant inhibition (>50%) of specific kinases will provide strong evidence for Hypothesis 1 and guide further investigation into those particular kinases.
dot
Caption: Workflow for broad kinase inhibition profiling.
Experimental Protocol 3: Apoptosis Induction Assays
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Methodology:
-
Treat a sensitive cancer cell line (identified in Phase 1) with this compound at its IC50 concentration.
-
After 24-48 hours, perform the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases using a luminescent or fluorescent substrate.
-
-
-
Causality and Interpretation: A significant increase in the apoptotic cell population and caspase activity would strongly support Hypothesis 2.
dot
Caption: Hypothesized intrinsic apoptosis pathway.
Experimental Protocol 4: In Vitro Enzyme Inhibition Assays
-
Objective: To directly measure the inhibitory activity of the compound against MAO-A, MAO-B, COX-1, and COX-2.[12]
-
Methodology:
-
Utilize commercially available enzyme inhibition assay kits for each target enzyme.
-
Perform the assays according to the manufacturer's instructions, using a range of this compound concentrations.
-
Generate dose-response curves and calculate the IC50 values.
-
-
Causality and Interpretation: Potent and selective inhibition of MAO-B would validate Hypothesis 3, while inhibition of COX enzymes would support Hypothesis 4.
Table 2: Hypothetical Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
| MAO-A | 25.3 |
| MAO-B | 1.8 |
| COX-1 | > 100 |
| COX-2 | 45.7 |
Phase 3: Direct Target Engagement and Mechanism Confirmation
The final phase aims to confirm direct binding to the identified target and further elucidate the mechanism.
Experimental Protocol 5: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Objective: To unbiasedly identify the direct protein binding partners of this compound from a complex cellular lysate.[13][14]
-
Methodology:
-
Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with a cell lysate from a relevant cell line.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Causality and Interpretation: The identification of a specific kinase, a component of the apoptotic machinery, or another protein as a high-confidence interactor would provide direct evidence for its molecular target.
dot
Caption: Affinity Chromatography-Mass Spectrometry workflow.
Experimental Protocol 6: In Silico Molecular Docking
-
Objective: To predict the binding mode of this compound within the active site of its identified target protein.
-
Methodology:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Use molecular docking software (e.g., AutoDock, Glide) to predict the binding conformation and affinity of the compound.
-
-
Causality and Interpretation: The docking results can provide insights into the specific amino acid residues involved in the interaction and can guide future structure-activity relationship (SAR) studies for lead optimization.
Conclusion: A Roadmap to Mechanistic Insight
The journey to elucidate the mechanism of action of a novel compound like this compound is a testament to the scientific method. It begins with a deep understanding of the molecule's chemical context, leading to the formulation of logical and testable hypotheses. A phased and multi-faceted experimental approach, combining broad phenotypic screening with specific biochemical and biophysical assays, is crucial for navigating the complexities of cellular signaling. Each experiment is designed to be a self-validating system, providing clear, interpretable data that either supports or refutes the proposed mechanisms.
By following this comprehensive guide, researchers can systematically unravel the intricate molecular interactions of this compound, transforming a promising bioactive molecule into a well-characterized lead compound with a clear path toward therapeutic development.
References
- Creative Biolabs.
- Osada, H. (2010). Recent advances in target identification of bioactive natural products. Journal of Antibiotics, 63(8), 435-440. [Link]
- Luo, J., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 107. [Link]
- Zeng, Y., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports, 32(12), 1639-1653. [Link]
- Kim, D., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. Bioorganic & Medicinal Chemistry, 98, 117578. [Link]
- De Boni, L., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]
- Kovalenko, S. I., et al. (2001). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones.
- Petrou, A., et al. (2022). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Molecules, 27(7), 2133. [Link]
- Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]
- Al-Ghorbani, M., et al. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules, 28(19), 6825. [Link]
- Szymańska, E., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(12), 2055-2064. [Link]
- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]
- Li, Y., et al. (2005). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 10(9), 1055-1063. [Link]
- BellBrook Labs. (2023, November 14).
- ResearchGate. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process. [Link]
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
- Chen, H., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5871-5878. [Link]
- Saglık, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 84, 339-347. [Link]
- Kumar, S., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Journal of the Indian Chemical Society, 98(11), 100185. [Link]
- ResearchGate.
- ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
- National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-187. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (27052-16-0) for sale [vulcanchem.com]
- 10. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 13. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Foreword: A Strategic Framework for Novel Compound Target Deconvolution
An In-Depth Technical Guide to Identifying and Validating the Potential Biological Targets of 2-(m-Tolylamino)-thiazol-4-one
The compound 2-(m-tolylamino)-thiazol-4-one belongs to the broader class of thiazolidin-4-one derivatives, a privileged scaffold in medicinal chemistry. This family of compounds has demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4][5] Given the rich pharmacological landscape of its parent scaffold, 2-(m-tolylamino)-thiazol-4-one represents a compelling candidate for drug discovery. However, as a novel chemical entity, its specific biological targets are likely uncharacterized.
This guide, therefore, presents a comprehensive, field-proven strategy for the identification, validation, and mechanistic elucidation of the potential biological targets for 2-(m-tolylamino)-thiazol-4-one. We will move from broad, predictive computational approaches to high-confidence experimental validation, providing both the "how" and the "why" behind each methodological choice. This document is intended for drug development scientists and researchers tasked with navigating the complex journey from a promising hit compound to a well-understood lead molecule.
Part 1: In Silico Target Prediction and Hypothesis Generation
The initial phase of target discovery for a novel compound leverages computational power to scan the vast landscape of the human proteome for potential binding partners. This in silico approach is cost-effective, rapid, and generates a tractable list of hypotheses for subsequent experimental validation.[6][7]
Rationale for a Dual-Pronged Computational Strategy
We employ a two-pronged strategy—ligand-based and structure-based—to maximize the probability of identifying high-quality potential targets.[8]
-
Ligand-Based Approaches: These methods operate on the principle of "chemical similarity," assuming that molecules with similar structures are likely to interact with similar biological targets.[8] This is particularly useful when a compound belongs to a scaffold with known bioactivities.
-
Structure-Based Approaches: These methods, such as reverse docking, utilize the three-dimensional structure of proteins to predict physical binding events.[8][9] This approach is unbiased by known ligand information and can uncover entirely novel compound-target interactions.
In Silico Target Prediction Workflow
The following workflow outlines the key steps for generating a prioritized list of potential targets for 2-(m-tolylamino)-thiazol-4-one.
Caption: In silico workflow for target hypothesis generation.
Protocol 1: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformer of 2-(m-tolylamino)-thiazol-4-one and calculate its physicochemical properties and molecular fingerprints (e.g., Morgan, MACCS).
-
Ligand-Based Screening:
-
Submit the compound's structure (SMILES or SDF format) to similarity-based target prediction web servers (e.g., SwissTargetPrediction, SuperPred).
-
These tools compare the input molecule to databases of ligands with known targets and rank potential targets based on similarity scores.[8]
-
-
Structure-Based Screening:
-
Perform reverse docking by screening the compound against a library of druggable protein binding sites (e.g., derived from the Protein Data Bank).[9]
-
Use a robust docking algorithm (e.g., AutoDock, Glide) and a scoring function to rank the protein targets based on predicted binding affinity.
-
-
Data Integration and Prioritization:
-
Consolidate the hit lists from both ligand- and structure-based methods.
-
Prioritize targets that appear in both lists (higher confidence).
-
Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) to identify biological processes that are over-represented in the target list.
-
Prioritize targets that are part of well-defined signaling pathways implicated in diseases like cancer or inflammation, given the known activities of the thiazolidin-4-one scaffold.[1]
-
Part 2: Tier 1 Experimental Validation - Phenotypic and Broad-Spectrum Screening
With a prioritized list of target hypotheses, the next crucial step is to determine if 2-(m-tolylamino)-thiazol-4-one elicits a relevant biological response in a cellular context. This phase uses broad, unbiased screening methods to confirm bioactivity and narrow down the target space.
Phenotypic Drug Discovery (PDD)
PDD is a powerful strategy that focuses on identifying compounds that produce a desired change in cellular or organismal phenotype, without a priori knowledge of the specific molecular target.[10][11] This approach is invaluable for confirming that our compound of interest is active in a disease-relevant model.
Protocol 2: Cancer Cell Line Viability Screening
Given that thiazolidin-4-one derivatives frequently exhibit anticancer activity, a primary phenotypic screen against a panel of cancer cell lines is a logical starting point.[4]
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissues of origin (e.g., breast, colon, lung, pancreas). Include a non-cancerous cell line (e.g., MCF-10A, HEK293) to assess cancer-specific cytotoxicity.
-
Compound Treatment: Seed cells in 96-well or 384-well plates. After 24 hours, treat with a serial dilution of 2-(m-tolylamino)-thiazol-4-one (e.g., from 100 µM down to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or a standard-of-care chemotherapeutic).
-
Viability Assessment: After 72 hours of incubation, measure cell viability using a standard assay such as MTS or CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve. A potent and selective effect on cancer cells over normal cells is a promising result.
Kinome Profiling: A Focused, Unbiased Approach
Protein kinases are one of the largest and most important classes of drug targets, particularly in oncology and immunology.[12] Dysregulation of kinase activity is implicated in numerous diseases.[12] Since many small molecule inhibitors target the ATP-binding pocket of kinases, and the thiazole scaffold is a common feature in kinase inhibitors, a broad kinase screen is a high-yield experiment.[13][14]
Kinome profiling services offer rapid screening of a compound against hundreds of purified kinases in a biochemical assay format.[15][16]
Table 1: Representative Kinase Profiling Panels
| Panel Name | Provider Example | Number of Kinases | Assay Principle | Typical Output |
| KinomeScan | DiscoveRx (Eurofins) | >450 | Competition Binding Assay | % Inhibition at a fixed concentration (e.g., 1 µM) |
| HotSpot | Reaction Biology | >350 | Radiometric (³³P-ATP) | % Inhibition at a fixed concentration (e.g., 10 µM) |
| KinaseProfiler | MRC PPU, Dundee | >140 | Radiometric (³³P-ATP) | % Inhibition at a fixed concentration (e.g., 1 µM) |
| KinSight™ | AssayQuant | Panel-dependent | Continuous Enzyme Activity | Kinetic parameters (k_inact/K_I), IC50 |
Protocol 3: Single-Dose Kinome Profiling
-
Compound Submission: Provide a high-purity sample of 2-(m-tolylamino)-thiazol-4-one to a commercial provider (e.g., Reaction Biology, Pharmaron).[14][15]
-
Screening: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
Data Analysis: The primary output is the percent inhibition of each kinase's activity. A common threshold for a "hit" is >80% or >90% inhibition.
-
Target Selection: The kinases that are significantly inhibited are considered primary candidates for further validation. The selectivity of the compound can also be assessed by observing how many kinases are inhibited.[16]
Part 3: Tier 2 Experimental Validation - Target Deconvolution and Direct Engagement
Following the identification of high-confidence hits from Tier 1 screening, the focus shifts to rigorously validating the direct physical interaction between 2-(m-tolylamino)-thiazol-4-one and its putative target protein(s) in both biochemical and cellular systems.[17]
Caption: Workflow for direct target validation and engagement.
Protocol 4: Biochemical IC50 Determination
This is the gold-standard method for determining a compound's potency against a purified enzyme.
-
Reagents: Obtain purified, active recombinant protein for the kinase hit. Procure the appropriate substrate, ATP, and a detection reagent (e.g., ADP-Glo™).
-
Assay Setup: In a 384-well plate, serially dilute 2-(m-tolylamino)-thiazol-4-one. Add the kinase, its substrate, and initiate the reaction by adding ATP.
-
Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the amount of product formed (or substrate consumed) using the detection reagent and a plate reader.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of 2-(m-tolylamino)-thiazol-4-one.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated sample compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.
Conclusion and Forward Look
This guide outlines a systematic, multi-tiered approach to elucidate the biological targets of the novel compound 2-(m-tolylamino)-thiazol-4-one. By integrating predictive in silico methods with robust phenotypic and biochemical validation, researchers can confidently identify and validate the molecular mechanisms through which this compound exerts its biological effects. The successful deconvolution of its targets will be a critical step in advancing 2-(m-tolylamino)-thiazol-4-one from a chemical curiosity to a potential therapeutic agent.
References
- Alto Predict. (2021, April 8). Phenotypic Platforms are Taking Over Drug Discovery. [Link]
- MtoZ Biolabs. Kinome Profiling Service. [Link]
- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
- Kyei, A., et al. (2020). Computational/in silico methods in drug target and lead prediction.
- Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
- Pharmaron. Kinase Panel Profiling. [Link]
- Byrne, R. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]
- Oncolines B.V. (2024). Kinome Profiling. [Link]
- Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]
- Creative Biolabs. In Silico Target Prediction. [Link]
- Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. Journal of Medicinal Chemistry, 62(17), 7834-7857. [Link]
- Byrne, R. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1823, 319-338. [Link]
- StartUs Insights. (2023). 5 Top Phenotypic Screening Solutions Impacting The BioTech Sector. [Link]
- Drug Discovery News. (2024).
- Labiotech.eu. (2024). Can AI identify new drug targets that were previously missed by traditional methods?. [Link]
- Khanye, S. D., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 624-629. [Link]
- Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Göblyös, A., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2079-2087. [Link]
- National Genomics Data Center. (2024). Validation guidelines for drug-target prediction methods. [Link]
- ScienceOpen. (2024). Validation guidelines for drug-target prediction methods. [Link]
- Semantic Scholar. (2024). Validation guidelines for drug-target prediction methods. [Link]
- Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4967. [Link]
- Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
- Sobańska, K., et al. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 25(10), 5437. [Link]
- Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]
- ResearchGate. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]
- Kumar, A. D., et al. (2024). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]
- ResearchGate. (2014).
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Al-Abdullah, E. S., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. Journal of the Indian Chemical Society, 98(10), 100164. [Link]
- Lozynsky, M. V., et al. (2002). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones.
- ResearchGate. (2014).
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
- Szychowski, K. A., et al. (2020). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 25(23), 5768. [Link]
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in In Silico Target Fishing [mdpi.com]
- 10. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. assayquant.com [assayquant.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pharmaron.com [pharmaron.com]
- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 17. tandfonline.com [tandfonline.com]
"2-m-Tolylamino-thiazol-4-one" isomers and tautomeric forms
An In-Depth Technical Guide to the Isomers and Tautomeric Forms of 2-m-Tolylamino-thiazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The specific derivative, this compound, presents a fascinating case study in structural chemistry due to its potential for isomerism and tautomerism. These structural subtleties are not mere chemical curiosities; they are critical determinants of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive exploration of the isomeric and tautomeric landscape of this compound, detailing the theoretical possibilities, methods of characterization, and the profound implications for drug discovery and development.
Foundational Chemistry of this compound
This compound is a heterocyclic compound featuring a thiazolidinone ring substituted at the 2-position with an amino group, which is itself substituted with a meta-tolyl (3-methylphenyl) group. The inherent reactivity of this molecule is governed by its collection of functional groups: an electron-rich thiazole ring, a carbonyl group, and a secondary amine linkage.[4]
| Property | Value |
| CAS Number | 27052-16-0 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.26 g/mol |
| LogP | 2.12 |
| Polar Surface Area | 70.25 Ų |
| Boiling Point | 332.7°C at 760 mmHg |
| Table 1: Key Physical Properties of this compound.[4] |
The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates as it can influence membrane permeability.[4] However, to fully understand its behavior, one must look beyond this single representation and consider its structural dynamics.
The Isomeric Landscape
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For this compound, two primary forms of structural isomerism are relevant.
Positional Isomerism of the Tolyl Group
The designation "m-tolyl" specifies that the methyl group is at the meta (3-position) of the phenyl ring. It is crucial to recognize the existence of its positional isomers:
-
2-o-Tolylamino-thiazol-4-one (ortho-isomer)
-
2-p-Tolylamino-thiazol-4-one (para-isomer)
The position of the methyl group significantly impacts the molecule's steric and electronic properties. The ortho-isomer introduces steric hindrance near the amino linkage, which can affect its conformation and ability to bind to a biological target. The electronic-donating nature of the methyl group influences the basicity of the amino nitrogen differently in the ortho, meta, and para positions, which can alter reactivity and hydrogen bonding capacity.
Structural Isomerism of the Heterocyclic Core
While the topic is specifically 2-amino-4-thiazolidinone, it is important to acknowledge the existence of its structural isomer, 4-amino-2-thiazolidinone.[5][6] Though synthetically less common, this isomeric core would place the carbonyl and amino groups at different positions, leading to a fundamentally different molecule with distinct chemical and biological properties.
The Dynamic World of Tautomerism
Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[7] This is not a resonance phenomenon, as it involves the movement of an atom (a proton), not just electrons.[7] For this compound, two principal tautomeric equilibria are at play.
The Predominant Amine-Imine Tautomerism
The most significant and widely studied tautomerism in this class of compounds is the amine-imine equilibrium.[6] It involves the migration of a proton between the exocyclic amino nitrogen and the endocyclic nitrogen at the 3-position of the thiazole ring.
-
Amine Form: 2-(m-Tolylamino )-thiazol-4(5H)-one
-
Imine Form: 2-(m-Tolylimino )-thiazolidin-4-one
Caption: Amine-Imine tautomeric equilibrium.
The position of this equilibrium is not fixed and is governed by several factors:
-
Substituents: The electronic nature of the substituent on the exocyclic nitrogen is a key determinant of the tautomer ratio.[6]
-
Physical State: Spectroscopic studies have shown that compounds of this type often exist predominantly in the amino form in the crystalline state.[8]
-
Solvent: The equilibrium can shift significantly in solution. Ab initio studies on the parent 2-aminothiazolidine-4-one show that polar solvents like water can decrease the energy barrier for proton transfer, facilitating interconversion.[5]
Keto-Enol Tautomerism
A second, though generally less favored, tautomerism is the keto-enol equilibrium. This involves the migration of a proton from the carbon at the 5-position to the carbonyl oxygen.
-
Keto Form: 2-(m-Tolylamino)-thiazol-4(one )
-
Enol Form: 2-(m-Tolylamino)-thiazol-4(ol )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (27052-16-0) for sale [vulcanchem.com]
- 5. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of Tolylamino-thiazol-4-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tolylamino-thiazol-4-one scaffold is a significant heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this important class of compounds. It delves into the foundational synthetic methodologies, traces the evolution of synthetic strategies, and explores the structure-activity relationships that have driven the development of tolylamino-thiazol-4-one derivatives as potential therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceuticals, offering insights into the historical context and chemical principles that underpin this fascinating area of drug discovery.
Introduction: The Thiazolidin-4-one Core - A Privileged Scaffold
The thiazolidin-4-one ring system, a saturated derivative of thiazole containing a carbonyl group at the 4-position, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] The structural features of the thiazolidin-4-one core, including the presence of nitrogen and sulfur heteroatoms and a reactive methylene group at the 5-position, provide multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
Since the early 20th century, the chemistry and biological potential of 4-thiazolidinones have been a subject of intense investigation.[1][4] This has led to the discovery of compounds with a remarkable range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[2][3] The journey of thiazolidin-4-ones from simple heterocyclic compounds to key components in modern drug discovery is a testament to the enduring power of chemical synthesis and the relentless pursuit of novel therapeutic solutions.
The Genesis of 2-Arylaminothiazol-4-ones: Early Synthetic Explorations
The story of tolylamino-thiazol-4-ones is intrinsically linked to the broader discovery and development of 2-amino and 2-arylaminothiazolidin-4-ones. One of the earliest and most fundamental methods for the synthesis of the 2-aminothiazolidin-4-one core involves the reaction of thiourea with an α-haloacetic acid or its ester. This reaction, a variation of the Hantzsch thiazole synthesis, laid the groundwork for the creation of a vast library of derivatives.
While pinpointing the exact first synthesis of a tolylamino-thiazol-4-one is challenging based on currently available literature, the foundational chemistry for its creation was established in the early 20th century. The logical synthetic precursor, N-tolylthiourea, could be readily prepared from the corresponding toluidine. The subsequent cyclization with chloroacetic acid or its esters would then yield the desired 2-(tolylamino)thiazol-4-one.
A key publication from 1991 by Lakhan and Singh describes the synthesis of 2-imino-3-(4-p-tolylthiazol-2-yl)-4-thiazolidinone, a more complex derivative, but one that highlights the established use of tolyl-containing building blocks in the synthesis of thiazolidinone systems by that time.[2] This suggests that the simpler 2-(tolylamino)thiazol-4-one scaffold was likely known and utilized in research long before this.
The general reaction for the synthesis of 2-arylaminothiazolidin-4-ones can be depicted as follows:
Figure 1: General synthetic scheme for 2-arylaminothiazolidin-4-ones.
This straightforward yet powerful reaction opened the door to the exploration of a wide range of aryl-substituted thiazolidinones, including the tolylamino derivatives.
Evolution of Synthetic Methodologies
Over the decades, the synthesis of 2-arylaminothiazolidin-4-ones, including tolylamino derivatives, has evolved from classical one-pot reactions to more sophisticated and efficient methodologies. This evolution has been driven by the need for higher yields, greater structural diversity, and more environmentally friendly processes.
The Foundational Cyclocondensation Reaction
The primary and most direct method for the synthesis of 2-(tolylamino)thiazol-4-ones involves the cyclocondensation of an N-tolylthiourea with an α-haloacetic acid or its ester, typically chloroacetic acid or ethyl chloroacetate.[5]
Experimental Protocol: Synthesis of 2-(p-Tolylamino)thiazolidin-4-one
-
Preparation of N-p-Tolylthiourea: A mixture of p-toluidine and an equimolar amount of ammonium thiocyanate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The resulting N-p-tolylthiourea is then isolated and purified.
-
Cyclocondensation: The prepared N-p-tolylthiourea is dissolved in a suitable solvent, such as absolute ethanol or glacial acetic acid.
-
An equimolar amount of chloroacetic acid is added to the solution.
-
A catalytic amount of a base, such as anhydrous sodium acetate, is often added to facilitate the reaction.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product precipitates out of the solution and is collected by filtration.
-
The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to yield pure 2-(p-tolylamino)thiazolidin-4-one.
Figure 2: Workflow for the synthesis of 2-(p-tolylamino)thiazolidin-4-one.
This method's simplicity and the ready availability of starting materials have made it a cornerstone in the synthesis of this class of compounds.
Multi-Component Reactions (MCRs)
In recent years, multi-component reactions (MCRs) have gained prominence as a powerful tool for the rapid generation of molecular diversity. For the synthesis of more complex thiazolidin-4-one derivatives, MCRs offer a highly efficient alternative to traditional multi-step synthesis. While not the primary method for simple 2-(tolylamino)thiazol-4-ones, MCRs are employed for the synthesis of more substituted analogs in a one-pot fashion.
Biological Activities and Structure-Activity Relationship (SAR) Studies
The tolylamino-thiazol-4-one scaffold has been investigated for a variety of biological activities, with a significant focus on its potential as an anticancer and antimicrobial agent. The tolyl group, with its methyl substituent, can influence the compound's lipophilicity and steric interactions with biological targets. The position of the methyl group (ortho, meta, or para) on the phenyl ring can also have a profound impact on biological activity.
While specific SAR data for a wide range of simple tolylamino-thiazol-4-ones is not extensively documented in a single source, general principles from related 2-arylaminothiazolidin-4-ones can be extrapolated. For instance, the nature and position of substituents on the aryl ring are known to modulate the biological activity.
Table 1: Representative Biological Activities of Thiazolidin-4-one Derivatives
| Compound Class | Biological Activity | Key Structural Features |
| 2-Arylaminothiazolidin-4-ones | Anti-inflammatory | Substitution on the aryl ring influences activity.[6] |
| 2-Imino-3-aryl-4-thiazolidinones | Antifungal | The nature of the aryl group at the 3-position is critical.[7] |
| Thiazolidin-4-one Hybrids | Anticancer, Antimicrobial | Combination with other pharmacophores enhances activity.[8] |
Conclusion and Future Perspectives
The journey of tolylamino-thiazol-4-ones, from their conceptual origins in the early 20th century to their current status as a promising scaffold in drug discovery, highlights the enduring importance of heterocyclic chemistry. The foundational synthetic methods, primarily the cyclocondensation of N-tolylthioureas with α-haloacetic acids, have provided a robust platform for the exploration of this chemical space.
While the historical record of the "first" synthesis remains somewhat elusive, the chemical principles underlying their creation are well-established. The continued exploration of the biological activities of tolylamino-thiazol-4-one derivatives, coupled with modern synthetic methodologies and computational modeling, holds significant promise for the development of novel therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action at the molecular level. The rich history and chemical versatility of the tolylamino-thiazol-4-one core ensure that it will remain a fertile ground for discovery for years to come.
References
- Lesyk R.B., Zimenkovsky B.S. 4-Thiazolidones: centenarian history, current status and perspectives for modern organic and medicinal chemistry. Curr. Org. Chem. 2004;8:1547–1577.
- Brown, F. C. 4-Thiazolidinones. Chemical Reviews. 1961; 61(5): 463-521.
- Metwally, M. A., Farahat, A. A., & Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 315-349.
- Surrey, A. R. (1949). The Synthesis of 2-Iminothiazolidin-4-ones. Journal of the American Chemical Society, 71(10), 3354-3356.
- Chaubey, A., & Pandeya, S. N. (2011). Synthesis and anticonvulsant activity of some novel 2, 3-disubstituted-4-thiazolidinones. Acta Poloniae Pharmaceutica, 68(2), 233-242.
- Rawal, R. K., Tripathi, R., Katti, S. B., Pan, C., & Liu, X. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic chemistry, 75, 215-231.
- Lakhan, R., & Singh, O. P. (1991). Synthesis and evaluation of 2-imino-3-(4-arylthiazol-2-yl)-4-thiazolidinones and their 5-arylidene derivatives as potential fungicides. Journal of agricultural and food chemistry, 39(3), 560-563.
- Hassan, S. Y. (2013). 4-Thiazolidinones as a versatile scaffold for the synthesis of new bioactive compounds. Arkivoc, 2013(1), 1-30.
- Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and fungicidal activity of 2-imino-3-(4-arylthiazol-2-yl)
- Opanasenko, M. V., & Lesyk, R. B. (2012). Synthesis and anti-inflammatory activity of some 2-arylamino-2-thiazoline-4-ones.
- Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2004). A facile synthesis of 2-amino-5-aryl-thiazole derivatives as potent cytotoxic agents. Bioorganic & medicinal chemistry letters, 14(21), 5289-5293.
- El-Sayed, N. N. E., & El-Gohary, N. S. (2016). Synthesis and antibacterial activity of novel 2-(arylimino) thiazolidin-4-one and 2-(benzylidenehydrazono)-3-arylthiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 6(5), 116-122.
Sources
- 1. 4-Thiazolidones: Centenarian History, Current Status and Perspectives for Modern Organic and Medicinal Chemistry | Bentham Science [benthamscience.com]
- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
Spectroscopic Characterization of 2-m-Tolylamino-thiazol-4-one: A Multi-Technique Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-m-Tolylamino-thiazol-4-one, a heterocyclic compound belonging to the thiazolidinone class. Thiazolidinones are privileged scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This document details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for the unambiguous identification and characterization of this molecule. A central theme is the investigation of the amino-imino tautomerism inherent to the 2-aminothiazol-4-one core, a phenomenon that profoundly influences its spectroscopic signature.[2]
Introduction: The Significance of this compound and its Tautomerism
The this compound molecule combines a thiazolidinone core with an N-aryl substituent, a common motif in pharmacologically active compounds.[2][3] The characterization of such molecules is not trivial due to the potential for tautomerism. The 2-amino-thiazol-4-one scaffold can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the physical state (solid vs. solution), making a multi-faceted analytical approach essential.[2][4] Understanding the dominant tautomer is critical as it dictates the molecule's hydrogen bonding capabilities, conformation, and ultimately, its interaction with biological targets.
Caption: Tautomeric equilibrium between the amino and imino forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map the connectivity of the molecule and gain strong evidence for the predominant tautomeric form.
¹H NMR Spectroscopy
Expertise & Experience: The primary goal of ¹H NMR is to identify all unique proton environments within the molecule. Key diagnostic signals include the exchangeable N-H proton, the methylene (CH₂) protons of the thiazolidinone ring, and the aromatic protons of the tolyl group. The chemical shift and multiplicity of these protons provide direct insight into the molecular framework and the prevailing tautomer. For instance, the presence of a distinct CH₂ singlet is characteristic of the thiazolidinone ring in both tautomers, while the chemical shift of the N-H proton can be indicative of its environment (amino vs. imino).
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆.
-
Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, crucially, for its capacity to slow down the exchange of N-H protons with water, allowing for their observation as distinct signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for concentration).
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: ~4 seconds.
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Data Presentation & Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| NH (Amino/Imino) | 9.0 - 11.0 | Singlet (broad) | Exchangeable with D₂O. Its precise shift is sensitive to the tautomeric form. |
| CH₂ (Thiazolidinone ring) | 3.8 - 4.2 | Singlet | Confirms the integrity of the heterocyclic ring. |
| Aromatic CH (Tolyl) | 6.8 - 7.5 | Multiplet | Four distinct signals expected for the ABCD spin system of the m-tolyl group. |
| CH₃ (Tolyl) | 2.2 - 2.4 | Singlet | Confirms the presence of the methyl group on the tolyl substituent. |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The key diagnostic signal is the carbonyl carbon (C=O) of the thiazolidinone ring, which resonates at a characteristic downfield shift. Other important signals include the C=N carbon of the imino tautomer or the C-NH carbon of the amino tautomer, the CH₂ carbon, and the aromatic carbons. The chemical shift of the carbon at position 2 is particularly sensitive to the tautomeric state.[5]
Experimental Protocol:
-
Sample and Solvent: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation delay (d1): 2 seconds.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
Data Presentation & Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |
| C=O (Thiazolidinone C4) | 170 - 175 | Confirms the presence of the ketone functional group.[6] |
| C2 (Imino C=N or Amino C-N) | 155 - 165 | The exact chemical shift in this region is a strong indicator of the dominant tautomeric form.[5] |
| CH₂ (Thiazolidinone C5) | 35 - 40 | Correlates with the methylene protons observed in the ¹H NMR. |
| Aromatic C (Tolyl) | 115 - 140 | Six signals expected, with the substituted carbon (C-N) being distinct. |
| CH₃ (Tolyl) | 20 - 22 | Confirms the methyl group. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify key functional groups based on their characteristic vibrational frequencies. For this compound, the most informative regions are those corresponding to N-H, C=O, C=N, and C-N stretching vibrations. The presence and position of these bands provide complementary evidence to NMR in determining the tautomeric state. For example, a strong C=O stretch is expected, while the region between 1500-1650 cm⁻¹ will show characteristic bands for C=N (imino form) and N-H bending (amino form).[7][8]
Experimental Protocol:
-
Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory. A small amount of the crystalline powder is placed on the ATR crystal.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Perform a background scan before running the sample.
-
Caption: Workflow for solid-state analysis using FTIR-ATR.
Data Presentation & Interpretation:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Key Insights |
| N-H Stretch (Amino) | 3200 - 3400 | Medium | Indicates the presence of the amino group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Confirms the aromatic system. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the CH₂ and CH₃ groups. |
| C=O Stretch (Ketone) | 1680 - 1720 | Strong | A key diagnostic band for the thiazolidin-4-one ring.[6] |
| C=N Stretch (Imino) | 1620 - 1660 | Medium | Presence of this band would strongly support the imino tautomer.[9] |
| N-H Bend (Amino) | 1580 - 1620 | Medium | Overlaps with C=C region; its presence supports the amino tautomer. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Variable | Multiple bands confirming the aromatic ring. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which in turn confirms the elemental composition. The fragmentation pattern can help verify the connectivity of the tolyl group to the aminothiazolone core.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition Parameters:
-
Acquire in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass range: m/z 50 - 500.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ peak to induce fragmentation and aid in structural elucidation.
-
Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.
Data Presentation & Interpretation:
-
Molecular Formula: C₁₀H₁₀N₂OS
-
Exact Mass: 206.0514
-
Observed Ion [M+H]⁺: m/z 207.0587 (Expected)
| Ion (m/z) | Proposed Fragment Structure | Key Insights |
| 207.0587 | [M+H]⁺ | Confirms the molecular weight and elemental composition of the compound. |
| ~116 | [Thiazol-4-one-2-amine]⁺ | Fragmentation resulting from the cleavage of the C-N bond to the tolyl group. |
| ~91 | [C₇H₇]⁺ (Tropylium ion) | A common fragment for tolyl or benzyl-containing compounds. |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position (λ_max) and intensity of absorption bands are characteristic of the conjugated system. Differences in the conjugation between the amino and imino tautomers are expected to result in distinct UV-Vis spectra, making this technique a useful tool for studying the tautomeric equilibrium in solution.[2][10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Scan range: 200 - 600 nm.
-
Use a matched pair of quartz cuvettes.
-
Run a baseline correction with the pure solvent before measuring the sample.
-
Data Presentation & Interpretation: The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the conjugated system of the thiazolone core. The λ_max for the imino form is often slightly red-shifted (longer wavelength) compared to the amino form due to a more extended conjugated system.[2] Comparing spectra in solvents of different polarities can provide further insight into the tautomeric preference.
Conclusion: A Unified Structural Assignment
The definitive characterization of this compound is achieved by synthesizing the data from all spectroscopic techniques.
-
NMR provides the fundamental carbon-proton framework and is the primary tool for determining the dominant tautomer in solution.
-
IR confirms the presence of key functional groups in the solid state, corroborating the NMR findings.
-
HRMS unambiguously establishes the elemental composition and molecular weight.
-
UV-Vis offers complementary information on the electronic structure and can be used to study the tautomeric equilibrium under different solvent conditions.
Together, these methods provide a self-validating system, ensuring a high degree of confidence in the structural assignment, a critical requirement for advancing compounds in a research or drug development pipeline.
References
- Enchev, V., Markova, N., & Angelova, S. (2005). Ab Initio Study of 2,4-Substituted Azolidines. II. Amino-Imino Tautomerism of 2-Aminothiazolidine-4-one and 4-Aminothiazolidine-2-one in Water Solution. The Journal of Physical Chemistry A, 109(39), 8904–8913.
- Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. PubMed.
- The influence of conformational state on UV/vis spectra of thiazolidin-4-one derivatives. (n.d.). Semantic Scholar. Retrieved January 7, 2026.
- Engoyan, A. P., et al. (1978). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. Chemistry of Heterocyclic Compounds.
- Practical Synthesis of New Imino-4-Thiazolidinones, UV/Vis-Absorption, Fluorescence Spectroscopic, Antimicrobial Activity, and Theoretical Studies. (2021). ResearchGate.
- UV–vis absorption spectra of single thiazolidine sensitizers CD‐1,.... (n.d.). ResearchGate. Retrieved January 7, 2026.
- Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. (2013). ResearchGate.
- SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE. (2023). Dialnet.
- Engoyan, A. P., et al. (1978). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. Scite.
- Gümüş, M., et al. (2003). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. Molecules.
- Prasad, K. D. V., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. National Institutes of Health.
- Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. (2018). MDPI.
- Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.
- Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. (2022). ResearchGate.
- One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. (2018). ACG Publications.
- Exploration of Pyridine-thiazolidin-4-one: Synthesis, DFT Study, UV-Vis/ Fluorescence Spectroscopy Analysis, Antibacterial Evaluation and Molecular Docking. (2022). ResearchGate.
- Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2023). National Institutes of Health.
- arylidine-2-aryl-3-N10-[(acetylamino)-1,3- thiazolidin-4-ones] and their antimicrobial and diuretic activities. (n.d.). ResearchGate. Retrieved January 7, 2026.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Semantic Scholar. Retrieved January 7, 2026.
- Aminothiazole. (n.d.). National Institute of Standards and Technology. Retrieved January 7, 2026.
- Venugopala, K. N., et al. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry.
- Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
- 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2011). ResearchGate.
- Soni, B., et al. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry.
- 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.). ResearchGate. Retrieved January 7, 2026.
- 2-Amino-4-(p-tolyl)thiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026.
- 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026.
Sources
- 1. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Foreword: The Imperative of Solubility in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility of 2-m-Tolylamino-thiazol-4-one
In the landscape of drug development, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a paramount physicochemical parameter. It is the gatekeeper to bioavailability, the determinant of formulation strategies, and a critical factor influencing therapeutic efficacy.[1] The thiazol-4-one scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2] This guide focuses on a specific derivative, This compound , providing a comprehensive technical overview of its solubility characteristics. Our objective is to move beyond mere data presentation and delve into the causality behind solubility phenomena, equipping researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust solubility assessments.
Physicochemical Profile of this compound
Understanding the solubility of a compound begins with a thorough characterization of its fundamental physicochemical properties. These parameters provide a predictive framework for its behavior in various solvent systems. While extensive experimental data for this specific molecule is not publicly cataloged, we can infer a reliable profile based on its constituent parts and data from analogous structures.
Table 1: Key Physicochemical Properties of this compound and Related Analogs
| Property | Predicted/Analogous Value | Significance in Drug Development & Solubility |
| Molecular Formula | C₁₀H₁₀N₂OS | Foundational for all subsequent calculations, including molecular weight and molarity.[3] |
| Molecular Weight | 206.27 g/mol | Influences diffusion rates and is a key parameter in evaluating drug-likeness (e.g., Lipinski's Rule of Five).[4] |
| Structure | The tolyl group imparts lipophilicity, while the thiazol-4-one ring with its amino linkage contains polar elements, including hydrogen bond donors and acceptors, creating a complex solubility profile. | |
| pKa (Predicted) | Basic pKa (amino group) ~ 4-6; Acidic pKa (thiazolone proton) ~ 8-10 | The presence of both acidic and basic centers means the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on pH.[5] |
| logP (Predicted) | 2.0 - 3.0 | A positive logP value indicates a preference for a lipid (octanol) environment over an aqueous one, suggesting low intrinsic water solubility. This is a critical predictor of membrane permeability and aqueous solubility challenges. |
| Melting Point (°C) | >200 °C (based on analogs)[6] | A high melting point often correlates with strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur, potentially leading to lower solubility. |
The Theoretical Underpinnings of Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the interplay of forces: the energy required to break the solute-solute and solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions.[7]
Solvent Polarity and the "Like Dissolves Like" Principle
The polarity of both the solute (this compound) and the solvent is the primary determinant of solubility.[8]
-
Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Non-Polar Solvents (e.g., toluene, cyclohexane) dissolve non-polar solutes via weaker van der Waals forces.
-
This compound possesses both a non-polar aromatic ring (m-tolyl) and polar functional groups (amine, amide, thioether). This amphiphilic nature suggests it will exhibit limited solubility in highly polar (water) and very non-polar (cyclohexane) solvents, with optimal solubility likely found in semi-polar solvents or solvent mixtures.[8]
The Critical Role of pH
For ionizable compounds, pH is arguably the most powerful lever to modify aqueous solubility.[9] The solubility of an acid increases at pH values above its pKa, while the solubility of a base increases at pH values below its pKa.[5] For this compound, which is amphoteric:
-
In acidic media (pH < pKa of the amino group): The amino group becomes protonated (cationic), which should dramatically increase its solubility in aqueous buffers.
-
In alkaline media (pH > pKa of the thiazolone proton): The thiazolone ring can be deprotonated (anionic), which should also enhance aqueous solubility.
-
At its isoelectric point: The compound will exist predominantly as a neutral species, exhibiting its minimum aqueous solubility, often referred to as its intrinsic solubility.
Anticipated Solubility Profile of this compound
Based on the physicochemical properties and theoretical principles, we can construct an anticipated solubility profile. This serves as a hypothesis to be confirmed by experimental determination.
Table 2: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Dielectric Constant (20°C) | Predicted Solubility | Rationale & Causality |
| Aqueous | Water (pH ~7) | 80.1 | Very Poorly Soluble | The molecule's significant lipophilic character (tolyl group) and strong crystal lattice energy likely dominate over the polar groups, leading to unfavorable energetics for dissolution in neutral water.[10] |
| 0.1 M HCl (pH 1) | ~80 | Moderately Soluble | Protonation of the amino group will form a salt, disrupting the crystal lattice and enabling strong ionic interactions with water. | |
| 0.1 M NaOH (pH 13) | ~80 | Soluble | Deprotonation of the thiazolone ring will form a salt, enhancing solubility through ion-dipole interactions. | |
| Polar Protic | Methanol | 32.7 | Soluble | Methanol is a good hydrogen bond donor and acceptor and has a lower polarity than water, making it effective at solvating both the polar and non-polar regions of the molecule.[11] |
| Ethanol | 24.6 | Soluble | Similar to methanol, but its slightly lower polarity may further improve solvation of the lipophilic tolyl group. | |
| Polar Aprotic | DMSO | 46.7 | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattices and solvating a wide range of compounds. It is often used to create high-concentration stock solutions.[5] |
| Acetonitrile | 37.5 | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, which may limit its ability to effectively solvate the hydrogen bond-donating amino group.[12] | |
| Acetone | 20.7 | Moderately Soluble | Its polarity is intermediate, allowing it to bridge the gap between polar and non-polar characteristics of the solute. | |
| Slightly Polar | Dichloromethane (DCM) | 9.1 | Sparingly to Moderately Soluble | DCM can interact with the lipophilic portions of the molecule but lacks the hydrogen bonding capability to effectively solvate the polar functionalities. |
| Ethyl Acetate | 6.0 | Sparingly Soluble | Similar to DCM, its ability to dissolve the compound is limited by its low polarity and lack of hydrogen bonding. | |
| Non-Polar | Toluene | 2.4 | Very Poorly Soluble | Toluene lacks the polarity required to overcome the crystal lattice energy and interact favorably with the polar groups of the thiazolone ring. |
Experimental Protocols for Solubility Determination
Rigorous and reproducible experimental design is the cornerstone of trustworthy solubility data. The two most common and valuable types of solubility measurements are Thermodynamic (Equilibrium) and Kinetic.
Protocol: Thermodynamic Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the gold-standard for determining the true equilibrium solubility of a compound.[13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[13]
-
Solvent Addition: Add a precise volume of the desired pre-conditioned solvent (e.g., pH 7.4 buffer, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. It is crucial to verify that the equilibration time is sufficient by testing multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[14]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase. This is a critical step and can be achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a low-binding filter (e.g., PVDF) to separate the solution. Care must be taken to avoid adsorption of the compound onto the filter material.[15]
-
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and determine the concentration of this compound using a validated analytical method, most commonly HPLC-UV.[16]
-
Solid Phase Analysis: After the experiment, it is best practice to recover the remaining solid and analyze it (e.g., by DSC or XRPD) to confirm that no phase transition or degradation has occurred during the experiment.[15]
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Protocol: High-Throughput Kinetic Solubility
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution. It typically yields a higher value than equilibrium solubility but is invaluable for ranking compounds.[17]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[5]
-
Dilution: Using a liquid handler, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., pH 7.4 PBS) in a microplate well. This creates a supersaturated solution, as the compound is poorly soluble in the resulting mixed solvent system.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Detection: Measure the amount of compound that has precipitated. This is commonly done via:
Caption: Logical Relationship Between Compound Properties, Solvent Choice, and Solubility.
Conclusion and Forward Outlook
The solubility of This compound , like any drug candidate, is not a single value but a complex profile dependent on its intrinsic properties and external conditions. Based on its structure, it is predicted to be a poorly water-soluble compound whose aqueous solubility can be significantly modulated by pH. Good solubility is anticipated in polar organic solvents like methanol and DMSO. This guide provides the theoretical framework and robust, validated protocols necessary for the accurate determination of this critical parameter. The experimental data derived from these methods will be indispensable for guiding formulation development, interpreting biological assay results, and ultimately determining the therapeutic potential of this promising thiazol-4-one derivative.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Scribd. (n.d.). Solubility Measurement Techniques.
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- BLDpharm. (n.d.). 27052-16-0|2-(m-Tolylamino)thiazol-4(5H)-one.
- AAT Bioquest. (2023, March 17). What are the factors that affect solubility?.
- NCBI Bookshelf - NIH. (n.d.). Biochemistry, Dissolution and Solubility.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- ChemicalBook. (2025, September 25). This compound | 27052-16-0.
- Chemical-Suppliers. (n.d.). 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1.
- Santa Cruz Biotechnology. (n.d.). 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | SCBT.
- Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
- MDPI. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
- Benchchem. (n.d.). 2-o-Tolylamino-thiazol-4-one | 37394-99-3.
- PubChem - NIH. (n.d.). 2-Amino-4-methylthiazole | C4H6N2S | CID 74143.
- Benchchem. (n.d.). A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents.
- BLDpharm. (n.d.). 335398-76-0|2-(2-(m-Tolylamino)thiazol-4-yl)acetic acid.
- ResearchGate. (2025, August 7). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- ResearchGate. (2025, August 6). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- Semantic Scholar. (2010, August 1). [PDF] 2-Amino-4-thiazolidinones: synthesis and reactions.
- NIH. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol.
- ResearchGate. (2025, August 7). Solubility and solution thermodynamics of thymol in six pure organic solvents | Request PDF.
Sources
- 1. rheolution.com [rheolution.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Physical and chemical properties of "2-m-Tolylamino-thiazol-4-one"
An In-depth Technical Guide to the Physical and Chemical Properties of 2-m-Tolylamino-thiazol-4-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, structural characteristics, and biological context of this molecule, grounding all claims in verifiable data and established scientific principles.
Introduction: The Thiazol-4-one Privileged Scaffold
The thiazol-4-one nucleus is a prominent five-membered heterocyclic scaffold that is considered a "privileged structure" in drug discovery.[1] Its structural versatility allows for diverse substitutions, enabling medicinal chemists to modulate physicochemical and biological properties.[1] Derivatives of 2-aminothiazole, the foundational structure, have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][3][4] this compound belongs to this important class, and understanding its fundamental properties is critical for its potential application in therapeutic development.
Molecular Structure and Identification
This compound is characterized by a central thiazol-4-one ring, with a meta-tolyl group attached to the exocyclic amino function at position 2. The molecule can exist in tautomeric forms, primarily the amino form (2-(m-tolylamino)thiazol-4(5H)-one) and the imino form (2-(m-tolylimino)thiazolidin-4-one). Spectroscopic evidence for related compounds suggests the amino form is often predominant in both crystalline and solution states.[5]
Key Identifiers
| Property | Value | Reference |
| IUPAC Name | 2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one | |
| CAS Number | 27052-16-0 | [] |
| Molecular Formula | C₁₀H₁₀N₂OS | [7][8] |
| Molecular Weight | 206.26 g/mol | [8][9] |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=O)CS2 |
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted-amino-thiazol-4-ones is typically achieved via a cyclocondensation reaction. A common and efficient method involves the reaction of an appropriately substituted thiourea with an α-haloacetyl compound, such as chloroacetic acid or its esters.[10]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for this class of compounds.[10]
Step 1: Preparation of N-(m-tolyl)thiourea
-
To a solution of m-toluidine in a suitable solvent (e.g., ethanol), add an equimolar amount of ammonium thiocyanate.
-
Heat the mixture under reflux. The reaction involves the formation of an intermediate m-tolylthiocyanate which then rearranges to the more stable N-(m-tolyl)thiourea.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter, wash with water, and dry the crude N-(m-tolyl)thiourea. Recrystallize from ethanol to obtain a pure product.
Step 2: Cyclocondensation to form this compound
-
Dissolve the synthesized N-(m-tolyl)thiourea and an equimolar amount of chloroacetic acid in glacial acetic acid.
-
Add a catalytic amount of anhydrous sodium acetate, which acts as a base to facilitate the initial nucleophilic attack and subsequent cyclization.
-
Heat the mixture under reflux for several hours. The causality here is to provide sufficient activation energy for the intermolecular nucleophilic substitution followed by the intramolecular cyclization/dehydration.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water to remove acetic acid and salts, and then dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties
The physical properties of the compound are essential for its handling, formulation, and analysis. While specific experimental data for the meta-isomer is sparse in publicly available literature, properties can be reliably predicted based on its ortho- and para-isomers and related analogs.
| Property | Value / Description | Rationale / Source |
| Appearance | Expected to be a crystalline solid, white to off-white or pale yellow. | Based on analogs like 2-amino-4-(p-tolyl)thiazole which is a white to yellow powder.[11] |
| Melting Point | Estimated range: 150-200 °C. | Analogs such as 2-amino-4-(p-tolyl)thiazole melt at 133.5-139.5 °C[11] and 2-amino-4-(4-chlorophenyl)thiazole melts at 169-171 °C.[12] The thiazol-4-one ring generally increases the melting point compared to the thiazole. |
| Solubility | Generally low solubility in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | Heterocyclic amines often have limited water solubility.[13] |
| pKa | The thiazole ring nitrogen is weakly basic. The exocyclic amino group's basicity is reduced by conjugation with the ring and the tolyl group. | General property of the 2-aminothiazole scaffold.[14] |
| Predicted XlogP | ~2.3 | A measure of lipophilicity; predicted for the related p-isomer.[15] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for structural elucidation and purity assessment. The following are predicted data based on the known spectra of analogous structures.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (Tolyl group): 4 protons expected in the range of δ 7.0-7.5 ppm, exhibiting a complex splitting pattern characteristic of a meta-substituted benzene ring.
-
CH₂ Protons (Thiazolidinone ring): A singlet corresponding to 2 protons is expected around δ 3.8-4.2 ppm.
-
NH Proton (Amino group): A broad singlet, typically in the range of δ 8.0-10.0 ppm, which is exchangeable with D₂O.
-
CH₃ Proton (Tolyl group): A sharp singlet for 3 protons around δ 2.3-2.4 ppm.[16]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-175 ppm.
-
C=N Carbon (Thiazole ring): A signal around δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals between δ 115-140 ppm.
-
CH₂ Carbon: A signal around δ 35-40 ppm.
-
CH₃ Carbon: A signal in the upfield region, around δ 20-22 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm⁻¹.
-
C=N Stretch: An absorption band around 1600-1650 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 2900-3100 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak [M]⁺: Expected at m/z ≈ 206.
-
[M+H]⁺ Peak: Expected at m/z ≈ 207 in ESI+ mode.
-
Fragmentation: Common fragmentation patterns would involve the loss of CO, cleavage of the tolyl group, and rupture of the thiazolidinone ring.
Chemical Reactivity and Tautomerism
The chemical behavior of this compound is dictated by its functional groups and the aromatic system.
Amino-Imino Tautomerism
A key chemical feature is the existence of prototropic tautomerism. The equilibrium between the exocyclic amino form and the endocyclic imino form influences the molecule's reactivity, hydrogen bonding capability, and receptor-binding interactions. While the amino form is generally more stable, the specific solvent and substitution patterns can shift this equilibrium.[5]
Caption: Tautomeric equilibrium of this compound.
Reactivity Sites
-
Methylene Group (C5): The protons at the C5 position are activated by the adjacent carbonyl group, making them susceptible to deprotonation by a strong base. This allows for condensation reactions with aldehydes and ketones (Knoevenagel condensation).[17]
-
Exocyclic Amino Group: The NH group can be further substituted, for example, through acylation or alkylation, although its reactivity is moderate.
-
Aromatic Ring: The tolyl ring can undergo electrophilic aromatic substitution, with the directing effects governed by the methyl and amino groups.
Biological Profile and Relevance in Drug Development
The 2-aminothiazole scaffold is a cornerstone in many clinically used drugs and development candidates.[14] Compounds containing this moiety are known to interact with a wide range of biological targets.
-
Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against various bacterial and fungal strains.[2][3] The mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis.
-
Anticancer Activity: Thiazole-containing compounds have been reported as inhibitors of various kinases, cyclins, and other proteins involved in cell cycle regulation and proliferation.[2]
-
Anti-inflammatory Activity: Some derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or modulate inflammatory signaling pathways.[2]
The specific substitution of the tolyl group on the 2-amino position of the thiazol-4-one core in this compound is a strategic design element. The lipophilicity and steric profile imparted by the m-tolyl group can significantly influence the compound's membrane permeability, target binding affinity, and metabolic stability, making it a person of interest for further lead optimization studies.
Conclusion
This compound is a synthetically accessible heterocyclic compound built upon a privileged medicinal scaffold. Its key characteristics include a stable crystalline form, predictable spectroscopic signatures, and the potential for tautomerism, which is a critical consideration for its biological interactions. The established biological relevance of the 2-aminothiazole class positions this specific derivative as a valuable subject for further investigation in drug discovery programs targeting a range of therapeutic areas. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the potential of this compelling molecule.
References
- Current time information in Allegan County, US. (n.d.). Google.
- 2-Amino-4-(p-tolyl)thiazole, 98% 1 g | Request for Quote. (n.d.). Thermo Scientific Chemicals.
- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Google.
- Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. (n.d.). Google.
- 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis. (n.d.). ChemicalBook.
- 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5. (n.d.). ChemicalBook.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1–22.
- 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1. (n.d.). Chemical-Suppliers.
- Crystal structure of 2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-p- tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. (2013). ResearchGate.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- 2-o-tolylamino-thiazol-4-one (C10H10N2OS). (n.d.). PubChemLite.
- 2-Amino-4-methylthiazole | C4H6N2S | CID 74143. (n.d.). PubChem.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- 2-[(2-methylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one. (n.d.). ChemScene.
- Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (n.d.). PMC - PubMed Central.
- 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3. (n.d.). ChemicalBook.
- 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1. (n.d.). SCBT.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Google.
- 4(5H)-Thiazolone, 2-amino- | C3H4N2OS | CID 11175. (n.d.). PubChem.
- 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-p-tolylamino-thiazol-4-one (C10H10N2OS). (n.d.). PubChemLite.
- CAS 27052-16-0 this compound. (n.d.). BOC Sciences.
- Overview of Thiazol-4-one and 2-Aminothiazolone Scaffolds in Medicinal Chemistry. (n.d.). Benchchem.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
- 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882. (n.d.). PubChem.
- 2-Aminothiazole | C3H4N2S | CID 2155. (n.d.). PubChem.
- 2-Aminothiazole. (n.d.). In Wikipedia.
- Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[17][18][19]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (2021). PMC - NIH.
- 2-Thiazolamine, 4-phenyl-. (n.d.). NIST WebBook.
- Crystal structure of 2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-ptolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. (2017). ResearchGate.
- Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[17][18][19]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (2021). MDPI.
- 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 2-Amino-4-(p-tolyl)thiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 2-Aminothiazole (96-50-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Structure of 2-amino-4-thiazolinone. (2010). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. excli.de [excli.de]
- 5. researchgate.net [researchgate.net]
- 7. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. L13863.03 [thermofisher.com]
- 12. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 13. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - 2-p-tolylamino-thiazol-4-one (C10H10N2OS) [pubchemlite.lcsb.uni.lu]
- 16. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust One-Pot Synthesis of 2-Arylaminothiazol-4-ones for Drug Discovery Scaffolds
Introduction: The Significance of the 2-Arylaminothiazol-4-one Core
The thiazole ring system is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs.[1][2][3] Specifically, the 2-aminothiazole motif is a privileged scaffold found in drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, highlighting its importance in modern anticancer drug discovery.[4] The 2-arylaminothiazol-4-one variant, a close structural relative, has garnered significant attention for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[5][6][7] The development of efficient, high-yield synthetic routes to access these compounds is therefore of paramount importance for researchers in drug development.
This application note provides a detailed, field-proven protocol for the one-pot synthesis of 2-arylaminothiazol-4-ones. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and characterization, empowering researchers to rapidly generate libraries of these valuable compounds.
Reaction Mechanism: A Three-Component Cyclocondensation
The synthesis of 2-arylaminothiazol-4-ones is typically achieved via a one-pot, three-component reaction involving an appropriate arylthiourea and an α-haloester, such as ethyl bromoacetate. This process is a variation of the renowned Hantzsch thiazole synthesis.[8] The key to the one-pot efficiency is the in-situ formation of the arylthiourea from an arylamine and a thiocyanate source, which then immediately reacts with the α-haloester.
The proposed mechanism proceeds as follows:
-
Formation of Arylthiourea: The reaction is initiated by the nucleophilic attack of the arylamine on the isothiocyanate, forming the N,N'-disubstituted thiourea intermediate.
-
S-Alkylation: The sulfur atom of the thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the haloester, displacing the halide and forming an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the thiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester. This intramolecular condensation step leads to the formation of the five-membered thiazolidinone ring, with the elimination of an alcohol (e.g., ethanol).
-
Tautomerization: The resulting 2-imino-thiazolidin-4-one can exist in tautomeric equilibrium with the 2-amino-thiazol-4-one form, which is often the more stable isomer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Hantzsch Synthesis of 2-(m-Tolylamino)-1,3-thiazol-4(5H)-one
Document ID: AN-TS2401-01
Abstract
This document provides a comprehensive guide for the synthesis of 2-(m-Tolylamino)-1,3-thiazol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol utilizes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. Specifically, this application note details the cyclocondensation reaction between N-(m-tolyl)thiourea and chloroacetic acid. We present a detailed, step-by-step experimental protocol, the underlying reaction mechanism, safety precautions, and methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals in an organic chemistry laboratory setting.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds.[1] Its unique physicochemical properties make it a cornerstone in medicinal chemistry, with thiazole derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] A prominent example is Vitamin B1 (Thiamine), which features a thiazole ring essential for its biological function.[4]
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most versatile and high-yielding methods for assembling this critical ring system.[2][5][6] The classical approach involves the reaction of an α-haloketone with a thioamide.[5] This application note focuses on a well-established variant for the synthesis of 2-amino-thiazol-4-one derivatives, which employs the reaction of a substituted thiourea with an α-haloacetic acid.[7][8] This pathway provides a direct and efficient route to the target molecule, 2-(m-Tolylamino)-1,3-thiazol-4(5H)-one.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step mechanism: an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.
-
S-Alkylation (SN2 Reaction): The sulfur atom of N-(m-tolyl)thiourea, being a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction. This displaces the chloride ion and forms an S-carboxylatomethylene-isothiouronium salt intermediate.[7]
-
Intramolecular Cyclization & Dehydration: The terminal nitrogen atom of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid group. This forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the stable, five-membered 2-(m-tolylamino)-1,3-thiazol-4(5H)-one ring.[5][7] The formation of the stable heterocyclic ring is a significant driving force for this reaction.[9]
The reaction is typically conducted in the presence of a mild base, such as sodium acetate, which facilitates the reaction by neutralizing the generated hydrochloric acid.
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| N-(m-tolyl)thiourea | ≥98% | Commercial Source | Can be synthesized if not available. |
| Chloroacetic Acid | ≥99% | Commercial Source | Corrosive and toxic. Handle with care. |
| Anhydrous Sodium Acetate | ≥99% | Commercial Source | Used as a base. |
| Ethanol (EtOH) | Absolute, ACS Grade | Commercial Source | Reaction solvent. |
| Deionized Water (H₂O) | Type II or higher | Laboratory Supply | --- |
| Round-bottom flask (100 mL) | --- | Laboratory Glassware | --- |
| Reflux Condenser | --- | Laboratory Glassware | --- |
| Magnetic Stirrer/Hotplate | --- | Laboratory Equipment | --- |
| Buchner Funnel & Flask | --- | Laboratory Glassware | For filtration. |
| Filter Paper | --- | Laboratory Consumables | Whatman No. 1 or equivalent. |
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine N-(m-tolyl)thiourea (1.66 g, 10.0 mmol, 1.0 eq), chloroacetic acid (0.95 g, 10.0 mmol, 1.0 eq), and anhydrous sodium acetate (1.64 g, 20.0 mmol, 2.0 eq).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Reaction: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate / 50% hexane.[5] The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. Further precipitation can be induced by slowly pouring the reaction mixture into 100 mL of cold deionized water with stirring.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold water (2 x 20 mL) to remove any unreacted salts and water-soluble impurities.
-
Drying: Transfer the collected solid to a tared watch glass and let it air dry. For complete drying, place it in a desiccator under vacuum overnight.
-
Yield Calculation: Once dry, weigh the product and calculate the percentage yield.
Purification
The crude product is often pure enough for many applications.[5] However, for obtaining a high-purity sample for analytical or biological testing, recrystallization is recommended.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble material remains, filter the hot solution. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2]
-
Ventilation: Conduct all steps of the synthesis in a certified chemical fume hood.[2]
-
Reagent Handling: Chloroacetic acid is highly corrosive and toxic; avoid inhalation of dust and contact with skin and eyes. N-(m-tolyl)thiourea should be handled with care as thiourea derivatives can be toxic.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Summary of Reaction Parameters
| Parameter | Value | Unit | Notes |
| N-(m-tolyl)thiourea | 10.0 | mmol | Limiting Reagent |
| Chloroacetic Acid | 10.0 | mmol | 1.0 eq |
| Anhydrous Sodium Acetate | 20.0 | mmol | 2.0 eq |
| Solvent | Ethanol | - | 30 mL |
| Temperature | Reflux (~80-85) | °C | --- |
| Reaction Time | 4 - 6 | hours | Monitor by TLC |
| Expected Yield (Crude) | 75 - 90 | % | Varies based on conditions |
Expected Characterization Data
The structure of 2-(m-Tolylamino)-1,3-thiazol-4(5H)-one should be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect signals for the aromatic protons of the tolyl group (typically in the δ 7.0-7.5 ppm range), a singlet for the methyl group (around δ 2.3 ppm), a singlet for the methylene group (CH₂) of the thiazolone ring (around δ 3.9-4.2 ppm), and a broad singlet for the NH proton.
-
¹³C NMR: Expect signals for the carbonyl carbon (C=O) around 170-175 ppm, the imine carbon (C=N) around 160-165 ppm, aromatic carbons, the methyl carbon, and the methylene carbon of the ring.
-
IR Spectroscopy (FTIR): Key peaks should include a C=O stretch (around 1700-1730 cm⁻¹), an N-H stretch (a broad peak around 3200-3400 cm⁻¹), a C=N stretch (around 1620-1650 cm⁻¹), and aromatic C-H stretches.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₀H₁₀N₂OS, MW: 206.26).
Conclusion
This application note details a robust and reproducible protocol for the Hantzsch synthesis of 2-(m-Tolylamino)-1,3-thiazol-4(5H)-one. The procedure is high-yielding and utilizes readily available starting materials. By explaining the underlying mechanism and providing clear, actionable steps for synthesis, purification, and characterization, this guide serves as a valuable resource for chemists engaged in the synthesis of medicinally relevant heterocyclic compounds.
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Kaválek, J., El-Bahaie, S., & Štěrba, V. (1979). Reactions of thiourea with chloro- and bromoacetic acids. Collection of Czechoslovak Chemical Communications, 44(1), 263-271.
- Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2463.
- Opanasenko, O. S., et al. (2005). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Farmatsevtychnyĭ zhurnal (Kiev, Ukraine : 1996), (2), 59–64.
- Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-342.
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Thioacetamid und Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem Compound Database.
- Gornowicz, M., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(18), 4259.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. CCCC 1980, Volume 45, Issue 1, Abstracts pp. 263-268 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
In-Depth Technical Guide: Antimicrobial Screening Methods for Thiazolidinone Derivatives
Introduction: The Promise of Thiazolidinone Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents. Thiazolidinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects.[1][2][3] Their versatile core structure allows for extensive chemical modification, enabling the synthesis of analogues with potent activity against various pathogens.
This guide provides a comprehensive overview of the essential in vitro screening methods for evaluating the antimicrobial potential of novel thiazolidinone derivatives. As a Senior Application Scientist, my objective is to not only detail the procedural steps but also to elucidate the underlying scientific principles and offer practical insights to ensure the generation of robust and reproducible data. The protocols described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different research settings.[4][5][6][7]
Part 1: Foundational Screening Assays
The initial phase of screening aims to identify "hit" compounds with demonstrable antimicrobial activity. Diffusion and dilution methods are the cornerstones of this preliminary evaluation, offering a balance of simplicity, cost-effectiveness, and reliable qualitative and quantitative data.
Agar Well/Disk Diffusion Method: A First Look at Antimicrobial Activity
The agar diffusion assay is a widely used preliminary test to qualitatively assess the antimicrobial activity of test compounds.[8][9][10] It relies on the principle of the compound diffusing through a solid agar medium inoculated with a target microorganism. The presence of a zone of inhibition, a clear area around the well or disk where microbial growth is absent, indicates antimicrobial activity.[8][11]
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the recommended medium for susceptibility testing of most common, rapidly growing bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents.
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial lawn.[9] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Well vs. Disk: The agar well diffusion method is particularly suitable for screening novel synthetic compounds that are often solubilized in organic solvents like DMSO.[8] The well can accommodate a larger volume, facilitating the diffusion of potentially less soluble compounds. The disk diffusion method is also a viable alternative.[3][12]
Caption: Workflow for the Agar Well Diffusion Assay.
-
Prepare Inoculum: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure uniform coverage.
-
Create Wells: Aseptically punch wells of 6 mm diameter into the agar using a sterile cork borer.[1][8]
-
Add Test Compounds: Pipette a fixed volume (e.g., 100 µL) of the thiazolidinone derivative solution (at a known concentration) into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic (e.g., ciprofloxacin).
-
Negative Control: A well containing the solvent used to dissolve the test compounds (e.g., 10% DMSO).[8]
-
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[8][11]
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm) using calipers.
Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
Following the identification of active compounds, the broth microdilution method is employed to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13] This method is considered the "gold standard" for susceptibility testing.[14][15]
-
96-Well Plate Format: This format allows for the simultaneous testing of multiple compounds at various concentrations, making it a high-throughput and resource-efficient method.[16][17]
-
Serial Dilution: A twofold serial dilution series provides a logarithmic concentration gradient, which is ideal for pinpointing the exact concentration at which microbial growth is inhibited.[18]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The addition of calcium and magnesium ions is crucial as their concentrations can significantly affect the activity of certain antimicrobial agents.
Caption: Workflow for the Broth Microdilution Assay.
-
Prepare Compound Plate: In a 96-well microtiter plate, prepare twofold serial dilutions of the thiazolidinone derivatives in CAMHB.[13] The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a standardized inoculum as described for the agar diffusion method. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]
-
Inoculate Plate: Within 15 minutes of preparation, add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.[13]
-
Controls:
-
Growth Control: Wells containing only CAMHB and the inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[13] A plate reader can be used for a more quantitative assessment by measuring the optical density at 600 nm.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| TZD-001 | 8 | 32 | >64 |
| TZD-002 | 4 | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Part 2: Delving Deeper - Mechanistic Insights
While foundational screening identifies active compounds, understanding their mechanism of action is crucial for further development. For thiazolidinone derivatives, several potential bacterial targets have been identified.
Potential Targets for Thiazolidinone Derivatives
Thiazolidinones have been reported to inhibit various bacterial enzymes essential for survival. Some notable targets include:
-
MurB and MurF Ligases: These enzymes are involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][19]
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication and repair.[13]
-
FabH Enzyme: This enzyme is involved in the fatty acid biosynthesis pathway.[20]
-
Histidine Kinase (WalK): Part of a two-component system that regulates cell wall metabolism.[21]
-
Urease and α-glucosidase: Thiazolidinone derivatives have also shown inhibitory potential against these enzymes.[22]
Target-Based Screening: Enzyme Inhibition Assays
Once a lead compound is identified, its activity against specific purified enzymes can be evaluated. These assays provide direct evidence of target engagement and are invaluable for structure-activity relationship (SAR) studies.
Caption: General Workflow for an Enzyme Inhibition Assay.
Part 3: Self-Validating Systems and Best Practices
To ensure the trustworthiness of screening data, it is imperative to incorporate self-validating systems and adhere to best practices.
-
Use of Quality Control (QC) Strains: Always include well-characterized QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) for which the expected MIC ranges of standard antibiotics are known. This validates the experimental setup and reagents.
-
Adherence to CLSI Guidelines: Following the protocols outlined in CLSI documents M07 (Broth Dilution) and M02 (Disk Diffusion) ensures that the generated data is standardized and comparable to that from other laboratories.[4][14]
-
Cytotoxicity Assessment: It is crucial to evaluate the cytotoxicity of promising antimicrobial compounds against mammalian cell lines (e.g., Vero cells) to ensure they are not broadly toxic.[20][21]
Conclusion
The antimicrobial screening of thiazolidinone derivatives is a multi-step process that begins with broad, foundational assays and progresses towards more specific, target-based investigations. By employing the robust and well-validated methods described in this guide, researchers can confidently identify and characterize novel thiazolidinone derivatives with the potential to become the next generation of antimicrobial agents. The key to success lies in meticulous execution, adherence to established standards, and a thorough understanding of the scientific principles underpinning each assay.
References
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021-09-24).
- Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies - Prince Sattam bin Abdulaziz University - Pure Help Center.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. (2014-11-26).
- Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evalu
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
- Antimicrobial Susceptibility Testing.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020-01-08). PMC - NIH.
- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994).
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
- Antimicrobial activity by Agar well diffusion. (2021-06-29). Chemistry Notes.
- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
- Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024-02-08). Microbiology Spectrum - ASM Journals.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017-10-26). JoVE.
- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- Synthesis and Antimicrobial Screening of Some Thiazolidin-4-one Deriv
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
- Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022-08-04). YouTube.
- QSAR Studies of Thiazolidinone Derivatives as Antimicrobial Agents. Der Pharma Chemica.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2025-08-06).
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Molecular modeling, synthesis and screening of some new 4-thiazolidinone derivatives with promising selective COX-2 inhibitory activity. PubMed.
- Design, synthesis and biological screening of new 4-thiazolidinone derivatives with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile. PubMed.
- 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evalu
- Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. PMC - PubMed Central.
- In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024-12-08). PMC - PubMed Central.
Sources
- 1. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. goums.ac.ir [goums.ac.ir]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. scilit.com [scilit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 17. youtube.com [youtube.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 21. journals.asm.org [journals.asm.org]
- 22. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 2-m-Tolylamino-thiazol-4-one as a Potential Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, kinases have become one of the most important families of drug targets.[3][4] The thiazole and thiazolidin-4-one scaffolds are recognized as "privileged structures" in medicinal chemistry, prized for their ability to interact with a wide range of biological targets and form the core of many bioactive compounds.[5][6] Specifically, the 2-aminothiazole moiety has served as a template for potent kinase inhibitors, including the FDA-approved drug Dasatinib.[7][8] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 2-m-Tolylamino-thiazol-4-one , a molecule possessing this promising scaffold, as a potential kinase inhibitor. We present a strategic, multi-step workflow, from initial biochemical characterization to cellular activity profiling and preliminary ADME-Tox assessment, explaining the causality behind each experimental choice and providing detailed, self-validating protocols.
Introduction: The Rationale for Investigation
The therapeutic potential of small molecule kinase inhibitors has been firmly established, yet the demand for novel agents with improved selectivity and potency continues to grow.[4] The selection of promising chemical starting points is a critical step in the drug discovery pipeline. The compound This compound (CAS: 27052-16-0) presents a compelling case for investigation based on its core structure.[9]
-
The Thiazol-4-one Core: This heterocyclic ring system is a versatile scaffold found in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] Its structural features allow for targeted modifications to optimize binding affinity and physicochemical properties.
-
The 2-Aminothiazole Moiety: This specific arrangement is a known "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, a crucial interaction for potent inhibition.[7]
-
The m-Tolyl Group: The substitution on the amino group influences the molecule's steric and electronic properties, which can be fine-tuned to achieve selectivity for specific kinase targets.[6]
This guide outlines the logical progression of experiments required to validate the kinase inhibitory potential of this compound and characterize its activity profile.
Figure 1: A strategic workflow for the comprehensive evaluation of a novel kinase inhibitor candidate.
Biochemical Characterization: Direct Target Inhibition
The first essential step is to determine if this compound directly inhibits the activity of a purified kinase enzyme.[4] Biochemical assays provide a clean, cell-free system to quantify this interaction and determine key potency metrics like the half-maximal inhibitory concentration (IC50).
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[1] A decrease in ADP production directly correlates with kinase inhibition.[1]
Causality: This assay is chosen for its high sensitivity, broad applicability across different kinases, and resistance to interference from colored or fluorescent compounds.[10] The protocol is designed to measure the initial reaction velocity, ensuring accurate IC50 determination. The final ATP concentration is set near the Michaelis constant (Km) for the specific kinase, providing a physiologically relevant and sensitive condition for evaluating competitive inhibitors.
Materials:
-
This compound (test compound)
-
Purified, active target kinase
-
Kinase-specific peptide substrate
-
Known potent inhibitor for the target kinase (positive control)
-
DMSO (vehicle control)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettors
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration range for a new compound is 10 µM to 0.1 nM (final assay concentration).[1]
-
Prepare a 2X final concentration plate by diluting the DMSO series into the kinase reaction buffer.
-
-
Kinase Reaction Setup (5 µL total volume):
-
In a 384-well plate, add 1.25 µL of the 2X compound solutions or controls (DMSO for 0% inhibition, known inhibitor for 100% inhibition).[1]
-
Add 1.25 µL of a 2X solution containing the target kinase and its substrate in the reaction buffer.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiating the Kinase Reaction:
-
Add 2.5 µL of a 2X ATP solution to all wells to start the reaction.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate for 60 minutes at room temperature. Note: Incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).[11]
-
-
Detecting ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which fuels a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (no kinase control).
-
Normalize the data: Set the average signal from the DMSO-only wells as 0% inhibition and the average signal from the positive control inhibitor wells as 100% inhibition.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Biochemical Potency
All quantitative results should be summarized for clear interpretation.
| Compound | Target Kinase | IC50 (nM) [± SEM] |
| This compound | e.g., EGFR | Experimental Value |
| Control Inhibitor (e.g., Erlotinib) | e.g., EGFR | Experimental Value |
Cellular Activity & Target Engagement
While biochemical assays confirm direct inhibition, cell-based assays are critical to determine if a compound can permeate the cell membrane, engage its target in a complex physiological environment, and elicit a functional response.[12][13]
Figure 2: Logic flow for validating a kinase inhibitor in a cellular context.
Protocol 3.1: Western Blot for Downstream Substrate Phosphorylation
This protocol assesses target engagement by measuring the phosphorylation level of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate indicates that the compound is inhibiting the kinase's activity within the cell.[3]
Causality: This method provides direct evidence of on-target activity in a cellular milieu. It is a semi-quantitative but highly specific validation step that links target inhibition to a functional signaling event.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor) in 6-well plates and grow to 70-80% confluency.[14]
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (and controls) for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 15 minutes to activate the target kinase pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated to total substrate confirms cellular target engagement.
-
Protocol 3.2: Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14] Inhibition of a kinase crucial for cancer cell growth should result in reduced proliferation.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to DMSO-treated control cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Selectivity and Off-Target Profiling
An ideal kinase inhibitor is highly selective for its intended target to minimize off-target effects and potential toxicity.[4] Kinase selectivity profiling involves screening the compound against a broad panel of kinases.
Application Note: Kinase Panel Screening
It is highly recommended to use a commercial service (e.g., Reaction Biology, Eurofins) to screen the compound at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a panel representing the human kinome.[4] The results are typically reported as percent inhibition at each concentration. Hits (kinases inhibited above a certain threshold, e.g., >50%) should be followed up with full IC50 determination to confirm potency.
Data Presentation: Kinase Selectivity
Data can be visualized in a table or as a kinome tree map to highlight selectivity.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | Follow-up IC50 (nM) |
| Tyrosine Kinase | Target Kinase | 98% | Value from Sec. 2 |
| Tyrosine Kinase | Off-Target 1 | 85% | Experimental Value |
| Ser/Thr Kinase | Off-Target 2 | 15% | Not Determined |
| Ser/Thr Kinase | Off-Target 3 | 5% | Not Determined |
Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities.[15][16] This "fail early, fail cheap" strategy helps prioritize compounds with more favorable drug-like characteristics.[15]
Protocol 5.1: In Vitro Metabolic Stability Assay
This assay assesses the rate at which the compound is metabolized by liver enzymes, a key determinant of its potential half-life in vivo.
Methodology:
-
Reaction Setup: Incubate this compound (typically at 1 µM) with human liver microsomes and an NADPH-regenerating system.
-
Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Quenching: Stop the reaction in the aliquots by adding an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).
Data Presentation: Summary of ADME-Tox Properties
| Assay | Parameter | Result for this compound |
| Physicochemical Properties | LogP | 2.12[9] |
| Metabolic Stability | In Vitro t½ (min) | Experimental Value |
| Cytotoxicity (Normal Cells) | CC50 (µM) in WI-38 | Experimental Value |
| hERG Inhibition | IC50 (µM) | Experimental Value |
Conclusion
The protocols and strategic workflow detailed in this document provide a rigorous framework for evaluating This compound as a potential kinase inhibitor. By systematically progressing from direct biochemical inhibition to cellular activity and early safety profiling, researchers can generate a comprehensive data package. Positive results from this cascade of experiments would validate this compound as a promising hit molecule, justifying its advancement into a formal hit-to-lead optimization program aimed at developing a novel therapeutic agent.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- RSC Advances. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- ScienceOpen. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin.
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Creative Biostructure. In Vitro ADME-Tox Profiling.
- PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- National Institutes of Health (NIH). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
- RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- Reaction Biology. ADME-Tox.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ACS Omega. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
- ResearchGate. Thiazole Derivatives Inhibitors of Protein Kinases.
- ResearchGate. Can anyone suggest a protocol for a kinase assay?.
- Semantic Scholar. Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.
- PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- International Journal of Pharmaceutical Sciences and Research. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.
- ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
- PubMed. Synthesis and Biological Activity for 1,3,4-Thiadiazole-2-Iminothiazolidin-4-Ones: Antidiabetic and Anti-Alzheimer Activity.
- University of Dundee Research Portal. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. This compound (27052-16-0) for sale [vulcanchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. scienceopen.com [scienceopen.com]
- 15. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Cell viability assays (MTT, SRB) for "2-m-Tolylamino-thiazol-4-one"
An In-Depth Guide to Cell Viability Assessment for 2-m-Tolylamino-thiazol-4-one Utilizing MTT and SRB Colorimetric Assays
Introduction
The thiazol-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] The compound this compound, a member of this promising class, necessitates rigorous evaluation of its biological effects. A critical initial step in the characterization of any potential therapeutic agent is the assessment of its cytotoxicity.
This guide, designed for researchers and drug development professionals, provides a detailed framework for evaluating the in vitro cytotoxicity of this compound using two robust, widely accepted colorimetric methods: the MTT and the Sulforhodamine B (SRB) assays. By offering protocols for assays with distinct biological endpoints—cellular metabolic activity (MTT) and total protein content (SRB)—this document provides a cross-validating approach to generate reliable and reproducible cytotoxicity data.
Part 1: Scientific Principles and Assay Selection Rationale
Choosing an appropriate cell viability assay is critical. The selection should be based on the mechanism of action of the assay and how it might be influenced by the specific properties of the test compound. Here, we detail the principles of two complementary assays.
Mechanism of Action: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone method for assessing cell metabolic activity as an indicator of viability.[3][4] The core principle is based on the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[5] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of living cells.
Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[3] The insoluble formazan crystals are subsequently solubilized using a solvent like dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[5][6] A decrease in signal compared to untreated controls indicates a reduction in metabolic activity, which can be interpreted as cytotoxicity or cytostatic activity.[3]
Mechanism of Action: The Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a method for determining cell density based on the measurement of total cellular protein content.[7][8] Unlike the MTT assay, it does not depend on the metabolic status of the cells.[9] The assay involves fixing the cells with trichloroacetic acid (TCA), which precipitates and immobilizes cellular proteins.[10]
Following fixation, the cells are stained with the bright-pink aminoxanthene dye, Sulforhodamine B.[11] SRB is an anionic dye that binds electrostatically to the basic amino acid residues of proteins under mildly acidic conditions.[12][13] After staining, unbound dye is removed by washing with 1% acetic acid.[10] The protein-bound dye is then solubilized with a basic solution (e.g., 10 mM Tris base), and the absorbance is measured at approximately 510-570 nm.[7][14] The amount of bound dye is stoichiometric and directly proportional to the total protein mass, and therefore, to the number of cells in the well.[9][15]
Comparative Analysis: Choosing the Right Assay
Using two assays with different detection principles provides a more comprehensive and reliable assessment of a compound's cytotoxicity. This approach minimizes the risk of artifacts that can arise from a compound's specific chemical properties. For instance, a compound that inhibits mitochondrial function without causing immediate cell death could yield a false-positive result in an MTT assay, while the SRB assay would be unaffected.[9]
| Feature | MTT Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[5] | Stoichiometric binding of dye to total cellular protein.[9][12] |
| Endpoint | Measures cellular metabolic activity.[4] | Measures total biomass (protein content).[7] |
| Advantages | Well-established, widely used, and reflects mitochondrial health.[16][17] | Independent of metabolic activity, stable endpoint, less interference from colored/reducing compounds.[9][16] |
| Limitations | Can be affected by compounds altering metabolic state or redox potential. Insoluble formazan requires a solubilization step.[5] | Requires a cell fixation step. Multiple washing steps can be a source of error if not performed carefully.[16][18] |
| Best For | High-throughput screening, assessing impact on cellular respiration.[3] | Cross-validation, testing compounds that may interfere with MTT reduction, large-scale screening.[9][12] |
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the cytotoxicity of this compound.
Critical Preliminary Steps
-
Compound Preparation : Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of the solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[19]
-
Cell Line Selection : Choose cell lines relevant to the intended therapeutic application (e.g., human cancer cell lines such as MCF-7 for breast cancer or A549 for lung cancer).
-
Seeding Density Optimization : It is crucial to determine the optimal cell seeding density for each cell line. This ensures that cells are in the logarithmic growth phase throughout the experiment and that the final absorbance readings are within the linear range of the assay.[18][19] Plate a range of cell densities (e.g., 1,000 to 100,000 cells/well) and perform the assay to identify the density that provides a linear and robust signal.[19][20]
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard methodologies.[20][21]
Materials:
-
This compound stock solution
-
Selected adherent cell line
-
Complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]
-
Solubilization Solution: DMSO or 0.04 N HCl in isopropanol.
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells (medium only) and vehicle controls (medium with the same final concentration of solvent as the treated wells).
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).
-
Formazan Formation : Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20] Visually confirm the formation of purple precipitate under a microscope.
-
Formazan Solubilization : Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell monolayer.[6] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[6]
-
Absorbance Reading : Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6][22] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[22]
Caption: High-level workflow for the MTT cell viability assay.
Protocol 2: SRB Assay for Cytotoxicity Assessment
This protocol is based on the method developed by Skehan et al. and further optimized.[7][9]
Materials:
-
This compound stock solution
-
Selected adherent cell line
-
Complete culture medium
-
Sterile 96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution: 10% (wt/vol) in deionized water, cold (4°C).
-
Sulforhodamine B (SRB) solution: 0.4% (wt/vol) in 1% (vol/vol) acetic acid.
-
Wash Solution: 1% (vol/vol) acetic acid in deionized water.
-
Solubilization Solution: 10 mM Tris base solution (pH 10.5).
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment : Follow steps 1-3 from the MTT protocol above.
-
Cell Fixation : After the treatment incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[10] Incubate the plates at 4°C for at least 1 hour.
-
Washing : Remove the TCA solution and wash the plates four to five times by submerging them in a container of slow-running tap water or by gently adding 1% acetic acid.[10][14] Remove excess liquid by tapping the plate on absorbent paper. Allow the plates to air-dry completely at room temperature.
-
Staining : Add 50-100 µL of 0.4% SRB solution to each well.[10] Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye : Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[9]
-
Drying : Allow the plates to air-dry completely at room temperature.
-
Dye Solubilization : Add 100-200 µL of 10 mM Tris base solution to each well.[10] Place the plate on an orbital shaker for 5-10 minutes to fully solubilize the protein-bound dye.[14]
-
Absorbance Reading : Measure the absorbance at a wavelength of approximately 510 nm or 540 nm.[10][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Why is the MTT assay the most widely used cell proliferation assay? | AAT Bioquest [aatbio.com]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocols for Apoptosis Induction Studies with 2-m-Tolylamino-thiazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for investigating the apoptosis-inducing potential of the novel compound, "2-m-Tolylamino-thiazol-4-one." As a member of the thiazolidin-4-one class of heterocyclic compounds, it belongs to a scaffold known for diverse biological activities, including promising anticancer effects.[1] The protocols herein are designed to offer a robust framework for characterizing the cytotoxic and pro-apoptotic activity of this compound. We will detail a logical, multi-faceted approach, beginning with an initial assessment of cytotoxicity, followed by specific assays to confirm apoptosis and elucidate the potential underlying mechanisms. Each protocol is presented with the underlying scientific principles to ensure experimental integrity and data reliability.
Introduction: The Therapeutic Potential of Thiazolidin-4-ones and Apoptosis
Cancer remains a formidable global health challenge, necessitating the development of innovative and effective therapeutic agents.[1] A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, a controlled process essential for eliminating damaged or unwanted cells.[2][3] Dysregulation of apoptosis is a hallmark of cancer, allowing malignant cells to proliferate unchecked.[3] Therefore, compounds that can selectively trigger apoptosis in cancer cells are highly sought after.
The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][4] Mechanistic studies on various thiazolidin-4-one derivatives have shown they can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] Common mechanisms include the activation of caspase cascades, disruption of mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins.[1][5]
"this compound" is a novel derivative within this promising class. This guide provides a systematic workflow to evaluate its potential as a pro-apoptotic agent. The presented methodologies will enable researchers to not only determine the compound's efficacy but also to gain insights into its mechanism of action, a critical step in the drug discovery and development process.
Experimental Workflow: A Step-by-Step Approach
A systematic investigation is crucial for characterizing the bioactivity of a new compound. The following workflow is recommended:
Caption: A logical workflow for investigating the pro-apoptotic effects of this compound.
Core Protocols
Protocol 1: Initial Cytotoxicity Assessment using MTT Assay
Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cell viability and allowing for the determination of the compound's cytotoxic concentration (IC50).[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description |
| Cell Density | 5,000-10,000 cells/well |
| Compound Conc. | Serial dilutions (e.g., 0.1 to 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 2-4 hours |
| Readout | Absorbance at 570 nm |
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye (e.g., FITC).[8][10] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[9] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cancer cells treated with this compound (at IC50 concentration)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the IC50 concentration of this compound for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[10]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and once with 1X Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Scientific Rationale: The disruption of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[11] The lipophilic cationic dye, JC-1, is used to monitor ΔΨm. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Treated and control cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as previously described. A positive control using a mitochondrial uncoupler like CCCP is recommended.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol.[12] Add the solution to the cells and incubate at 37°C for 15-30 minutes.[11]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash with assay buffer.[13]
-
Analysis: Resuspend the cells in assay buffer and analyze immediately. For flow cytometry, detect JC-1 monomers in the green channel (FITC) and aggregates in the red channel (PE). A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
Protocol 4: Measurement of Caspase-3/7 Activity
Scientific Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis.[14] Caspase-3 and Caspase-7 are key executioner caspases, activated by both intrinsic and extrinsic pathways.[2] The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[15]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated and control cells in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.[16]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[16]
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for at least 30 minutes.[16]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anticancer agents induce apoptosis by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[17] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest treated and control cells. Wash with PBS and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.[18][19] Incubate for at least 1 hour at 4°C.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the DNA content by flow cytometry.
Protocol 6: Western Blot Analysis of Apoptosis-Related Proteins
Scientific Rationale: To further elucidate the apoptotic pathway, the expression levels of key regulatory proteins can be examined by Western blotting. The Bcl-2 family of proteins includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[21] The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway, which can also be detected by Western blotting of cellular fractions.[21]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells in ice-cold lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate.[22]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24] Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.[23] Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Potential Apoptotic Pathway of this compound
Based on the known mechanisms of related compounds, this compound may induce apoptosis via the intrinsic pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Concluding Remarks
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of the apoptosis-inducing properties of "this compound." By systematically evaluating its cytotoxicity and employing a suite of specific apoptosis assays, researchers can obtain reliable and reproducible data. Elucidating the mechanism of action is a critical step in the journey of a novel compound from a laboratory curiosity to a potential therapeutic agent. The multi-parametric approach described here, combining cell viability, membrane integrity, mitochondrial function, caspase activation, and protein expression analysis, will provide a robust foundation for future preclinical development.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Malik, A., et al. (2024).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- OUCI. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications.
- ResearchGate. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications.
- protocols.io. (2025). Caspase 3/7 Activity.
- MDPI. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy.
- Agilent. (n.d.). Mitochondrial Membrane Potential Detection Kit.
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
- University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI.
- QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules.
- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1).
- ResearchGate. (n.d.). Pharmacological activities of thiazolidin-4-one derivative.
- ResearchGate. (n.d.). JC-1 Mitochondrial Membrane Potential.
- Pharmacophore. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW.
- NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
- NIH. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
- NIH. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP).
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Th… [ouci.dntb.gov.ua]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. scispace.com [scispace.com]
- 10. bosterbio.com [bosterbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. chem-agilent.com [chem-agilent.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for In Vivo Evaluation of 2-m-Tolylamino-thiazol-4-one
Introduction: Unlocking the In Vivo Potential of a Privileged Scaffold
The thiazol-4-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its capacity to interact with a diverse range of biological targets.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and metabolic regulatory effects.[2][3][4] 2-m-Tolylamino-thiazol-4-one, a specific analogue within this class, represents a promising candidate for in vivo investigation. Its structural features, particularly the tolyl moiety, may confer unique properties influencing its biological activity and pharmacokinetic profile.[5]
This guide provides a comprehensive framework for researchers initiating in vivo animal model studies with this compound. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental design, focusing on overcoming common challenges such as formulation of poorly soluble compounds to ensure reliable and reproducible data. The protocols described herein are designed as self-validating systems, incorporating necessary controls and checkpoints to ensure the scientific integrity of the findings.
Part 1: Pre-Formulation and Dossier Development
Physicochemical Characterization
A foundational step is to characterize the solubility, stability, and lipophilicity of this compound.
| Parameter | Experimental Method | Rationale & Interpretation |
| Aqueous Solubility | Kinetic & Thermodynamic Solubility Assays (e.g., in PBS pH 7.4, 0.1N HCl) | Determines if the compound is poorly soluble (typically <10 µg/mL). This result dictates the entire formulation strategy. A BCS Class II or IV classification is common for such compounds.[7][8] |
| LogP / LogD | HPLC-based or Shake-Flask Method | Predicts membrane permeability and potential for lipophilic interactions. A high LogP often correlates with poor solubility but good permeability. |
| pKa | Potentiometric Titration or UV-Vis Spectroscopy | Identifies ionizable groups, which can be exploited for pH-based solubilization strategies. |
| Solid-State Analysis | DSC, TGA, XRPD | Assesses crystallinity, melting point, and thermal stability. This is crucial for selecting formulation methods like melt extrusion or amorphous solid dispersions.[8] |
| Chemical Stability | Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) | Ensures the compound remains stable in the chosen formulation vehicle and under study conditions. |
Formulation Strategy for Poorly Soluble Compounds
Assuming this compound exhibits poor water solubility, a systematic formulation development workflow is essential. The goal is to enhance dissolution rate and/or solubility to achieve adequate systemic exposure in animal models.[6][9]
Caption: Workflow for a standard subcutaneous xenograft study.
Protocol 2: Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells in a solution like Matrigel into the flank of each mouse.
-
Tumor Monitoring: Measure tumors using digital calipers 2-3 times weekly. Calculate volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average size of 100-150 mm³, randomize mice into treatment groups. This is a critical step to reduce bias.
-
Treatment Administration: Prepare dosing solutions fresh daily. Administer the assigned treatment according to the schedule. For oral dosing, use an appropriate gavage needle.
-
Endpoint Monitoring:
-
Efficacy: Tumor growth inhibition (TGI) is the primary endpoint.
-
Tolerability: Monitor body weight daily or 3x/week. A weight loss exceeding 15-20% is a common humane endpoint. Observe for clinical signs of distress (e.g., lethargy, ruffled fur).
-
-
Termination: At the study endpoint, euthanize animals according to approved IACUC protocols.
-
Sample Collection: Collect blood for pharmacokinetic (PK) analysis and tumor tissue for pharmacodynamic (PD) marker analysis (e.g., western blot for target proteins).
Part 3: Potential Mechanisms and Pharmacodynamic Readouts
The thiazole scaffold is associated with several mechanisms of action in cancer, which can guide the selection of PD markers. [1][5]
-
Inhibition of Kinases: Many thiazoles inhibit protein kinases involved in proliferation.
-
Apoptosis Induction: Compounds can activate caspase pathways leading to programmed cell death. [5]* Cell Cycle Disruption: Interference with cell cycle progression is another common mechanism.
Caption: Hypothesized mechanisms of action for PD marker selection.
Pharmacodynamic Analysis: Excised tumors from the efficacy study should be flash-frozen or fixed. Potential analyses include:
-
Western Blot/IHC: To measure levels of p-Akt (PI3K pathway), Cyclin B1 (cell cycle), or cleaved Caspase-3 (apoptosis).
-
qPCR: To measure changes in gene expression of target-related genes.
By integrating formulation science with robust in vivo study design and mechanistic inquiry, researchers can effectively evaluate the therapeutic potential of this compound and advance its development from a promising scaffold to a potential clinical candidate.
References
- Singh, A., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
- Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration.
- Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
- Journal of Molecular Structure. (2022). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes.
- Kaminskyy, D., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Institutes of Health.
- Request PDF. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF THIAZOLE- 4-ONE DERIVATIVES. ResearchGate.
- MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (27052-16-0) for sale [vulcanchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. future4200.com [future4200.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Formulation of 2-m-Tolylamino-thiazol-4-one for Preclinical Biological Evaluation
Abstract: The translation of a promising new chemical entity (NCE) from discovery to biological validation hinges on the development of appropriate formulations that ensure consistent and reliable exposure in preclinical models. This guide provides a comprehensive framework for formulating "2-m-Tolylamino-thiazol-4-one," a compound class that often presents solubility challenges. We detail a systematic, phase-appropriate approach, beginning with essential pre-formulation characterization and progressing to specific, validated protocols for preparing formulations suitable for both in vitro and in vivo testing. The methodologies herein are designed to maximize data reproducibility and biological relevance by addressing the critical interplay between a compound's physicochemical properties and the selection of appropriate delivery vehicles.
Pre-Formulation Assessment: The Foundation of a Robust Strategy
Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount. These characteristics dictate the compound's behavior in various solvents and biological media, directly influencing the selection of an appropriate formulation strategy.[1][2] Modern drug discovery pipelines often produce lipophilic compounds with poor water solubility, making this initial assessment critical to avoid costly failures and unreliable data.[3][4]
Key Physicochemical Parameters:
-
Molecular Weight: 206.26 g/mol
-
Molecular Formula: C₁₀H₁₀N₂OS
-
Predicted Lipophilicity (XLogP3): ~1.5 - 2.5 (Estimated based on similar structures; this value suggests moderate lipophilicity and likely low aqueous solubility).
-
Aqueous Solubility: This is the most critical parameter and must be determined experimentally. Low solubility can lead to poor absorption, underestimated toxicity, and variable bioavailability.[1][3][5]
Protocol 1: Experimental Solubility Determination (Kinetic & Thermodynamic)
It is crucial to differentiate between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput method suitable for early discovery.[5][6][7] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a buffer and is determined over a longer incubation period; this value is vital for lead optimization and later-stage development.[4][5][8]
Objective: To determine the aqueous solubility of this compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker/incubator
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis plate reader
Step-by-Step Methodology:
A. Kinetic Solubility:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to multiple wells.
-
Add 2 µL of the 10 mM DMSO stock to the first well, mixing vigorously. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate to generate a range of concentrations.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.[5][7]
-
Measure the turbidity (precipitation) using a nephelometer or visually inspect for precipitate.
-
Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis spectroscopy.[5][7] The highest concentration that remains clear is the kinetic solubility.
B. Thermodynamic Solubility:
-
Add an excess amount of solid this compound powder to a vial containing PBS (pH 7.4).
-
Seal the vial and agitate it in a shaker incubator at 25°C for 24 hours to ensure equilibrium is reached.[5]
-
After incubation, allow the suspension to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the compound in the filtrate using a validated HPLC method against a standard curve. This concentration is the thermodynamic solubility.
Data Presentation:
| Parameter | Method | Buffer | Result | Implication for Formulation |
| Kinetic Solubility | DMSO Stock Dilution | PBS, pH 7.4 | [Insert Experimental Value, e.g., <10 µM] | High likelihood of precipitation in aqueous media. DMSO stock solutions will be necessary for in vitro work, but final concentration must be carefully controlled. |
| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4 | [Insert Experimental Value, e.g., <1 µg/mL] | Confirms poor intrinsic solubility. Simple aqueous solutions are not feasible. Solubilization or suspension strategies are required for in vivo studies. |
Formulation Strategy for In Vitro Assays
The primary goal for in vitro formulations is to maintain the compound in a soluble state in the culture medium without introducing artifacts from the vehicle itself.
Workflow for In Vitro Formulation Selection
Caption: Quality control workflow for preclinical formulations.
Key QC Assays:
-
Appearance: A simple visual check is the first line of defense. Solutions should be clear and free of particulates. Suspensions should appear uniform and resuspend easily.
-
Concentration Analysis (HPLC): The concentration of the active ingredient in the final formulation should be verified using a validated HPLC method. The result should be within ±10% of the target concentration.
-
Homogeneity (Suspensions): For suspensions, samples should be taken from the top, middle, and bottom of the bulk container (while stirring) and analyzed by HPLC. The concentrations should not differ by more than 5-10%, ensuring uniform dosing.
-
Stability: The stability of the formulation should be assessed under the intended storage and use conditions (e.g., room temperature on the benchtop for the duration of dosing). Samples should be re-analyzed at specific time points to ensure the concentration has not changed significantly. [9] By following this structured, property-driven approach, researchers can develop robust and reproducible formulations for this compound, ensuring that the biological data generated is a true reflection of the compound's activity, not an artifact of poor delivery.
References
- Polyonics. (2024). Hydroxypropyl Methylcellulose 5 cps: Applications in Oral Suspensions.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Gokaraju, S. S. R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
- ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?.
- Sheskey, P. J., et al. (2009). Methylcellulose. In Handbook of Pharmaceutical Excipients.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Reddit. (2023). Maximum DMSO concentration in media for cell culture?.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Jónsdóttir, S. Ó., et al. (2016). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. Journal of Pharmaceutical Sciences.
- Gali, K., et al. (2024). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Biomedicine & Pharmacotherapy.
- Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
- Journal of Advanced Pharmacy Education and Research. (2021). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
- Research Journal of Pharmacy and Technology. (2018). Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion.
- Cleveland Clinic. (n.d.). Methylcellulose powder for suspension.
- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
- CD Formulation. (n.d.). Methylcellulose.
- PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Tony, Y. F., et al. (1993). The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs. Journal of Neuroscience Methods.
- Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Journal of Advanced Pharmacy Education and Research. (2021). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
- Bioprocess Online. (n.d.). Optimizing Your Biologic Drug Formulation Strategy.
- ResearchGate. (n.d.). Optimization of soybean oil, tween 80, PEG 400 in formulation of beta carotene nanoemulsion | Request PDF.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- News. (2025). Hydroxypropyl Betadex Advances In Drug Delivery And Disease Treatment.
- ResearchGate. (2002). Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)-polysorbate 80-water mixtures.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- Journal of Pharmacology and Toxicology Methods. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data.
- Antimicrobial Agents and Chemotherapy. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
- National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
- European Pharmaceutical Review. (2017). Non-clinical dose formulation considerations.
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Biological Products.
- LCGC North America. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- PubChem - NIH. (n.d.). 2-Amino-4-methylthiazole | C4H6N2S | CID 74143.
- PubChem - NIH. (n.d.). 4(5H)-Thiazolone, 2-amino- | C3H4N2OS | CID 11175.
- PubChem - NIH. (n.d.). 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882.
- PubChem - NIH. (n.d.). 2-Aminothiazole | C3H4N2S | CID 2155.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. asianpubs.org [asianpubs.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "2-m-Tolylamino-thiazol-4-one" synthesis
Technical Support Center: Synthesis of 2-m-Tolylamino-thiazol-4-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during this synthesis, ensuring a higher success rate and product purity.
The 2-aminothiazol-4-one scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[1][2] The synthesis of this compound, a derivative of this core, typically follows a well-established pathway involving the cyclocondensation of an N-aryl thiourea with an α-haloacetic acid. This guide will delve into the critical parameters of this reaction, offering explanations grounded in reaction mechanisms to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and direct route is the Hantzsch-type synthesis.[3][4] This involves the reaction of N-(m-tolyl)thiourea with chloroacetic acid . The reaction proceeds in two main stages: an initial S-alkylation of the thiourea followed by an intramolecular cyclization to form the thiazol-4-one ring.
A base, such as anhydrous sodium acetate, is typically added to neutralize the hydrochloric acid formed during the reaction, which helps to drive the equilibrium towards the product and prevent unwanted side reactions.[5]
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Issue 1: Low or No Product Yield
Q2: My reaction shows little to no conversion of starting materials. What factors should I investigate?
Several factors can lead to a stalled reaction. A systematic check is recommended:
-
Reagent Purity: Verify the purity of your N-(m-tolyl)thiourea and chloroacetic acid. Impurities can inhibit the reaction.
-
Anhydrous Conditions: The presence of water can hydrolyze the intermediates and potentially the final product. Ensure you are using absolute ethanol and anhydrous sodium acetate. Consider drying your glassware thoroughly before starting.[5]
-
Base Stoichiometry: An equimolar amount of a base like sodium acetate relative to chloroacetic acid is crucial.[5] It acts as a scavenger for the HCl produced, which is essential for the reaction to proceed to completion.
-
Temperature: The reaction typically requires heating under reflux to overcome the activation energy.[5] Ensure your reaction mixture is reaching the boiling point of ethanol (approx. 78°C).
Q3: I'm getting a very low yield (<30%). How can I optimize the reaction conditions?
Low yields are often a sign of suboptimal reaction conditions or competing side reactions.
-
Solvent Choice: While absolute ethanol is common, other solvents can be explored. For instance, using dry toluene with a Dean-Stark apparatus to azeotropically remove water can significantly improve yields by shifting the equilibrium forward.[5] In some cases, a polar aprotic solvent like DMF can be effective, especially if starting material solubility is an issue.[5]
-
Reaction Time: The reaction may require an extended reflux period of 6-8 hours or even longer.[5] It's essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Alternative Halide: Bromoacetic acid is a more reactive electrophile than chloroacetic acid due to the better leaving group ability of bromide. The SN2 substitution of the halide by the thiourea sulfur is often the rate-limiting step.[5] Switching to bromoacetic acid can increase the reaction rate and potentially the yield, but may also require adjusting the reaction time to avoid byproduct formation.
Issue 2: Impure Product & Purification Challenges
Q4: My crude product is a sticky solid or oil and shows multiple spots on TLC. What are the likely byproducts?
The formation of byproducts is a common issue. Potential impurities include:
-
Unreacted Starting Materials: N-(m-tolyl)thiourea and chloroacetic acid.
-
Thiazolidine-2,4-dione derivatives: These can form if the starting thiourea is not pure or under certain reaction conditions.[6]
-
Polymeric Materials: Forcing the reaction with excessive heat can sometimes lead to polymerization.
To minimize these, adhere strictly to the reaction temperature and stoichiometry. Monitoring via TLC is critical to stop the reaction once the starting material is consumed, preventing further degradation or side reactions.
Q5: What is the most effective method for purifying this compound?
Recrystallization is the primary method for purifying the solid product.
-
Solvent Selection: Ethanol is a commonly reported and effective solvent for recrystallization.[5] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at boiling temperature.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
If recrystallization fails to yield a pure product, column chromatography on silica gel is the next step. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure adapted from literature methods for similar compounds.[5]
Materials:
-
N-(m-tolyl)thiourea (10 mmol, 1.66 g)
-
Chloroacetic acid (10 mmol, 0.95 g)
-
Anhydrous Sodium Acetate (10 mmol, 0.82 g)
-
Absolute Ethanol (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(m-tolyl)thiourea (10 mmol), chloroacetic acid (10 mmol), and anhydrous sodium acetate (10 mmol).
-
Add 50 mL of absolute ethanol to the flask.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system). The reaction is typically complete within 6-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water with stirring.
-
The solid product will precipitate. Collect the crude solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product in a vacuum oven.
Data & Visualization
Table 1: Optimization of Reaction Parameters
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Halide | Chloroacetic Acid | Bromoacetic Acid | Chloroacetic Acid | Bromoacetic acid is more reactive, potentially leading to shorter reaction times.[5] |
| Solvent | Ethanol | Toluene | DMF | Toluene with a Dean-Stark trap can improve yield by removing water.[5] DMF is useful for poorly soluble reactants.[5] |
| Base | Sodium Acetate | Potassium Hydroxide | Triethylamine | Sodium acetate is a mild and effective base for this reaction.[5] Stronger bases might promote side reactions. |
| Temperature | Reflux (78°C) | Reflux (111°C) | 80°C | Higher temperatures can increase reaction rate but also risk byproduct formation. |
| Time | 6-8 hours | 4-6 hours | 8-10 hours | Must be optimized by monitoring reaction progress (e.g., TLC). |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
References
- Da Silva, et al. (2017).
- ResearchGate. (n.d.). Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid.
- Venkata Rao, C. et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
- Yella, R. et al. (2011). Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride.
- Moseley, C. K. et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(9), 10598-10611. [Link]
- Amer, A. (2017). Response to "Please I want best conditions to react substituted 1,3 diphenyl thiourea with chloroacetic acid for cyclization and formation of thiazolidineone ring?".
- Parkash, J. et al. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery and Therapeutics, 3(6), 53-56. [Link]
- Bou-Salah, L. et al. (2016).
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Desai, N. C. et al. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 16(4), 469-475. [Link]
- Kumar, A. et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research, 3(4), 268-276. [Link]
- Al-Ostoot, F. H. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
Technical Support Center: Purification of Crude 2-m-Tolylamino-thiazol-4-one
Welcome to the technical support guide for the purification of 2-m-Tolylamino-thiazol-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this class of heterocyclic compounds. The following sections provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Section 1: Understanding the Chemistry & Potential Impurities
The target molecule, this compound, is typically synthesized via the Hantzsch thiazole synthesis.[1][2][3] This classic condensation reaction involves an α-haloketone and a thiourea derivative. While often high-yielding, the reaction can produce several impurities that complicate purification.[1]
Common Synthesis Route:
-
Reactants: Chloroacetic acid (or its ester) and N-(m-tolyl)thiourea.
-
Mechanism: The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the thiazolone ring.[1]
Frequently Asked Questions: Synthesis & Impurities
Q1: What are the most likely impurities in my crude this compound?
A1: Based on the Hantzsch synthesis pathway, you can expect the following impurities:
-
Unreacted Starting Materials: N-(m-tolyl)thiourea and chloroacetic acid or its derivatives.
-
Side-Reaction Products: Self-condensation products of the α-haloketone or thiourea.
-
Isomeric Byproducts: Under certain conditions, particularly acidic ones, the reaction can sometimes yield small amounts of the isomeric 3-(m-tolyl)-2-imino-thiazolidin-4-one.[4][5]
-
Hydrolysis Products: The thiazolone ring can be susceptible to hydrolysis, especially under harsh basic or acidic workup conditions.
Q2: My crude product is a dark, oily residue, not a solid. What happened?
A2: This is a common issue and can be caused by several factors:
-
Excess Starting Material: A significant amount of unreacted, low-melting point starting materials can result in an oily product.
-
Formation of Salts: If the workup procedure was not sufficient to neutralize all acidic or basic components, the resulting salts can be difficult to crystallize.
-
"Oiling Out" during Crystallization: The compound may be precipitating from the solvent at a temperature above its melting point, a phenomenon known as "oiling out".[6] This is often due to using a solvent in which the compound is too soluble or cooling the solution too rapidly.[6]
Section 2: Purification Strategy Workflow
A systematic approach is crucial for efficiently purifying your crude product. The following workflow provides a logical sequence of steps, from initial assessment to final purity confirmation.
Caption: A general workflow for the purification of crude this compound.
Section 3: Troubleshooting Purification Protocols
This section provides detailed answers to common problems encountered during the purification process.
Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying solid organic compounds.[7] The principle relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures.
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal solvent is one in which your target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] A good starting point is to test small amounts of your crude product in various solvents.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good first choice for many heterocyclic compounds.[8][9][10] Often used as a co-solvent with water.[7][11] |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate / Hexanes | Mid-Polar | 77 / 69 | A common mixed-solvent system.[8] Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then reheat to clarify. |
| Acetone / Hexanes | Mid-Polar | 56 / 69 | Another effective mixed-solvent system.[8] |
| Toluene | Non-Polar | 111 | Can be effective for compounds that crystallize well.[8] |
Q4: My compound won't crystallize, even after cooling in an ice bath. What should I do?
A4: This is a common problem that can often be solved with one of the following techniques:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single crystal to the solution to induce crystallization.
-
Reduce Solvent Volume: You may have used too much solvent.[6] Gently heat the solution to boil off some of the solvent and then allow it to cool again.[6]
-
Change Solvent System: If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent system.[6]
Q5: My product "oiled out" instead of crystallizing. How can I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Reheat the solution to re-dissolve the oil.
-
Add more of the "soluble solvent" (e.g., more ethanol in an ethanol/water system) to decrease the supersaturation.[6]
-
Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of purer, larger crystals.[6]
Column Chromatography Troubleshooting
If recrystallization is unsuccessful, or if your product is an oil, column chromatography is the next logical step.[12][13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through the column.[13]
Caption: Troubleshooting common issues in column chromatography.
Q6: My compound appears to be decomposing on the silica gel column. What are my options?
A6: Thiazole derivatives can sometimes be sensitive to the acidic nature of silica gel.[12]
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (typically 1-2% v/v), in your eluent.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) or Florisil can be effective alternatives for purifying acid-sensitive compounds.[12]
Section 4: Purity Assessment Protocols
After purification, it is essential to confirm the purity of your this compound.
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of your compound and to monitor the progress of your purification.[14]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v).
-
Procedure:
-
Dissolve a small amount of your purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and visualize the spots under UV light (254 nm).[14]
-
-
Interpretation: A pure compound should appear as a single spot. The presence of multiple spots indicates impurities.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, Reverse-Phase HPLC (RP-HPLC) is the standard method.[15][16][17]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[16][17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used, starting with a higher aqueous composition and ramping up the organic phase.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (this can be determined by a UV-Vis scan).
-
Interpretation: A pure compound will show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration. Purity is often reported as a percentage of the total peak area.
Characterization Data
After successful purification, confirm the identity of your compound using methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[11][18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11][18]
-
Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid. Impurities will typically broaden and depress the melting point.
References
- Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography.
- Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 57(1), 309–312.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
- Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography, 1(12), 18–19.
- Department of Chemistry, University of Rochester. Troubleshooting: The Workup.
- Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 57(1), 309–312.
- Bénard, C., et al. (2018). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C–S Bond Formation. Molecules, 23(11), 2989.
- Al-Masoudi, N. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(33), 23157-23173.
- Alliance Organics LLP. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Ayimbila, S., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 314-329.
- Organic Chemistry Portal. Thiazole synthesis.
- Scribd. Organic Compound Purification Guide.
- Stana, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3436.
- Journal of Chemical Health Risks. (2014). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Tomma, J. H., et al. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Chemistry and Materials Research, 3(9), 163-170.
- SynArchive. Hantzsch Thiazole Synthesis.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- American Cyanamid Company. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
- MDPI. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
- El-Sayed, W. A. (2011). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 8(4), 363-376.
- Ghorab, M. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4479.
- Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
- El-Metwaly, N. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1750.
- Al-Asmi, A., Merza, J., Jabbour, M., & Rabah, S. (2022). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Metallofizika i Noveishie Tekhnologii, 44(8), 1037-1045.
- Shanghai Institute of Materia Medica, Chinese Academy of Sciences. (2014). EP Patent No. 2,682,390. European Patent Office.
- Gawinecki, R., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 58(6), 423-429.
- Journal of Kufa for Chemical Science. (2011). Determination of Thymol in Pure and Pharmaceutical Preparation by Diazotization – Coupling Method with 2,4- Dichloroaniline.
- Dedhiya, P. P., et al. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(11), 4696-4702.
- Dedhiya, P. P., et al. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(11), 4696-4702.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
Technical Support Center: Synthesis of 2-m-Tolylamino-thiazol-4-one
Welcome to the technical support center for the synthesis and yield optimization of 2-m-Tolylamino-thiazol-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and enhance the efficiency of this important synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route for this compound, and what is its underlying mechanism?
The most prevalent and established method for synthesizing 2-arylaminothiazol-4-ones is a variation of the Hantzsch Thiazole Synthesis .[1][2] This reaction typically proceeds in two main conceptual steps, although it can be performed in a single pot.
-
Amide Formation: First, m-toluidine is acylated using chloroacetyl chloride to form the intermediate, 2-chloro-N-(m-tolyl)acetamide. This is a standard nucleophilic acyl substitution.[3][4]
-
Cyclization with a Thiocyanate Source: The chloro-acetamide intermediate is then reacted with a source of thiocyanate, typically potassium or ammonium thiocyanate (KSCN or NH₄SCN). The thiocyanate anion acts as a nucleophile, displacing the chloride. The resulting intermediate undergoes an intramolecular cyclization and tautomerization to form the final this compound product.
The overall mechanism involves nucleophilic substitution followed by an intramolecular condensation-cyclization.
Diagram: Generalized Hantzsch-type Synthesis Pathway
Caption: Reaction flow for the synthesis of this compound.
Q2: My reaction yield is consistently below 50%. What are the most critical parameters to investigate for improvement?
Low yield is the most common issue. A systematic approach to optimization is crucial. Below is a troubleshooting workflow and a discussion of key parameters.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Key Parameters for Optimization:
-
Reagent Purity and Handling : Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[5] Using a freshly opened bottle or redistilled reagent under anhydrous conditions is critical. The presence of water will convert it to chloroacetic acid, which is unreactive under these conditions.
-
Temperature Control : The initial acylation of m-toluidine is highly exothermic. This step should be performed at a low temperature (e.g., 0 °C) with dropwise addition of chloroacetyl chloride to prevent side reactions and decomposition.[3] The subsequent cyclization step may require heating (reflux) to proceed at a reasonable rate.
-
Choice of Base : During the acylation step, HCl is generated. This can protonate the starting amine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or pyridine, is essential to scavenge the acid and drive the reaction to completion.[3]
-
Solvent Selection : The choice of solvent is critical.
-
Acetone/Ethanol : Commonly used, as they effectively dissolve the reactants and the potassium thiocyanate. Ethanol is a good choice for the cyclization step, often under reflux.[6]
-
Aprotic Polar Solvents (DMF, DMSO) : Can sometimes increase reaction rates due to their ability to solvate cations, leaving a more "naked" and reactive thiocyanate anion. However, they can make product isolation more challenging.
-
Q3: I'm observing significant side products by TLC/LCMS. What are the likely culprits and how can they be minimized?
The formation of impurities is a common cause of low yield and purification difficulties.
-
Likely Side Product 1: Thiazolidine-2,4-dione derivatives : Under certain conditions, particularly with a base like K₂CO₃ in polar solvents like PEG, monosubstituted thioureas can react with chloroacetyl chloride to form thiazolidine-2,4-diones instead of the desired product.[7][8]
-
Solution : This pathway is often avoided by using a two-step procedure where the 2-chloro-N-(m-tolyl)acetamide intermediate is formed first, isolated or carried forward, and then reacted with the thiocyanate source.
-
-
Likely Side Product 2: Bis-acylated Toluidine : If temperature control is poor during acylation, or if stoichiometry is incorrect, side reactions on the aromatic ring or multiple acylations can occur.
-
Solution : Strict temperature control (0 °C) and slow, dropwise addition of chloroacetyl chloride are paramount.
-
-
Likely Side Product 3: Unreacted Starting Materials : Incomplete conversion is often due to insufficient reaction time, incorrect temperature, or deactivated reagents.
-
Solution : Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure anhydrous conditions are maintained and that a suitable base is used during acylation to prevent amine protonation.
-
Q4: Are there any one-pot procedures that can improve overall efficiency and yield?
Yes, one-pot syntheses are highly attractive as they avoid the isolation of intermediates, which can save time and reduce material loss.[9] A common one-pot strategy for related 2-aminothiazoles involves reacting a ketone, a thiourea, and a halogen source together.[10][11]
For your specific target, a modified one-pot approach would be:
-
Acylate m-toluidine with chloroacetyl chloride in a suitable solvent (e.g., acetone or CH₂Cl₂) in the presence of a base like DIPEA at 0 °C.
-
After TLC confirms the consumption of m-toluidine, add potassium thiocyanate (KSCN) directly to the reaction mixture.
-
Heat the mixture to reflux to drive the cyclization step to completion.
This method prevents the isolation of the lachrymatory and potentially unstable chloro-acetamide intermediate.
Experimental Protocols
Protocol 1: Standard Two-Step Synthesis of this compound
Step A: Synthesis of 2-chloro-N-(m-tolyl)acetamide[3]
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add m-toluidine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Cool the flask to 0 °C in an ice bath.
-
Add Diisopropylethylamine (DIPEA) (2.0 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0 °C for 2-3 hours, monitoring by TLC until the m-toluidine is consumed.
-
Quench the reaction by adding water. Extract the organic layer, wash with 1M HCl, then saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used without further purification.
Step B: Cyclization to this compound
-
Dissolve the crude 2-chloro-N-(m-tolyl)acetamide (1.0 eq) in ethanol or acetone.
-
Add potassium thiocyanate (KSCN) (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Protocol 2: Optimized One-Pot Synthesis
-
To a round-bottom flask under an inert atmosphere, add m-toluidine (1.0 eq), anhydrous acetone (or ethanol), and cool to 0 °C.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise.
-
After the addition is complete, add potassium thiocyanate (1.1 eq) in one portion.
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 56 °C for acetone, 78 °C for ethanol) for 3-5 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water to the residue, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the purified product.
Data Summary: Influence of Conditions on Yield
The following table summarizes typical outcomes from optimization experiments based on literature principles. Actual results may vary.
| Entry | Base (Acylation Step) | Solvent (Cyclization) | Temperature (Cyclization) | Typical Yield Range (%) | Key Observation |
| 1 | None | Ethanol | Reflux | 20-40% | Incomplete acylation due to amine protonation. |
| 2 | DIPEA | Ethanol | Reflux | 75-85% | Good yield; base neutralizes HCl effectively. |
| 3 | K₂CO₃ | Acetone | Reflux | 70-80% | Heterogeneous reaction; effective but may be slower. |
| 4 | DIPEA | DMF | 80 °C | 80-90% | Potentially higher yield but requires careful workup. |
| 5 | One-Pot (No Base) | Acetone | Reflux | 40-55% | Prone to side reactions and incomplete conversion. |
| 6 | One-Pot (with KSCN) | Ethanol | Reflux | 70-85% | Efficient method, avoids intermediate isolation. |
References
- Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/23436/85/8
- Hantzsch Thiazole Synthesis. Chem Help Asap. URL: https://chemhelpasap.com/hantzschthiazolesynthesis/
- Hantzsch Thiazole Synthesis. SynArchive. URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis
- Reaction product of monosubstituted thiourea with chloroacetylchloride... ResearchGate. URL: https://www.researchgate.net/publication/236125134_It_is'thiazolidine-24-dione'_and_not_thiohydantoins_as_the_reaction_product_of_monosubstituted_thioureas_and_chloroacetylchlorid
- synthesis of thiazoles. YouTube. URL: https://www.youtube.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. URL: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/Thiazole.pdf
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/
- (PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. URL: https://www.researchgate.
- Common methods for the synthesis of 2-aminothiazole. ResearchGate. URL: https://www.researchgate.net/publication/337190138_Common_methods_for_the_synthesis_of_2-aminothiazole
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of... The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00632a
- Reaction product of monosubstituted thiourea with chloroacetylchloride... ResearchGate. URL: https://www.researchgate.net/figure/Reaction-product-of-monosubstituted-thiourea-with-chloroacetylchloride-in-PEG-and-K-2-CO-a-3_tbl1_236125134
- 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/2103-85-7.htm
- Supporting Information. The Royal Society of Chemistry. URL: https://www.rsc.
- View of Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science. URL: https://mjs.uomustansiriyah.edu.iq/index.php/MJS/article/view/26/23
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. rsc.org [rsc.org]
- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"2-m-Tolylamino-thiazol-4-one" stability and degradation pathways
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling and analyzing "2-m-Tolylamino-thiazol-4-one." We address common stability issues and provide practical troubleshooting advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of the this compound scaffold is principally influenced by pH, the presence of oxidizing agents, temperature, and exposure to light.[1][2][3] The thiazol-4-one ring, particularly with an amino substituent at the 2-position, possesses several reactive sites susceptible to degradation under common experimental and storage conditions.
-
pH: The compound is highly susceptible to hydrolysis, especially under basic (alkaline) conditions, which can lead to the opening of the thiazolone ring.[4]
-
Oxidation: The electron-rich nature of the tolylamino group and the sulfur atom in the thiazole ring makes the molecule prone to oxidative degradation.[5]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways, as well as potentially cause thermal decomposition (thermolysis).[1][5]
-
Light: As with many heterocyclic compounds, exposure to UV and visible light can induce photolytic degradation. It is essential to perform photostability studies as recommended by ICH guidelines.[6][7]
Q2: What is the most probable degradation pathway for this compound in a basic solution?
Under basic conditions, the primary degradation route is the hydrolysis of the thioester bond within the thiazol-4-one ring. This process involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon (C4), leading to ring-opening. This generates a more polar, inactive degradant. The exocyclic imine bond can also be susceptible to hydrolysis.
Caption: A typical workflow for a forced degradation study.
Summary of Recommended Stress Conditions
| Degradation Type | Experimental Conditions | Sampling Times |
| Acid Hydrolysis | 0.1 M HCl at 40°C and 60°C | 1, 3, 5 days (or shorter if labile) |
| Base Hydrolysis | 0.1 M NaOH at Room Temp (25°C) and 40°C | 2, 8, 24 hours (typically rapid) |
| Oxidation | 3% H₂O₂ at Room Temp (25°C) | 1, 3, 5 days |
| Thermal | 80°C (in solid state and in solution) | 1, 3, 5 days |
| Photolytic | Exposed to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | End of exposure |
Table adapted from general forced degradation guidelines.[1]
Analytical Method: A stability-indicating method, typically a reverse-phase HPLC with a photodiode array (DAD) detector, is crucial. [9]The DAD allows for peak purity analysis, ensuring that the main drug peak is free from co-eluting degradants. LC-MS should be used for the structural elucidation of the degradation products. [10]
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]
- Forced Degrad
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS Online. [Link]
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Drug Development & Delivery. [Link]
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2020). National Institutes of Health (NIH). [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
- Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. (2012). Springer. [Link]
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2005). Royal Society of Chemistry. [Link]
- 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010).
- Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). MDPI. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). National Institutes of Health (NIH). [Link]
- Analytical methods for isothiazolinones determination in different products. (2024).
- Identification of Major Degradation Products of Ketoconazole. (2011). National Institutes of Health (NIH). [Link]
- Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. (2014).
- A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022). National Institutes of Health (NIH). [Link]
- 4(5H)-Thiazolone, 2-amino-. (n.d.). PubChem. [Link]
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2005).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazol-4-ones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiazol-4-ones. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the common challenge of observing lower-than-expected biological activity in your experimental assays. My aim is to equip you with the expert insights and practical methodologies necessary to diagnose and resolve these issues effectively.
Troubleshooting Guide: A Deeper Dive into Low Bioactivity
Observing low bioactivity in a newly synthesized compound can be a frustrating experience. However, a systematic approach to troubleshooting can often reveal the root cause, which may lie in the compound's intrinsic properties or the design of the biological assay itself. This guide will walk you through a logical workflow to identify and address these potential issues.
My synthesized thiazol-4-one shows lower than expected bioactivity. What are the potential chemical factors?
Low bioactivity is not always a reflection of an inherently inactive compound. Several chemical factors can contribute to this observation. A thorough investigation of the compound's properties is the first critical step.
Answer:
The observed low bioactivity of your synthesized thiazol-4-one could stem from several chemical factors, ranging from its structural configuration to its purity. A multi-faceted approach to characterizing your compound is essential.
-
Structural Integrity and Purity: The first principle of any biological testing is to know what you are testing. Impurities, even in small amounts, can interfere with the assay or the actual compound may not be the expected one.
-
Verification of Chemical Structure: It is crucial to confirm that the synthesized molecule is indeed the intended thiazol-4-one derivative. Comprehensive spectroscopic analysis is non-negotiable. This includes:
-
Purity Assessment: The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the bioassay results. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A purity level of >95% is generally recommended for biological screening.
-
-
Structure-Activity Relationship (SAR): The biological activity of thiazol-4-ones is highly dependent on the nature and position of substituents on the heterocyclic ring.[3][4][5]
-
Influence of Substituents: The presence of electron-donating or electron-withdrawing groups at different positions (C2, N3, and C5) of the thiazol-4-one ring can dramatically alter the compound's interaction with its biological target.[3][4][5] For instance, certain substitutions may be essential for binding to the active site of an enzyme, and their absence could lead to a loss of activity. A thorough review of the literature for SAR studies on similar thiazol-4-one scaffolds can provide valuable insights.
-
-
Stereochemistry: Many biologically active molecules are chiral, and their different enantiomers or diastereomers can exhibit vastly different biological activities.
-
Presence of Chiral Centers: If your thiazol-4-one derivative has one or more chiral centers, it is likely a racemic mixture. It is possible that only one enantiomer is active, while the other is inactive or even antagonistic.
-
Chiral Separation: Consider performing chiral separation using techniques like chiral HPLC to isolate and test the individual enantiomers.[6][7]
-
How can I rule out experimental artifacts in my bioassay that might be masking the true activity of my compound?
Even with a pure and well-characterized compound, the design and execution of the biological assay can be a significant source of misleading results. It is crucial to ensure that the assay conditions are optimal for detecting the compound's true bioactivity.
Answer:
Experimental artifacts are a common pitfall in biological assays and can lead to false negatives or underestimated potency. A systematic evaluation of your assay parameters is necessary to unmask the true activity of your thiazol-4-one compound.
-
Compound Solubility: Poor solubility is a frequent culprit for low apparent bioactivity.[3][8][9] If a compound precipitates in the assay buffer, its effective concentration at the target site will be much lower than the nominal concentration, leading to an underestimation of its activity.[3][8][9]
-
Solubility Assessment: Determine the solubility of your compound in the assay buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using more quantitative methods like nephelometry.
-
Improving Solubility:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol can significantly improve solubility.[9] However, it's crucial to keep the final co-solvent concentration low (typically <1%) to avoid solvent-induced artifacts or toxicity.[10]
-
pH Adjustment: For ionizable thiazol-4-ones, adjusting the pH of the buffer can enhance solubility.[10]
-
Solubilizing Agents: In some cases, the use of surfactants or cyclodextrins may be necessary to achieve adequate solubility.[10]
-
-
-
Compound Stability: Thiazol-4-one derivatives can be susceptible to degradation in aqueous solutions, especially under certain pH and temperature conditions.[11]
-
Stability Assessment: The stability of your compound in the assay medium should be evaluated over the time course of the experiment. This can be done by incubating the compound in the assay buffer under the same conditions as the experiment and then quantifying the amount of intact compound remaining at different time points using HPLC or LC-MS.[12][13][14]
-
-
Assay Controls: The use of appropriate positive and negative controls is fundamental to the validity of any biological assay.[4][5][15][16]
-
Positive Control: A known active compound for the target should be included to ensure the assay is performing as expected.[5][15]
-
Negative Control: A vehicle control (e.g., buffer with the same concentration of DMSO as the test compound) is essential to establish the baseline response and rule out any effects of the solvent.[4][5][16]
-
-
Interpreting Dose-Response Curves: The shape of the dose-response curve can provide valuable clues about the compound's behavior in the assay.
-
Shallow or Incomplete Curves: A shallow or incomplete dose-response curve may indicate low potency, but it could also be a result of solubility issues or compound degradation at higher concentrations.[17][18][19]
-
Steep Curves: Unusually steep dose-response curves can sometimes be an indicator of non-specific activity or assay artifacts.[20]
-
Frequently Asked Questions (FAQs)
This section addresses some of the more common and specific questions that arise when working with thiazol-4-ones.
Q1: What are the key structural features of thiazol-4-ones that are crucial for their bioactivity?
A: The bioactivity of thiazol-4-ones is intricately linked to their structural features. The core thiazolidin-4-one ring serves as a versatile scaffold, and modifications at positions 2, 3, and 5 can significantly influence their pharmacological properties.[3][5] For example, the nature of the substituent at the 2-position can impact the molecule's ability to act as a hydrogen bond donor or acceptor, which is often critical for target binding. Similarly, bulky substituents at the 3-position can introduce steric hindrance that may either enhance or diminish activity depending on the target's topography. The 5-position is often a site for introducing diversity and modulating physicochemical properties like lipophilicity, which can affect cell permeability and overall bioactivity. A careful analysis of the structure-activity relationships reported in the literature for your specific target class is highly recommended.[3][4][5]
Q2: What are the best practices for solubilizing thiazol-4-ones for biological testing?
A: Due to their often hydrophobic nature, proper solubilization of thiazol-4-ones is critical for obtaining reliable bioassay data.[8][9] The recommended best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent, typically DMSO.[3][8] This stock solution can then be serially diluted into the aqueous assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is kept to a minimum (ideally below 1% and for some cell-based assays, below 0.1%) to avoid solvent-induced artifacts.[10] If solubility remains an issue, consider alternative strategies such as pH adjustment for ionizable compounds or the use of solubilizing agents like cyclodextrins.[10] Always visually inspect your diluted solutions for any signs of precipitation before use in an assay.
Q3: My thiazol-4-one is a racemic mixture. Is it necessary to separate the enantiomers?
A: It is highly advisable to at least consider the implications of stereochemistry. If your thiazol-4-one contains a chiral center, the two enantiomers can have significantly different biological activities. One enantiomer might be highly potent, while the other could be inactive or even have off-target effects. Testing a racemic mixture will give you an averaged result, which might not reflect the true potential of the active enantiomer. If you observe moderate to low activity with the racemate, separating the enantiomers using a technique like chiral HPLC and testing them individually could reveal a highly potent compound.[6][7] This is a critical step in lead optimization and for understanding the precise molecular interactions with the biological target.
Q4: How can I be sure that my observed low activity is not due to non-specific interactions or assay interference?
A: This is a very important consideration, especially in high-throughput screening. Several control experiments can help you assess the specificity of your compound's activity.
-
Counter-screening: Test your compound in an assay with a different target to check for promiscuous activity.
-
Orthogonal Assays: Confirm the activity using a different assay format that measures the same biological endpoint through a different mechanism.
-
Assay Interference Checks: Some compounds can interfere with the assay technology itself (e.g., by absorbing light at the detection wavelength or by inhibiting a reporter enzyme). Running the assay in the absence of the primary target can help identify such interference.
-
Structure-Activity Relationship (SAR) Analysis: A clear SAR, where small changes in the compound's structure lead to predictable changes in activity, is a good indicator of specific binding to a target.
By systematically addressing these potential chemical and experimental pitfalls, you can gain a much clearer understanding of the true biological activity of your synthesized thiazol-4-ones and make more informed decisions in your research and drug development endeavors.
Visualizations and Protocols
To further aid in your troubleshooting efforts, the following diagrams and protocols are provided.
Troubleshooting Workflow for Low Bioactivity
This diagram outlines a logical progression of steps to diagnose the cause of low bioactivity.
Caption: A systematic workflow for troubleshooting low bioactivity of synthesized compounds.
Table 1: Common Solvents for Thiazol-4-one Stock Solutions and Their Considerations in Biological Assays
| Solvent | Typical Stock Concentration | Maximum Recommended Final Concentration in Assay | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | < 0.5% (cell-based), < 1% (biochemical) | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; may affect enzyme activity. |
| Ethanol (EtOH) | 10-20 mM | < 1% | Less toxic than DMSO for some cell lines. | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| Dimethylformamide (DMF) | 10-30 mM | < 0.5% | Good solubilizing power. | Higher toxicity than DMSO and ethanol. |
Experimental Protocol: Assessing Compound Stability in Cell Culture Medium
This protocol provides a general method for determining the stability of a thiazol-4-one derivative in a typical cell culture medium over time.
Materials:
-
Your thiazol-4-one compound
-
100% DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of your thiazol-4-one compound in 100% DMSO.
-
Prepare the Working Solution: Dilute the stock solution in the complete cell culture medium to the final desired concentration for your bioassay (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your 100% stability reference.
-
Incubation: Incubate the remaining working solution in a sterile, capped tube in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution and store them at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw all samples (including the T=0 sample).
-
Precipitate proteins by adding a 3-fold excess of cold acetonitrile (e.g., 300 µL of acetonitrile to 100 µL of the sample).
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC/LC-MS Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of the parent thiazol-4-one compound.
-
Data Analysis:
-
Calculate the concentration of the compound at each time point.
-
Normalize the concentrations to the T=0 sample (representing 100% stability).
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
References
- Kubiv, N., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11583. [Link]
- Desai, N. C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5789. [Link]
- Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 594. [Link]
- Quantics Biostatistics. (2024). Making the most of your bioassay control wells. [Link]
- Science Ready. (n.d.).
- Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
- Gasparrini, F., et al. (2007). Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC. The Journal of Organic Chemistry, 72(23), 8885–8891. [Link]
- Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- Dragiev, P., et al. (2011). Systematic error detection in experimental high-throughput screening.
- Pan, L., et al. (2011). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of pharmaceutical and biomedical analysis, 56(2), 329–334. [Link]
- Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of medicinal chemistry, 49(25), 7274–7277. [Link]
- Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? [Link]
- Thorne, N., et al. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Zhang, J., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10937–10946. [Link]
- Study.com. (n.d.).
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
- MSD Manual Professional Edition. (n.d.).
- ICH. (1997). Q5D Quality of Biotechnological Products: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. [Link]
- Rasheed, M. K., & Al-Sammarraie, A. M. J. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences, 6(S2), 10513-10525. [Link]
- Al-Sultani, A. A. K. (2021).
- BioIVT. (2022). What Are Controls and Why Do We Need Them? [Link]
- Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. [Link]
- ICH. (1997). Q5D Quality of Biotechnological Products: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
- de la Cruz, P., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. [Link]
- Marin Biologic Laboratories. (n.d.).
- BenchFly. (n.d.). Restriction Enzyme Troubleshooting Guide. [Link]
- Pan, Y., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 325. [Link]
- Rasheed, M. K., & Al-Sammarraie, A. M. J. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences, 6(S2), 10513-10525. [Link]
- Ioannou, P. V., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6546. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quantics.co.uk [quantics.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bioivt.com [bioivt.com]
- 16. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 17. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 18. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 19. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 20. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of "2-m-Tolylamino-thiazol-4-one" in assays
Welcome to the technical support resource for 2-m-Tolylamino-thiazol-4-one. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome common experimental hurdles related to the solubility of this compound. As Senior Application Scientists, we've structured this center to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your assays.
At a Glance: Compound Properties
While specific experimental solubility data for this compound is not extensively published, its chemical structure—featuring a hydrophobic tolyl group and a thiazolone core—suggests limited aqueous solubility. Key identifiers for related isomers are provided below for reference.
| Property | Value | Source |
| Synonym (ortho-isomer) | 2-o-Tolylamino-thiazol-4-one | [1][2] |
| CAS Number (ortho-isomer) | 37394-99-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂OS | [1] |
| Molecular Weight | 206.26 g/mol | [1] |
| Predicted LogP | 1.85 | [1] |
| Synonym (para-isomer) | 2-p-Tolylamino-thiazol-4-one | [3][4] |
| CAS Number (para-isomer) | 17385-68-1 | [3][4] |
Frequently Asked Questions (FAQs)
Q1: My compound precipitated after diluting my DMSO stock into aqueous buffer. What happened?
This is a common issue for hydrophobic compounds. While this compound may dissolve in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment. The final concentration of your compound in the assay buffer likely exceeded its thermodynamic solubility limit, causing it to "crash out" of solution.
Q2: What is the maximum concentration of DMSO I can use in my assay?
This is highly dependent on your assay type.
-
For biochemical assays: While some proteins can tolerate higher concentrations, it's best to keep the final DMSO concentration below 1-2% to avoid potential effects on protein stability and enzyme kinetics.[5] Some proteins may even be destabilized by as little as 0.5% DMSO.[6]
-
For cell-based assays: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[7][8] It is critical to run a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[9][10] Concentrations above 1% are often cytotoxic.[7]
Q3: Can I just heat the solution to get my compound to dissolve?
Heating can temporarily increase solubility, but it's a risky approach. The compound will likely precipitate again as the solution cools to the assay temperature. This can lead to inconsistent and non-reproducible results. Furthermore, heat can degrade the compound or other assay components.
Q4: Is sonication a good method to dissolve my compound?
Sonication can help break up solid aggregates and speed up the dissolution of a compound in a suitable solvent, but it will not increase its inherent solubility. If the compound's concentration is above its solubility limit in the chosen solvent, it will eventually precipitate out of solution, even after sonication.
Troubleshooting Guide: Assay-Specific Solubility Challenges
Part A: Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays)
The primary challenge in biochemical assays is ensuring the compound is soluble without interfering with the protein's structure or function.
Issue 1: Compound precipitates upon dilution in assay buffer.
-
Causality: The aqueous buffer cannot maintain the compound in solution at the desired concentration.
-
Solution Workflow:
-
Decrease Final Compound Concentration: The simplest solution is to test the compound at lower concentrations.
-
Optimize Co-Solvent Percentage: If higher concentrations are necessary, you may need to increase the percentage of organic co-solvent (e.g., DMSO, ethanol). However, you must validate the enzyme's activity at that co-solvent concentration. Run a solvent-response curve with your enzyme to identify the highest tolerable percentage.
-
Introduce Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Triton X-100 (typically 0.001% - 0.05%) can help maintain compound solubility by forming micelles.[11]
-
Critical Caveat: Surfactants can denature proteins, especially at higher concentrations.[12][13][14] Ionic surfactants like SDS are potent denaturants and should generally be avoided unless they are a required component of the assay.[12][15] Always perform a control experiment to ensure the chosen surfactant at the final concentration does not alter your protein's activity.[16]
-
-
Issue 2: Assay results are inconsistent or show poor dose-response curves.
-
Causality: This can be a sign of compound aggregation or partial precipitation at higher concentrations, effectively lowering the "active" concentration in the assay.
-
Solution Workflow:
-
Visual Inspection: After adding the compound to the assay plate, hold it up to a light source and look for cloudiness or particulates (Tyndall effect), which indicates precipitation.
-
Pre-Dilution Strategy: Instead of a single large dilution step, perform a serial dilution in a buffer that contains a higher percentage of co-solvent than the final assay buffer, then make the final dilution into the assay. This can sometimes prevent precipitation.
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that can encapsulate hydrophobic drugs, increasing their apparent solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[20]
-
Implementation: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM). Use this solution to make the final dilutions of your compound. As with any excipient, verify that the cyclodextrin itself does not interfere with your assay.
-
-
Part B: Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene Assays)
In cell-based assays, the challenge is twofold: maintaining compound solubility while ensuring the solubilizing agents are not toxic to the cells and do not alter their physiology.
Issue 1: Observed cytotoxicity in vehicle control wells.
-
Causality: The concentration of the organic solvent (most commonly DMSO) is too high for your cell line.
-
Solution Workflow:
-
Reduce DMSO Concentration: The final DMSO concentration in cell culture media should ideally be ≤0.5%, and for sensitive cell lines, ≤0.1%.[7][8] This may require preparing a more dilute primary stock of your compound if possible.
-
Change the Solvent: If reducing the DMSO concentration is not feasible due to the compound's poor solubility, consider alternative solvents like ethanol, though these also have their own cytotoxicity profiles that must be tested.
-
Serum Titration: The presence of serum proteins (like albumin) in the culture medium can help solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider if your experiment can tolerate a higher serum percentage. Run a control to ensure serum changes don't affect your experimental endpoint.
-
Issue 2: Compound appears to have no effect, even at high concentrations.
-
Causality: The compound may be precipitating in the culture medium, binding to plasticware, or binding so tightly to serum proteins that its free concentration is too low to exert a biological effect.
-
Solution Workflow:
-
Solubility in Media: Before the main experiment, test the solubility of your compound directly in the culture medium. Prepare the highest intended concentration, incubate for a few hours at 37°C, and then inspect for precipitation under a microscope.
-
Use Cyclodextrins: As with biochemical assays, cyclodextrins can increase solubility in cell culture media.[17][18][19][20][21] They can also help by reducing the non-specific binding of the compound to serum proteins.
-
Formulation Approaches: For more advanced studies, consider lipid-based formulations or creating a nanosuspension, which involves reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[11][22][23][24] These are complex methods that often require specialized equipment.[25]
-
Decision Workflow for Solubilization Strategy
The following diagram outlines a systematic approach to selecting an appropriate solubilization strategy.
Caption: Decision tree for troubleshooting solubility issues.
Experimental Protocol: Kinetic Solubility Assessment
This protocol allows you to empirically determine the solubility of this compound in your specific assay buffer.
Materials:
-
This compound
-
100% DMSO
-
Your final assay buffer (and any potential solubilizing agents to be tested, e.g., a buffer containing 0.01% Tween-80)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at multiple wavelengths (e.g., 400-800 nm)
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.
-
Set up Plate: In a 96-well plate, add 198 µL of your assay buffer to wells in a column (e.g., A1 through H1).
-
Create Concentration Gradient:
-
Add 2 µL of your 20 mM DMSO stock to the first well (A1). This creates a 1:100 dilution, resulting in a 200 µM solution with 1% DMSO. Mix well by pipetting up and down.
-
Perform a 2-fold serial dilution down the column: transfer 100 µL from well A1 to well B1, mix, transfer 100 µL from B1 to C1, and so on, down to well H1. This will create a concentration range from 200 µM down to ~1.56 µM.
-
-
Incubation: Incubate the plate at your standard assay temperature (e.g., room temperature or 37°C) for 1-2 hours. This allows the solution to equilibrate and any precipitation to occur.
-
Measurement:
-
Measure the absorbance of the entire plate at a wavelength where your compound does not absorb (e.g., 620 nm or higher). This will measure light scattering caused by precipitated particles.
-
The "solubility limit" is the highest concentration at which the absorbance reading is indistinguishable from the buffer-only control wells. Above this concentration, you will see a sharp increase in absorbance, indicating precipitation.
-
-
Analysis: Plot the absorbance reading versus the compound concentration. The point where the curve inflects upwards is your kinetic solubility limit in that specific buffer. Repeat this protocol with different buffer compositions (e.g., with added surfactants or cyclodextrins) to find the optimal conditions.
Summary of Solubilizing Agents
| Agent | Type | Typical Conc. Range (Final) | Pros | Cons |
| DMSO | Co-solvent | < 1% (Biochem), < 0.5% (Cell) | Dissolves a wide range of compounds.[9] | Can affect protein stability[6]; cytotoxic to cells at higher concentrations.[8][10] |
| Ethanol | Co-solvent | < 1% | Less toxic than DMSO for some cell lines. | Can still affect protein structure and cell viability. |
| Tween-80 | Non-ionic Surfactant | 0.001% - 0.05% | Effective at low concentrations; generally gentle on proteins.[11] | Can interfere with some assay readouts; may still affect protein activity.[16] |
| HP-β-CD | Cyclodextrin | 1-10 mM | Low protein interaction; low cytotoxicity.[17][20] | Can be expensive; may not work for all compounds.[21] |
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Vertex AI Search. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Vertex AI Search. 2-[(2-methylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one | ChemScene.
- Vertex AI Search. What effects does DMSO have on cell assays? - Quora.
- Vertex AI Search. DMSO in cell based assays - Scientist Solutions.
- Vertex AI Search. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - NIH.
- Vertex AI Search. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study | Semantic Scholar.
- Vertex AI Search. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Vertex AI Search. Dimethyl sulfoxide - Wikipedia.
- Vertex AI Search. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | SCBT.
- Vertex AI Search. Testing the influence of surfactant-based wound dressings on proteinase activity - PubMed.
- Vertex AI Search. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI.
- Vertex AI Search. (2-m-tolil-tiazol-4-il)metilamina - Chem-Impex.
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | Chemical-Suppliers.
- Vertex AI Search. Interaction between surfactants and proteins - CABI Digital Library.
- Vertex AI Search. Formulation Strategies For Poorly Soluble Molecules - Outsourced Pharma.
- Vertex AI Search. (PDF)
- Vertex AI Search. (PDF)
- Vertex AI Search.
- Vertex AI Search. (PDF)
- Vertex AI Search.
- Vertex AI Search. Improving Solubility of Molecules via Nanomilling - Altasciences.
- Vertex AI Search.
- Vertex AI Search. 2-o-Tolylamino-thiazol-4-one | 37394-99-3 | Benchchem.
- Vertex AI Search. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem - NIH.
- Vertex AI Search. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem.
- Vertex AI Search. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem.
- Vertex AI Search. 4-(2-Amino-1,3-thiazol-4-yl)phenol - PubChem.
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Testing the influence of surfactant-based wound dressings on proteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. scispace.com [scispace.com]
- 21. gala.gre.ac.uk [gala.gre.ac.uk]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. researchgate.net [researchgate.net]
- 24. Improving Solubility of Molecules via Nanomilling | Altasciences [altasciences.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 2-m-Tolylamino-thiazol-4-one Synthesis
Welcome to the dedicated technical support guide for the reaction scale-up of 2-m-Tolylamino-thiazol-4-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or production-scale manufacturing. The following sections provide in-depth, experience-driven advice in a troubleshooting format to ensure the integrity and efficiency of your scale-up process.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds via a variation of the Hantzsch thiazole synthesis. A common route involves the reaction of N-(m-tolyl)thiourea with an α-haloacetylating agent, such as chloroacetic acid or chloroacetyl chloride, followed by cyclization. While straightforward on a laboratory scale, scaling up this process introduces significant challenges related to reaction control, product purity, and isolation. This guide will address these critical aspects to facilitate a smooth and successful scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address specific issues you may encounter during your experiments.
I. Reaction Initiation and Control
Question 1: My reaction is showing a significant exotherm upon addition of the chloroacetylating agent, leading to temperature control issues. How can I manage this?
Answer:
This is a common and critical issue during the scale-up of this synthesis. The initial acylation of N-(m-tolyl)thiourea is often highly exothermic.[1][2] Losing control of the reaction temperature can lead to the formation of impurities and pose a significant safety risk.[2]
Causality: The reaction between the thiourea and the highly reactive chloroacetylating agent is rapid. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2]
Troubleshooting Steps:
-
Slow, Controlled Addition: Instead of adding the chloroacetylating agent all at once, add it dropwise or via a syringe pump over an extended period. This allows the cooling system of the reactor to keep pace with the heat generation.[1]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated. However, be mindful that excessive dilution may slow down the reaction rate and complicate product isolation.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature window before reaching the desired reaction temperature.
-
Process Safety Evaluation: For larger scale-ups, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring the process is operated within the thermal capabilities of your equipment.[2]
Question 2: I am observing poor conversion and the formation of multiple byproducts. What are the likely causes?
Answer:
Poor conversion and the formation of byproducts are often linked to issues with mixing, stoichiometry, or reaction temperature.
Causality: Inadequate mixing on a larger scale can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.[3] Incorrect stoichiometry can result in unreacted starting materials or the formation of impurities.
Troubleshooting Steps:
-
Optimize Mixing: Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. The goal is to achieve good bulk mixing to maintain homogeneity.[3]
-
Verify Stoichiometry: Double-check the molar ratios of your reactants. It is good practice to use the limiting reagent as the basis for all calculations.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to monitor the consumption of starting materials and the formation of the product and byproducts.[4] This will help you determine the optimal reaction time and identify when side reactions begin to dominate.
-
Inert Atmosphere: If your reactants are sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
II. Impurity Profile and Product Quality
Question 3: My final product is contaminated with a significant amount of an isomer. How can I identify and minimize its formation?
Answer:
A common impurity in the synthesis of 2-aminothiazol-4-ones is the corresponding 2-iminothiazolidin-4-one tautomer or other isomeric byproducts.
Causality: The formation of these isomers is often influenced by the reaction conditions, particularly the pH and temperature. The ambident nature of the thiourea nucleophile can lead to different cyclization pathways.
Troubleshooting Steps:
-
pH Control: The pH of the reaction mixture can influence the cyclization pathway. Experiment with buffered conditions or the addition of a non-nucleophilic base to control the pH.
-
Temperature Optimization: Higher temperatures can sometimes favor the formation of the thermodynamic product, which may not be your desired isomer. Running the reaction at a lower temperature for a longer time might improve selectivity.
-
Purification Strategy: If the formation of the isomer cannot be completely avoided, a robust purification method is necessary. Column chromatography is effective on a small scale. For larger quantities, recrystallization is often the preferred method. You may need to screen various solvent systems to find one that selectively crystallizes the desired product.
Question 4: I am struggling with the purification of my product. It is an oil or fails to crystallize properly.
Answer:
This is a frequent challenge during the work-up and isolation phase, especially at a larger scale.
Causality: The presence of impurities can act as crystallization inhibitors. The physical properties of your specific molecule, such as its melting point and solubility, also play a crucial role.
Troubleshooting Steps:
-
Initial Purification: Before attempting crystallization, try to remove major impurities. This can be done by washing the crude product with a solvent in which the impurities are soluble but your product is not (e.g., a non-polar solvent like hexane or a polar solvent like water).
-
Solvent Screening for Crystallization: A systematic approach to finding a suitable crystallization solvent is essential. Start with solvents in which your product has high solubility when hot and low solubility when cold. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.
-
Induce Crystallization: If your product remains an oil, try the following techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure, solid product, add a single crystal to the supersaturated solution to induce crystallization.
-
Antisolvent Addition: Slowly add a solvent in which your product is insoluble (an "antisolvent") to a solution of your product until turbidity is observed, then allow it to stand.
-
Process Parameters Comparison: Lab vs. Scale-Up
The following table provides a general comparison of key process parameters when scaling up the synthesis of this compound.
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., 1-100 kg) | Key Considerations for Scale-Up |
| Reagent Addition | Manual, often rapid | Automated, controlled rate (e.g., pump) | Crucial for managing exotherms and ensuring consistent reaction conditions.[1] |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with heat transfer fluid | Slower heat transfer in larger vessels requires proactive temperature management.[2] |
| Mixing | Magnetic stirrer | Overhead mechanical agitator | Agitator design and speed are critical for maintaining homogeneity and preventing localized reactions.[3] |
| Reaction Monitoring | TLC, small sample withdrawal | In-process control (IPC) with HPLC, FT-IR | Real-time data is essential for process control and determining the reaction endpoint.[5][6] |
| Work-up & Isolation | Separatory funnel, rotary evaporator | Centrifuge, filter-dryer, larger extraction vessels | Efficiency of phase separation and filtration can be challenging at scale. |
| Purification | Column chromatography, simple recrystallization | Multi-step recrystallization, reslurrying | Optimization of crystallization conditions is key for achieving desired purity and crystal form. |
Experimental Workflow & Diagrams
General Synthetic Workflow
The synthesis of this compound can be visualized as a multi-step process, each with its own set of critical parameters.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Poor Yield
When faced with a low yield, a systematic approach to troubleshooting is essential. The following diagram outlines a logical progression for identifying and resolving the root cause.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. helgroup.com [helgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. rroij.com [rroij.com]
Refinement of crystallization techniques for "2-m-Tolylamino-thiazol-4-one"
Technical Support Center: Crystallization of 2-m-Tolylamino-thiazol-4-one
Welcome to the technical support guide for the crystallization of this compound. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered challenges during the crystallization of this thiazolone derivative.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing both an explanation of the underlying cause and a step-by-step protocol to resolve the problem.
FAQ 1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer:
The Cause: "Oiling out," or liquid-liquid phase separation, typically occurs when a solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[1] Instead of forming an ordered crystal lattice, the solute separates as a supercooled liquid. This is often caused by excessively high concentrations, a rapid cooling rate, or the selection of a solvent in which the compound is too soluble.[1][2]
Troubleshooting Protocol:
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil completely. If it doesn't fully dissolve, you may have too much solute or have lost too much solvent; in this case, add a small amount of the good solvent until a clear solution is achieved at an elevated temperature.
-
Slow Down the Process: Rapid changes in conditions favor disordered states.
-
Reduce Cooling Rate: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with paper towels or a cork ring.[3] Then, gradually cool it further in a refrigerator, and finally, a freezer. Slower cooling allows molecules more time to orient themselves into a crystal lattice.[4]
-
Slow Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise and much more slowly, ensuring each drop fully disperses before adding the next.[5]
-
-
Adjust the Solvent System:
-
Increase Solvent Volume: Add more of the primary (good) solvent to decrease the overall concentration.[3] This lowers the supersaturation level, often preventing phase separation.
-
Change Solvents: The chosen solvent may be too effective. Experiment with a solvent system where the compound has slightly lower solubility. Refer to the solvent selection table below.
-
-
Introduce a Seed Crystal: If you have a small crystal of this compound, add it to the slightly cooled, saturated solution.[3][6] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
FAQ 2: I'm getting very fine needles, but I need larger, block-like crystals for analysis. What should I try?
Answer:
The Cause: The formation of fine needles is typically a result of rapid nucleation and fast crystal growth, which is common at high levels of supersaturation.[7] While needles are crystalline, their morphology can be problematic for filtration, drying, and certain analyses like single-crystal X-ray diffraction. The goal is to shift the process from being kinetically controlled (fast) to thermodynamically controlled (slow), which favors the growth of more stable, larger crystals.[8]
Troubleshooting Protocol:
-
Lower Supersaturation: This is the most critical factor.[7]
-
Use a more dilute solution by increasing the amount of hot solvent used to dissolve the compound.[3]
-
Slow down the cooling or anti-solvent addition rate significantly. An ideal crystallization should show the first crystals appearing after 5-10 minutes and continue to grow over 20 minutes or longer.[3]
-
-
Solvent Choice: The interaction between the solvent and the crystal surface can dictate the final shape (habit).[7]
-
Aromatic solvents like toluene may promote different crystal habits compared to protic solvents like ethanol.[2][9] Experiment with different solvent classes (see table below).
-
Polar solvents tend to interact more with polar parts of a molecule, which can lead to different crystal shapes compared to nonpolar solvents.[7]
-
-
Utilize Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from a small amount of material.[2][10]
-
Step 1: Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetonitrile) in a small, open vial.[11]
-
Step 2: Place this inner vial inside a larger, sealable jar that contains a small amount of a volatile "poor" or anti-solvent (e.g., hexane, diethyl ether).[2]
-
Step 3: Seal the jar. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow, ordered crystal growth.[2]
-
FAQ 3: No crystals are forming, even after cooling the solution for an extended period. What are the next steps?
Answer:
The Cause: Failure to crystallize usually means the solution is not sufficiently supersaturated. This can happen if too much solvent was used, the compound is highly soluble in the chosen solvent even at low temperatures, or there's a high kinetic barrier to nucleation.[3][12]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[3]
-
Seeding: Add a seed crystal of the pure compound to provide a template for growth.[3]
-
"Rod Trick": Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals. Re-insert the rod into the solution to seed it.[3]
-
-
Increase Concentration: If induction methods fail, your solution is likely too dilute.
-
Evaporation: Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[3] Be careful not to evaporate too much, which could lead to oiling out.
-
Add Anti-Solvent: If using a single solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes faintly cloudy (the point of saturation), then add a drop or two of the good solvent to clarify it before cooling.
-
-
Re-evaluate Solvent Choice: If all else fails, the solvent is likely inappropriate. Remove the solvent entirely using a rotary evaporator and start over with a different solvent system.[3][13]
Part 2: Systematic Process Optimization
A Systematic Approach to Solvent Selection
Choosing the right solvent is the most critical step in developing a robust crystallization process.[4][13] For a heterocyclic compound like this compound, a range of solvents should be tested.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, water) dropwise at room temperature. Note the solubility.
-
If a compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.[4]
-
A good solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot.[4]
-
For compounds that are highly soluble in one solvent (e.g., acetone) and insoluble in another (e.g., hexane), a two-solvent (anti-solvent) system is ideal.[9]
Table 1: Recommended Solvent Systems for this compound
| Solvent System (Good/Anti-Solvent) | Boiling Point (°C) | Polarity | Comments & Expected Outcome |
| Ethanol / Water | 78 / 100 | Polar Protic | A classic choice for compounds with hydrogen bonding capability. Often yields good quality crystals upon slow cooling.[13] |
| Ethyl Acetate / Hexane | 77 / 69 | Polar Aprotic / Nonpolar | Excellent for anti-solvent crystallization. Allows for fine control over supersaturation.[9] |
| Acetone / n-Heptane | 56 / 98 | Polar Aprotic / Nonpolar | Similar to Ethyl Acetate/Hexane but with a more volatile primary solvent. Good for rapid screening.[9] |
| Toluene | 111 | Nonpolar Aromatic | Can promote different crystal habits due to π-π stacking interactions.[2] High boiling point requires careful handling.[13] |
| Acetonitrile / Water | 82 / 100 | Polar Aprotic / Polar Protic | A common system for purifying polar organic molecules.[11] |
Part 3: Understanding and Controlling Polymorphism
Polymorphism is the ability of a compound to exist in multiple crystal structures, each with different physical properties like solubility and stability.[14][15] Controlling polymorphism is critical in drug development.[12]
Q: How do I know if I have a polymorphism issue, and how can I control it?
Answer:
Identifying Polymorphism: You may have a polymorphism issue if you observe different crystal shapes, melting points, or spectroscopic (e.g., IR, XRPD) data from batches crystallized under different conditions.[16][17] The most definitive method for identification is Powder X-ray Diffraction (XRPD).[6]
Controlling Polymorphism: The final polymorphic form is determined by both thermodynamic (stability) and kinetic (rate of formation) factors.[8]
-
Solvent: The choice of solvent is a primary factor influencing which polymorph crystallizes.[14][18] Solute-solvent interactions can favor the nucleation of one form over another.[19]
-
Temperature & Cooling Rate: Slower cooling at lower supersaturation levels generally favors the formation of the most thermodynamically stable polymorph.[18] Rapid "crash" cooling often yields a less stable, or "metastable," form.
-
Slurry Conversion: Stirring a suspension of a metastable form in a solvent where it has slight solubility can convert it to the more stable form over time. This process is known as slurry conversion or aging.[6]
Part 4: Visual Workflow and Logic Diagrams
Troubleshooting Crystallization Failures
The following diagram outlines a logical workflow for troubleshooting common crystallization problems, starting from the observation of an undesired outcome.
Caption: Troubleshooting workflow for common crystallization issues.
References
- Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing)
- Controlling crystal polymorphism: from stability prediction to crystalliz
- 3.6F: Troubleshooting - Chemistry LibreTexts
- How Do Solvents Impact Crystal Morphology In Crystalliz
- Strategy for control of crystallization of polymorphs - ResearchG
- Pharmaceutical Crystalliz
- Crystal polymorphism - Wikipedia
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester
- Guide for crystalliz
- Crystallization of APIs: Methods and Challenges - BOC Sciences
- A method to crystallize substances that oil out - ResearchG
- The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts
- How can I obtain good crystals of heterocyclic organic compounds?
- Advice for Crystalliz
- Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development | Request PDF - ResearchG
- Finding the best solvent for recrystallisation student sheet - RSC Educ
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH
- Understanding Oiling-Out Phenomena in the Crystalliz
- Insights into crystallization p
Sources
- 1. researchgate.net [researchgate.net]
- 2. unifr.ch [unifr.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. syrris.com [syrris.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 15. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-m-Tolylamino-thiazol-4-one and 2-p-Tolylamino-thiazol-4-one: A Guide for Researchers
An In-depth Examination of Isomeric Effects on Biological Activity
For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. This guide provides a comparative analysis of the biological activities of 2-m-Tolylamino-thiazol-4-one and 2-p-Tolylamino-thiazol-4-one. While direct head-to-head comparative studies are not extensively available in the public domain, this document synthesizes findings from research on closely related 2-arylamino-thiazol-4-one derivatives to infer structure-activity relationships (SAR) and guide future research.
Introduction: The Thiazol-4-one Scaffold and the Significance of Isomerism
The thiazol-4-one ring is a privileged scaffold in medicinal chemistry, known to be a core component in a wide array of compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects[1][2]. The versatility of this heterocyclic system allows for substitutions at multiple positions, enabling the fine-tuning of biological and physicochemical properties.
The position of a substituent on an aromatic ring can dramatically alter a molecule's shape, electronic distribution, and lipophilicity, thereby influencing its interaction with biological targets. This guide focuses on the comparison of two isomeric compounds: this compound and 2-p-Tolylamino-thiazol-4-one, where the only difference is the position of the methyl group on the tolyl substituent (meta vs. para).
dot graph "Chemical_Structures" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2820573&t=l" label=""]; m_tolyl; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2787841&t=l" label=""]; p_tolyl; m_tolyl -- p_tolyl [label="Isomers", fontcolor="#202124"]; labelloc="t"; label="Figure 1: Chemical Structures"; }
Caption: Chemical structures of this compound (left) and 2-p-Tolylamino-thiazol-4-one (right).
Synthesis of 2-Tolylamino-thiazol-4-ones
The synthesis of 2-arylamino-thiazol-4-one derivatives is typically achieved through a well-established synthetic route. A common method involves the reaction of an appropriately substituted arylthiourea with an α-haloacetic acid or its ester, followed by cyclization.
Caption: General synthetic workflow for 2-Tolylamino-thiazol-4-ones.
A detailed experimental protocol for a similar synthesis is provided in the "Experimental Protocols" section of this guide.
Comparative Biological Activity: Insights from Structure-Activity Relationship (SAR) Studies
While direct comparative data for the meta and para tolyl isomers is scarce, SAR studies on broader series of 2-arylamino-thiazol-4-one derivatives provide valuable insights into how the substituent position on the phenyl ring can influence biological activity.
Anticancer Activity
Thiazolidin-4-one derivatives are a well-known class of compounds with demonstrated anticancer properties[3][4]. The position of substituents on the 2-phenylamino ring has been shown to be a critical determinant of cytotoxic activity.
Studies on related series of compounds have indicated that the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can significantly modulate the anticancer potency[5]. For instance, in some series of 2-(substituted phenylamino)thiazole derivatives, compounds with substituents at the para position have shown enhanced activity compared to their ortho or meta counterparts. This is often attributed to more favorable interactions with the target protein's binding site.
Table 1: Representative Anticancer Activity of Substituted 2-Phenylamino-thiazole Derivatives
| Compound (Substituent on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chloro | MCF-7 (Breast) | 8.16 | [1] |
| 4-Fluoro | HepG2 (Liver) | 7.26 | [6] |
| 3-Nitro | K562 (Leukemia) | 0.54 | [3] |
| 4-Methoxy | HCT-116 (Colon) | 8.91 | [1] |
Note: This table presents data for various substituted analogs to illustrate the impact of substitution on anticancer activity and does not contain direct data for the tolyl isomers.
Based on the available literature, it can be hypothesized that the para-methyl group in 2-p-Tolylamino-thiazol-4-one might lead to a more favorable orientation within the binding pocket of target enzymes, potentially resulting in higher anticancer potency compared to the meta isomer. However, this is a generalization, and the actual activity can be target-dependent.
Caption: Potential mechanism of anticancer action for thiazol-4-one derivatives.
Anti-inflammatory Activity
The 2-arylamino-thiazol-4-one scaffold has also been investigated for its anti-inflammatory potential[7][8][9]. The mechanism of action is often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX).
SAR studies in this area have also highlighted the importance of the substitution pattern on the phenyl ring. For instance, a study on 2-arylamino-2-thiazoline-4-ones reported the synthesis of both meta- and para-substituted analogs and evaluated their anti-inflammatory activity[7]. While not specific to the tolyl group, the findings suggest that the position of the substituent can influence the anti-inflammatory effect. In some cases, electron-donating groups at the para position have been associated with enhanced activity.
Table 2: Representative Anti-inflammatory Activity of Substituted 2-Arylamino-thiazolidinone Derivatives
| Compound (Substituent on Phenyl Ring) | Assay | % Inhibition | Reference |
| 4-Chloro | Carrageenan-induced paw edema | 58.24 | [10] |
| 4-Methoxy | Carrageenan-induced paw edema | 56.32 | [10] |
| 4-Hydroxy | Carrageenan-induced paw edema | 61.11 | [10] |
| Unsubstituted | Carrageenan-induced paw edema | 45.13 | [10] |
Note: This table presents data for various substituted analogs to illustrate the impact of substitution on anti-inflammatory activity and does not contain direct data for the tolyl isomers.
Given that the methyl group is electron-donating, it is plausible that 2-p-Tolylamino-thiazol-4-one might exhibit more potent anti-inflammatory activity compared to its meta counterpart, This compound . The para position often allows for a more extended and linear conformation, which can be beneficial for fitting into the active site of enzymes like COX.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-(p-Tolylamino)-thiazol-4-one
This protocol is adapted from general procedures for the synthesis of 2-arylamino-thiazol-4-ones.
Materials:
-
p-Tolylthiourea
-
Ethyl chloroacetate
-
Anhydrous sodium acetate
-
Ethanol
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-tolylthiourea (1 equivalent) in ethanol.
-
Add anhydrous sodium acetate (1.2 equivalents) to the solution.
-
To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(p-Tolylamino)-thiazol-4-one.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds (2-m- and 2-p-tolylamino-thiazol-4-one) in DMSO.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
1% Carrageenan solution in normal saline
-
Test compounds (2-m- and 2-p-tolylamino-thiazol-4-one) suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), standard, and test groups (different doses of each compound).
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and 2-p-Tolylamino-thiazol-4-one based on the established structure-activity relationships of the broader 2-arylamino-thiazol-4-one class of compounds. The available evidence suggests that the position of the methyl group on the tolyl ring is likely to have a significant impact on both the anticancer and anti-inflammatory activities of these isomers, with the para-substituted isomer potentially exhibiting superior activity.
However, it is crucial to emphasize that these are extrapolations based on SAR trends. Direct, head-to-head experimental evaluation of these two specific isomers is necessary to definitively determine their comparative efficacy and to validate these hypotheses. Researchers are encouraged to utilize the provided experimental protocols to conduct such comparative studies. Further investigations into their mechanisms of action, target identification, and pharmacokinetic profiles will be essential for their potential development as therapeutic agents.
References
- Kavaleva, A., et al. (2003). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Acta Poloniae Pharmaceutica, 60(6), 457-466.
- Kumar, A., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 114-119.
- Rana, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 223, 113644.
- Hassan, A. S., et al. (2018). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 23(11), 2843.
- Gomha, S. M., et al. (2018). A two component protocol for synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones. Journal of the Serbian Chemical Society, 83(1), 35-45.
- Jain, A. K., et al. (2016). Synthesis of Some Novel 2-Azetidinones/4-Thiazolidinones Bearing 1, 3, 4-Thiadiazole Nucleus and Screening for Its Anti-Imflammatory Activity. Letters in Drug Design & Discovery, 13(7), 679-687.
- Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-25.
- Abdel-Wahab, B. F., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(23), 7235.
- Baumgart, S., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3469.
- Asif, M. (2014). Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. Journal of the Chemical Society of Pakistan, 36(1), 136-145.
- Reddy, C. S., et al. (2019). Synthesis and Screening of 3-(4-Oxo-2-Phenyl-1,3-Thiazol-5(4h)-Ylidene)-1,3-Dihydro-2h-Indol-2-One-N-Methylanilines for Antiinflammatory Activity. International Journal of Pharmaceutical Sciences and Research, 10(4), 1833-1838.
- Wang, L., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 765-779.
- Chern, J. W., et al. (2004). Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives. Journal of Medicinal Chemistry, 47(10), 2530-2534.
- Ali, T. E. S., & El-Kazak, A. M. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of the Chinese Chemical Society, 64(1), 53-59.
- Bach, S., et al. (2016). Synthesis of Bioactive 2-(Arylamino)
- Baumgart, S., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3469.
- Kumar, A., & Narasimhan, B. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets, 23(11), 1047-1073.
- Zhang, M., et al. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 57(5), 2136-2146.
- El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Yuan, K., et al. (2017). Structure–activity relationship of 2-thiazolylhydrazone derivatives. Medicinal Chemistry Research, 26(11), 2763-2771.
- Kumar, A., et al. (2021). Exploring the Potential of Novel 4-Thiazolidinone Derivatives as Dual Anti-inflammatory and Antioxidant Agents: Synthesis, Pharmacological Activity and Docking Analysis. Letters in Drug Design & Discovery, 18(6), 576-588.
- Szałabska, K., et al. (2022). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11889.
- Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
- El-Naggar, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Tolylamino-thiazol-4-one Isomers: Unraveling the Influence of Positional Isomerism on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazol-4-one scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of an N-aryl substituent at the 2-amino position has been a particularly fruitful strategy in modulating the pharmacological profile of these compounds. This guide provides a detailed comparative analysis of the ortho-, meta-, and para-isomers of tolylamino-thiazol-4-one, exploring how the seemingly subtle shift of a single methyl group on the phenyl ring can profoundly influence their physicochemical properties and biological potential.
While a direct head-to-head experimental comparison of these three specific isomers is not extensively documented in a single study, this guide synthesizes data from numerous studies on analogous 2-arylamino-thiazol-4-one derivatives to provide a comprehensive and insightful overview. By examining established structure-activity relationships (SAR), we can extrapolate and predict the differential behavior of the ortho-, meta-, and para-tolylamino-thiazol-4-one isomers, offering a valuable framework for future drug discovery and development efforts.
The Synthetic Pathway: A Unified Approach to Isomer Generation
The synthesis of the tolylamino-thiazol-4-one isomers can be achieved through a well-established and robust chemical pathway. A common and efficient method involves a multi-step process beginning with the respective toluidine (o-, m-, or p-toluidine). The general synthetic scheme is outlined below.
Caption: A generalized workflow for the synthesis of tolylamino-thiazol-4-one isomers.
Detailed Experimental Protocol: Synthesis of 2-(p-tolylamino)thiazol-4(5H)-one
This protocol provides a representative procedure for the synthesis of the para-isomer, which can be adapted for the ortho- and meta-isomers by starting with the corresponding toluidine.
Step 1: Synthesis of 1-(p-tolyl)thiourea
-
To a solution of p-toluidine (1 equivalent) in a suitable solvent such as ethanol, add an equimolar amount of a thiourea precursor, for instance, ammonium thiocyanate.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding N-arylthiourea.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction, followed by recrystallization to yield pure 1-(p-tolyl)thiourea.
Step 2: Synthesis of 2-(p-tolylamino)thiazol-4(5H)-one
-
The synthesized 1-(p-tolyl)thiourea (1 equivalent) is dissolved in a suitable solvent like ethanol or acetone.
-
To this solution, an α-haloester, such as ethyl bromoacetate (1 equivalent), is added, along with a base (e.g., sodium acetate) to neutralize the hydrobromic acid formed during the reaction.
-
The mixture is refluxed for several hours. The reaction involves the initial S-alkylation of the thiourea followed by an intramolecular cyclization to form the thiazol-4-one ring.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization from a suitable solvent to afford the final product, 2-(p-tolylamino)thiazol-4(5H)-one.[5]
Physicochemical Properties: A Tale of Three Isomers
The position of the methyl group on the tolyl ring is expected to have a discernible impact on the physicochemical properties of the isomers. These differences can, in turn, affect their solubility, membrane permeability, and interaction with biological targets.
| Property | Ortho-Isomer (2-(o-tolylamino)thiazol-4-one) | Meta-Isomer (2-(m-tolylamino)thiazol-4-one) | Para-Isomer (2-(p-tolylamino)thiazol-4-one) | Rationale for Predicted Differences |
| Melting Point | Likely the lowest | Intermediate | Likely the highest | The para-isomer's higher symmetry allows for more efficient crystal packing, leading to a higher melting point. The ortho-isomer's steric hindrance may disrupt crystal packing, resulting in a lower melting point.[6][7] |
| Polarity & Solubility | Potentially lower polarity and aqueous solubility | Intermediate | Potentially higher polarity and aqueous solubility | The ortho-isomer's methyl group may sterically hinder the amino group's interaction with polar solvents. The para-isomer's more exposed amino group may allow for better solvation. |
| Spectroscopic Data (¹H NMR) | The aromatic protons will exhibit a distinct splitting pattern due to the ortho-methyl group. The methyl protons will likely appear as a singlet. | The aromatic protons will show a more complex splitting pattern characteristic of meta-substitution. | The aromatic protons will show a characteristic AA'BB' system (two doublets). The methyl protons will appear as a singlet. | The position of the methyl group directly influences the chemical environment of the adjacent aromatic protons, leading to predictable differences in their chemical shifts and coupling constants. |
| Lipophilicity (LogP) | Expected to be the highest | Intermediate | Expected to be the lowest | The ortho-methyl group may shield the polar amino group, increasing the overall lipophilicity of the molecule. |
Comparative Biological Activity: The Positional Advantage
The therapeutic potential of tolylamino-thiazol-4-one isomers is likely to be diverse, spanning anticancer, anti-inflammatory, and antimicrobial applications. The position of the methyl group can influence biological activity by affecting the molecule's conformation, its ability to fit into a binding pocket of a target protein, and its electronic properties.
Anticancer Activity
Thiazole and thiazolidin-4-one derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][8][9][10]
Caption: A potential mechanism of anticancer action for tolylamino-thiazol-4-one isomers involving the induction of apoptosis.
| Isomer | Predicted Anticancer Activity | Rationale |
| Ortho-Isomer | Potentially lower activity | The steric hindrance from the ortho-methyl group might prevent optimal binding to the active site of target enzymes, such as kinases. |
| Meta-Isomer | Intermediate activity | The meta-position offers a balance between steric bulk and electronic effects, which could lead to moderate binding affinity. |
| Para-Isomer | Potentially the highest activity | The para-position is often favored in drug design as it is less likely to cause steric clashes and can participate in favorable interactions within a binding pocket. Structure-activity relationship studies of similar compounds have shown that para-substituted analogs often exhibit enhanced activity.[9] |
A study on 2-(p-tolyl)thiazole-4-carboxamide derivatives demonstrated that the introduction of a nitro group at the para-position of the N-phenyl ring significantly increased cytotoxicity against various cancer cell lines, whereas the unsubstituted N-phenyl and N-(p-tolyl) analogs were largely inactive.[9] This highlights the critical role of substitution patterns in determining anticancer efficacy.
Anti-inflammatory Activity
Thiazole derivatives have been investigated for their anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX).[11][12][13][14]
| Isomer | Predicted Anti-inflammatory Activity | Rationale |
| Ortho-Isomer | May exhibit activity | The lipophilicity of the ortho-isomer could enhance its ability to penetrate cell membranes and reach intracellular targets. |
| Meta-Isomer | May exhibit activity | The electronic effects of the meta-methyl group could influence the acidity of the N-H proton, which may be important for binding to the target enzyme. |
| Para-Isomer | May exhibit activity | The overall shape and electronic distribution of the para-isomer might be favorable for fitting into the active site of inflammatory enzymes. |
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents.[2][3][15][16][17][18][19] The antimicrobial activity of the tolylamino-thiazol-4-one isomers would likely depend on their ability to disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.
| Isomer | Predicted Antimicrobial Activity | Rationale |
| Ortho-Isomer | Potentially active | The increased lipophilicity could facilitate passage through the microbial cell membrane. |
| Meta-Isomer | Potentially active | The specific stereoelectronic properties of the meta-isomer may be advantageous for interacting with certain microbial targets. |
| Para-Isomer | Potentially active | The para-substituted analog may offer an optimal balance of steric and electronic properties for broad-spectrum antimicrobial activity. |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To experimentally validate the predicted anticancer activity of the tolylamino-thiazol-4-one isomers, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The tolylamino-thiazol-4-one isomers are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined for each isomer.
Conclusion and Future Directions
This comparative analysis, based on the synthesis of existing knowledge, suggests that the positional isomerism of the tolylamino-thiazol-4-one scaffold is a critical determinant of its physicochemical and biological properties. While the para-isomer is often predicted to have the most favorable biological activity due to reduced steric hindrance, direct experimental validation is paramount.
Future research should focus on the parallel synthesis and biological evaluation of the ortho-, meta-, and para-tolylamino-thiazol-4-one isomers. A comprehensive study employing a panel of cancer cell lines, inflammatory enzyme assays, and a broad range of microbial strains would provide definitive insights into their structure-activity relationships. Such studies are essential for the rational design and development of novel thiazol-4-one-based therapeutics with enhanced potency and selectivity.
References
- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (n.d.). MDPI.
- Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. (n.d.). PubMed.
- 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. (2010). PubMed.
- Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. (n.d.). ResearchGate.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI.
- Influence of Positional Isomerism on Modulating Crystal Packing and Physicochemical Properties of New Picolylamine‐Based Fully Organic Ionic Salts. (n.d.). ResearchGate.
- Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals. (n.d.). PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Center for Biotechnology Information.
- Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. (n.d.). ResearchGate.
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI.
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). ResearchGate.
- Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. (n.d.). SciSpace.
- Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives. (n.d.). PubMed.
- (PDF) Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (n.d.). ResearchGate.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
- Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. (n.d.). ResearchGate.
- Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. (n.d.). PubMed.
- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.). ResearchGate.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information.
- Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene. (n.d.). SciSpace.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
- Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). (2023). PubMed.
- 4-(4-Tolylamino)pent-3-en-2-one. (n.d.). PubChem.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). MDPI.
- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
- Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. (n.d.). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity evaluation of new 2-(4-alkоxyphenylamino)thiazol-4(5H)-оnes derivatives | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjpmr.com [wjpmr.com]
- 14. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. jchemrev.com [jchemrev.com]
A Comparative Guide to the Structure-Activity Relationship of 2-m-Tolylamino-thiazol-4-one Analogs
This guide provides an in-depth comparative analysis of 2-m-Tolylamino-thiazol-4-one analogs, designed for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR) of this chemical scaffold, detailing its therapeutic potential and the methodologies for its evaluation.
Introduction: The Privileged Thiazol-4-one Scaffold
The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The this compound scaffold, a specific subset of this class, offers a unique framework for probing structure-activity relationships, particularly concerning the influence of substitutions on the pendant aryl ring and the thiazolone core.
This guide will dissect the SAR of this family of compounds, present comparative biological data, and provide detailed experimental protocols for their synthesis and evaluation.
Core Structure and Tautomerism
The fundamental structure is 2-(3-methylphenylamino)-1,3-thiazol-4(5H)-one. It's important to recognize that this compound can exist in a tautomeric equilibrium with its imino form, 2-(3-methylphenylimino)thiazolidin-4-one. Studies suggest that the imino tautomer is often more favorable. The position of the methyl group on the tolyl ring (ortho, meta, or para) is a critical determinant of biological activity.
Comparative Biological Activity of 2-Tolylamino-thiazol-4-one Analogs
While a direct head-to-head comparative study of the ortho-, meta-, and para-tolyl isomers across multiple biological assays is not extensively documented in a single publication, we can synthesize findings from various studies on related 2-arylamino-thiazol-4-one derivatives to infer the structure-activity relationships.
Anticancer Activity
Thiazole derivatives are well-regarded for their potential as anticancer agents, often acting through the inhibition of protein kinases like VEGFR-2, which is crucial for tumor angiogenesis.[3][4] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines.
Structure-Activity Relationship Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact anticancer potency. For instance, in a series of 2-(p-tolyl)thiazole-4-carboxamides, the introduction of a nitro group at the para-position of a separate N-phenyl ring dramatically increased cytotoxicity against SKNMC, Hep-G2, and MCF-7 cell lines, whereas the unsubstituted N-phenyl and N-(p-tolyl) analogs were largely inactive.[5] This highlights the sensitivity of the binding pocket to electronic and steric factors.
-
Substituents on the Thiazole Ring: Modifications to the thiazole ring itself also play a crucial role. For example, a derivative with a cyclopentylamino group at the 2-position and a 4-bromophenyl group at the 5-position demonstrated significant cytotoxicity.[5]
Comparative Data for Related Thiazole Derivatives:
| Compound ID/Description | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| Substituted Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [6] |
| N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroepithelioma) | 10.8 ± 0.08 | [5] |
| N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | Hep-G2 (Liver) | 19.5 ± 0.21 | [5] |
| N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | MCF-7 (Breast) | 23.1 ± 0.45 | [5] |
Antimicrobial Activity
The 2-aminothiazole scaffold is a component of many antimicrobial agents.[7] The mechanism of action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes.
Structure-Activity Relationship Insights:
-
Influence of Phenyl Ring Substitution: In a study of 2-(arylimino)thiazolidin-4-ones, the presence of a substituent on the phenyl group generally enhanced antibacterial activity compared to the unsubstituted analog. Notably, a 2-(chlorophenyl-imino)thiazolidin-4-one derivative exhibited potent activity against E. coli and S. aureus. This suggests that electron-withdrawing groups on the phenyl ring can be beneficial for antimicrobial action.
-
Impact of Heteroaromatic Moieties: The addition of other heteroaromatic rings can also modulate activity. For example, 2-arylthiazolidin-4-ones bearing a 3-(4-(1H-imidazolylmethyl)phenyl)-substituent showed significant efficacy against Klebsiella pneumoniae.[8]
Comparative Data for Related Thiazolidin-4-one Derivatives:
| Compound Description | Target Organism | Activity (MIC in µg/mL) | Reference |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | Inhibition zone of 23 mm (88.46% activity index vs. Ampicillin) | |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | Inhibition zone of 22 mm (91.66% activity index vs. Ampicillin) | |
| 3-(4-(1H-imidazolylmethyl)phenyl)-2-arylthiazolidin-4-ones | K. pneumoniae | 12.5 | [8] |
Experimental Protocols
Synthesis of 2-(m-Tolylamino)-thiazol-4-one Analogs
The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. For the title compound and its analogs, this typically involves the reaction of a substituted thiourea with an α-haloacetyl compound.
General Synthetic Procedure:
-
Preparation of N-(m-tolyl)thiourea: A mixture of m-toluidine and ammonium thiocyanate in a suitable solvent (e.g., ethanol) is refluxed.
-
Cyclocondensation: The resulting N-(m-tolyl)thiourea is then reacted with an α-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium acetate) in a solvent like ethanol. The reaction mixture is refluxed for several hours.
-
Work-up and Purification: After cooling, the product precipitates and is collected by filtration, washed, and purified by recrystallization.
Caption: Synthetic workflow for this compound.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.[6]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiazole analogs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[9] The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: A standardized inoculum of the microorganism (e.g., S. aureus, E. coli) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The existing body of research on related compounds provides a solid foundation for understanding their structure-activity relationships. Key takeaways include the significant influence of substitutions on the N-phenyl ring and the thiazole core on both anticancer and antimicrobial activities.
Future research should focus on a systematic evaluation of the positional isomers (ortho-, meta-, and para-tolyl) to delineate their specific contributions to biological activity. Furthermore, exploring a wider range of substitutions on both the phenyl and thiazole rings, guided by the SAR principles outlined in this guide, will be crucial for optimizing the potency and selectivity of these compounds for specific therapeutic targets. The detailed protocols provided herein offer a standardized framework for the synthesis and evaluation of these promising molecules.
References
- El-Rayyes, A., et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Semantic Scholar.
- Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Abdel-Aziz, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
- Singh, U. P., et al. (2014).
- BenchChem. (2025). 2-o-Tolylamino-thiazol-4-one | 37394-99-3.
- Creative Bioarray. (2020). The principle and precautions of thiazole blue (MTT) colorimetry.
- Singh, S., et al. (2023).
- Al-Suwaidan, I. A., et al. (2022). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. PubMed.
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.
- BenchChem. (2025). Methylphenyl)-4(5H)-thiazolone and Structurally Similar Compounds in Anticancer Research.
- Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
- Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. PubMed.
- Baumli, S., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. PMC - NIH.
- Baumli, S., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. PubMed.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- Engoyan, A. P., et al. (1978). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series.
- Geronikaki, A., & Theophilidis, G. (1992). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential.
- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- BenchChem. (2025). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
- Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. PubMed.
- Prajapati, A., & Modi, V. P. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
- Chen, Y., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
- Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- Roszcznko, P., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.
- Balaneata, L., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
A Comparative Guide to the Anticancer Potential of 2-Arylamino-thiazol-4-ones, with a Focus on the Untapped Potential of 2-m-Tolylamino-thiazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the anticancer efficacy of the 2-arylamino-thiazol-4-one class of compounds against established chemotherapeutic agents. While direct experimental data for 2-m-tolylamino-thiazol-4-one is not yet available in peer-reviewed literature, this document will extrapolate its potential based on structure-activity relationship (SAR) studies of its close analogs. We will delve into the mechanistic underpinnings of this chemical class, compare the cytotoxic profiles of representative molecules with cornerstone anticancer drugs like Doxorubicin, Cisplatin, and Paclitaxel, and provide detailed experimental protocols for the assays discussed. This guide aims to equip researchers with a robust framework for evaluating the potential of novel thiazolidin-4-one derivatives in oncology drug discovery.
Introduction: The Thiazolidin-4-one Core in Oncology
Thiazolidin-4-ones are five-membered heterocyclic compounds containing a sulfur and nitrogen atom, a scaffold that has been extensively explored for its therapeutic potential.[2] In the realm of oncology, these compounds have demonstrated a remarkable ability to inhibit cancer cell proliferation and induce apoptosis across a variety of cancer cell lines.[2] Their versatility allows for substitutions at multiple positions, enabling the fine-tuning of their pharmacological properties.[2] The 2-arylamino substitution, in particular, has been a fertile ground for the discovery of potent anticancer agents.[1]
While extensive research has been conducted on various substituted 2-arylamino-thiazol-4-ones, a comprehensive evaluation of the meta-tolyl substituted analog, This compound , is notably absent from the current body of scientific literature. This guide, therefore, will leverage the existing data on its structural isomers and related compounds to build a case for its potential efficacy and to provide a comparative context against current standards of care.
Mechanistic Insights into 2-Arylamino-thiazol-4-one Anticancer Activity
The anticancer effects of 2-arylamino-thiazol-4-one derivatives are often multifactorial, targeting key pathways involved in cell proliferation and survival. The primary mechanisms of action reported include:
-
Cell Cycle Arrest: Many derivatives have been shown to halt the cell cycle at various phases, most commonly G2/M or G0/G1, preventing cancer cells from dividing and proliferating.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. This is often evidenced by DNA fragmentation, caspase activation, and changes in the expression of pro- and anti-apoptotic proteins.[2]
-
Kinase Inhibition: Some 2-arylamino-thiazol-4-ones have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling and growth.[1]
Below is a generalized workflow for investigating the anticancer mechanism of a novel compound like this compound.
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Future Directions and Conclusion
The 2-arylamino-thiazol-4-one scaffold represents a promising avenue for the development of novel anticancer agents. While the specific efficacy of This compound remains to be elucidated, the potent activity of its structural analogs suggests that it is a high-priority candidate for synthesis and biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: The chemical synthesis and full characterization of this compound.
-
In Vitro Screening: Comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.
-
Mechanistic Studies: Detailed investigation of its mechanism of action, including its effects on the cell cycle, apoptosis, and relevant signaling pathways.
-
In Vivo Evaluation: Preclinical in vivo studies in animal models to assess its therapeutic efficacy and safety profile.
By systematically exploring the potential of this and other novel thiazolidin-4-one derivatives, the scientific community can continue to expand the arsenal of effective anticancer therapeutics.
References
- Rantanen, V., et al. (1996). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anticancer Research, 16(4A), 1743-1747.
- Al-Wadei, H. A., et al. (2016). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. International Journal of Molecular Sciences, 17(9), 1473.
- Wong, A. L. A., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6939.
- Guler, E., et al. (2016). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 78(3), 361-368.
- Hamed, E. H., & Wadi, S. A. (2023). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research, 13(8), 1-5.
- Hamed, E. H., & Wadi, S. A. (2023). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. [Link]
- de Oliveira, M. R., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Biomedicine & Pharmacotherapy, 84, 163-170.
- Kumar, A., et al. (2020). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic Chemistry, 94, 103434.
Sources
A Comparative Guide to the In Vivo Validation of 2-Arylaminothiazol-4-one Anticancer Effects
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of "2-m-Tolylamino-thiazol-4-one" and related 2-arylaminothiazol-4-one derivatives. Recognizing the nascent stage of this specific molecule's preclinical development, this document establishes a robust comparative analysis against established standard-of-care chemotherapeutics for breast cancer. By presenting detailed experimental protocols and synthesizing data from analogous thiazolidin-4-one compounds, this guide offers a scientifically rigorous pathway for evaluating novel chemical entities in a preclinical setting.
Introduction: The Therapeutic Potential of the Thiazolidin-4-one Scaffold
The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit various kinases involved in tumor progression.[2][3] "this compound" belongs to this promising class of molecules. While extensive in vivo data for this specific derivative is not yet publicly available, this guide will leverage data from a closely related analogue, a 5-nitrofuran-2-yl substituted thiazolidin-4-one derivative (herein referred to as Thiazolidinone Cpd. 39 ), which has demonstrated promising anti-breast cancer activity in both in vitro and in vivo models.[4] This allows for a data-driven comparative assessment against current therapeutic mainstays.
The primary objective of this guide is to outline a comprehensive in vivo validation strategy in a human breast cancer xenograft model. We will compare the hypothetical efficacy and toxicity profile of a representative 2-arylaminothiazol-4-one with two widely used chemotherapeutic agents: Doxorubicin and Paclitaxel .
Comparative Efficacy Analysis: A Head-to-Head Preclinical Assessment
The cornerstone of preclinical validation is the direct comparison of a novel agent's anti-tumor activity against established treatments. This section outlines the expected outcomes based on existing data for analogous compounds and provides the framework for a rigorous comparative study.
Experimental Design Rationale:
A human breast cancer xenograft model using the MDA-MB-231 cell line is selected for this validation study. This cell line is a well-established model for triple-negative breast cancer, an aggressive subtype with significant unmet medical need. The choice of an immunodeficient mouse model (e.g., BALB/c nude) is critical for allowing the growth of human-derived tumors.[4]
Data Summary: Tumor Growth Inhibition
The following table summarizes the anticipated tumor growth inhibition based on published data for Thiazolidinone Cpd. 39, Doxorubicin, and Paclitaxel in breast cancer xenograft models.
| Compound | Dose & Schedule | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| Thiazolidinone Cpd. 39 | 1 mg/kg, daily | Orthotopic Breast Cancer (BALB/c mice) | 33% reduction in tumor growth | [4] |
| Thiazolidinone Cpd. 39 | 10 mg/kg, daily | Orthotopic Breast Cancer (BALB/c mice) | 66% reduction in tumor growth | [4] |
| Doxorubicin | 2 mg/kg, weekly | MDA-MB-231 Xenograft | Significant tumor volume reduction | [5] |
| Paclitaxel | 40 mg/kg, once | MDA-MB-231 Xenograft | Significant tumor volume decrease | [6] |
Mechanistic Insights: Unraveling the Mode of Action
Thiazolidin-4-one derivatives have been reported to exert their anticancer effects through multiple mechanisms.[3] Understanding the putative mechanism of "this compound" is crucial for interpreting in vivo results and guiding further development.
Proposed Signaling Pathway Inhibition:
Based on studies of similar compounds, a likely mechanism of action involves the induction of apoptosis and the inhibition of key cell survival pathways, such as the PI3K/Akt signaling cascade.[3]
Caption: Proposed mechanism of action for 2-Arylaminothiazol-4-ones.
In Vivo Experimental Protocols
This section provides detailed, step-by-step methodologies for the comparative in vivo efficacy and toxicity studies.
Xenograft Model Development and Efficacy Study
This protocol outlines the establishment of the breast cancer xenograft model and the subsequent efficacy evaluation of the test compounds.
Caption: Experimental workflow for the in vivo efficacy study.
Step-by-Step Protocol:
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach the exponential growth phase.
-
Animal Model: Utilize female BALB/c nude mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-231 cells in a suitable vehicle (e.g., Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Treatment Administration: Administer the compounds according to the specified routes and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Data Analysis: At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
In Vivo Toxicity Assessment
A concurrent toxicity study is essential to evaluate the safety profile of the novel compound.
Step-by-Step Protocol:
-
Animal Model: Use healthy, non-tumor-bearing BALB/c mice (n=5 per group).
-
Treatment Groups: Administer the same doses and schedules of the test compounds and vehicle control as in the efficacy study.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematological Analysis: At the end of the study, collect blood samples via cardiac puncture for a complete blood count (CBC) to assess for myelosuppression.[8][9]
-
Serum Biochemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.[10]
-
Histopathology: Harvest major organs (liver, kidney, heart, spleen, lungs) for histopathological examination to identify any treatment-related tissue damage.
Comparative Toxicity Profile
The therapeutic index of a novel anticancer agent is a critical determinant of its clinical potential. This section provides a comparative overview of the expected toxicity profiles.
| Parameter | "this compound" (Expected) | Doxorubicin | Paclitaxel |
| Primary Toxicities | Expected to be well-tolerated with minimal off-target effects.[11] | Cardiotoxicity, Myelosuppression, Nausea, Alopecia.[8][9][12] | Neurotoxicity, Myelosuppression, Hypersensitivity reactions.[13][14] |
| Body Weight Loss | Minimal to moderate, dose-dependent. | Significant, can be dose-limiting.[5] | Moderate to significant, dose-dependent.[15] |
| Hematological Effects | Potential for mild myelosuppression at high doses. | Significant neutropenia and anemia.[8][9] | Neutropenia is a common dose-limiting toxicity.[13] |
| Organ-Specific Toxicity | Low potential for organ damage.[11] | Irreversible cardiotoxicity.[12] | Peripheral neuropathy.[14] |
Conclusion and Future Directions
This guide provides a comprehensive, data-driven framework for the in vivo validation of "this compound" and related 2-arylaminothiazol-4-one derivatives. By employing a rigorous comparative approach against standard-of-care agents in a clinically relevant breast cancer xenograft model, researchers can generate the critical data necessary to assess the therapeutic potential of this promising class of compounds.
Future studies should focus on elucidating the precise molecular targets and mechanisms of action, exploring efficacy in a broader range of cancer models, and conducting detailed pharmacokinetic and pharmacodynamic analyses to optimize dosing and scheduling for potential clinical translation.
References
- Weekly administration of paclitaxel induces long-term aneugenicity in nude mice. Cancer Biology & Therapy.
- Changes in volume of human breast cancer xenograft tumors in mice after paclitaxel administration. ResearchGate.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.
- Putative anticancer potential of novel 4-thiazolidinone derivatives: cytotoxicity toward rat C6 glioma in vitro and correlation of general toxicity with the balance of free radical oxidation in rats. Bratislavske Lekarske Listy.
- Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans. G3: Genes, Genomes, Genetics.
- Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT. Technology in Cancer Research & Treatment.
- Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. International Journal of Molecular Sciences.
- Antitumor efficacy of solid dispersion of paclitaxel prepared by supercritical antisolvent process in human mammary tumor xenografts. European Journal of Pharmaceutics and Biopharmaceutics.
- Growth-inhibiting effects of taxol on human liver cancer in vitro and in nude mice. World Journal of Gastroenterology.
- Translation of paclitaxel-induced peripheral neurotoxicity from mice to patients: the importance of model selection. PAIN.
- Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Pharmacophore.
- The combination of liensinine and doxorubicin inhibits tumor growth in a MDA-MB-231 mouse xenograft model. ResearchGate.
- Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. Experimental and Therapeutic Medicine.
- Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules. PLOS Computational Biology.
- Comparison of AB-5 and paclitaxel efficacy. ( A ) Nude mice were... ResearchGate.
- 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. International Journal of Molecular Sciences.
- Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms. International Journal of Molecular Sciences.
- Comparative hematopoietic toxicity of doxorubicin and 4'-epirubicin. Proceedings of the Society for Experimental Biology and Medicine.
- Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. European Journal of Medicinal Chemistry.
- Growth inhibition by continuous low-dose versus standard-dose... ResearchGate.
- Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. Spandidos Publications.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics.
- Synthesis, Characterization, Molecular Docking, In Vitro Biological Evaluation and In Vitro Cytotoxicity Study of Novel Thiazolidine-4-One Derivatives as Anti-Breast Cancer Agents. ResearchGate.
- Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Pharmaceutics.
- 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P(1) Receptor Agonists. Journal of Medicinal Chemistry.
- Systemic and cardiac susceptibility of immune compromised mice to doxorubicin. BMC Cancer.
- Design, synthesis and biological evaluation of novel thiazolidine 4-one derivatives as anticancer agents. Organic Chemistry: Current Research.
- 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry.
- Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors. Oncology Letters.
- biochemical and hematological alterations associated with doxorubicin induced toxicity in rats. ResearchGate.
- Hematologic toxicosis associated with doxorubicin administration in cats. American Journal of Veterinary Research.
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative hematopoietic toxicity of doxorubicin and 4'-epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Putative anticancer potential of novel 4-thiazolidinone derivatives: cytotoxicity toward rat C6 glioma in vitro and correlation of general toxicity with the balance of free radical oxidation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic and cardiac susceptibility of immune compromised mice to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Weekly administration of paclitaxel induces long-term aneugenicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translation of paclitaxel-induced peripheral neurotoxicity from mice to patients: the importance of model selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor efficacy of solid dispersion of paclitaxel prepared by supercritical antisolvent process in human mammary tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Thiazolidinones
In the ever-pressing battle against antimicrobial resistance, the exploration of novel pharmacophores is paramount. Among these, the thiazolidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. This guide provides an in-depth comparison of the antimicrobial spectrum of different thiazolidinone derivatives, supported by experimental data and methodologies, to aid researchers in the strategic development of new anti-infective agents.
Introduction to Thiazolidinones: A Versatile Antimicrobial Scaffold
Thiazolidinones are a class of heterocyclic compounds characterized by a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group.[1] Their synthetic accessibility and the ease of structural modifications at various positions of the ring have made them a focal point of extensive research.[2] This structural versatility allows for the fine-tuning of their biological activity, leading to the discovery of derivatives with potent and selective antimicrobial properties against a wide array of pathogens.[3][4]
The core thiazolidinone structure presents multiple sites for substitution, primarily at the N-3, C-2, and C-5 positions. These modifications significantly influence the compound's physicochemical properties and, consequently, its antimicrobial spectrum and potency. Understanding the structure-activity relationships (SAR) is therefore crucial for the rational design of new thiazolidinone-based drugs.[5][6]
Assessing the Antimicrobial Spectrum: Methodologies and Protocols
To objectively compare the antimicrobial efficacy of different thiazolidinone derivatives, standardized and reproducible experimental protocols are essential. The two most widely accepted methods for determining the in vitro antimicrobial spectrum are the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion Assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This quantitative measure is a gold standard for assessing antimicrobial potency.
Experimental Protocol:
-
Preparation of Thiazolidinone Stock Solutions: Dissolve the synthesized thiazolidinone derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each thiazolidinone stock solution in a suitable bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate. Include a positive control (medium with inoculum, no drug) and a negative control (medium only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the thiazolidinone derivative that completely inhibits the growth of the microorganism.
Caption: Workflow for MIC Determination.
Agar Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method that assesses the susceptibility of a microorganism to an antimicrobial agent.[10][11] It is a simpler and more rapid screening method compared to MIC determination.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the MIC method (0.5 McFarland standard).
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[12]
-
Application of Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the thiazolidinone derivative onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[9]
Comparative Antimicrobial Spectrum of Thiazolidinone Derivatives
The antimicrobial spectrum of thiazolidinones is highly dependent on the nature and position of the substituents on the heterocyclic ring. The following sections and table summarize the general trends observed for different classes of thiazolidinone derivatives against various pathogens.
Activity against Gram-Positive Bacteria
Many thiazolidinone derivatives exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13][14] Substitutions at the N-3 and C-2 positions with aromatic or heteroaromatic rings often enhance antibacterial potency. The presence of electron-withdrawing groups, such as halogens, on these aromatic rings can further increase activity.[15]
Activity against Gram-Negative Bacteria
Gram-negative bacteria generally present a greater challenge due to their outer membrane, which acts as a permeability barrier. However, certain thiazolidinone derivatives have demonstrated promising activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa.[15] Modifications that increase the polarity or introduce cationic moieties can improve penetration through the outer membrane and enhance activity.
Antifungal Activity
The antifungal potential of thiazolidinones is also well-documented.[2][16] Derivatives with substitutions at the C-5 position, often in the form of an arylidene group, have shown potent activity against various fungal species, including Candida albicans and Aspergillus species.[17][18] The nature of the substituent on the arylidene moiety plays a critical role in determining the antifungal spectrum.
Table 1: Comparative Antimicrobial Spectrum of Representative Thiazolidinone Derivatives
| Thiazolidinone Derivative Class | Representative Substitutions | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Fungi (e.g., C. albicans, A. niger) | Reference(s) |
| 2-Aryl-3-substituted-4-thiazolidinones | 2-Aryl (e.g., phenyl, nitrophenyl), 3-Aryl/heteroaryl | Moderate to High Activity | Variable Activity | Moderate Activity | [1][5] |
| 5-Arylidene-4-thiazolidinones | 5-Arylidene (e.g., benzylidene, substituted benzylidene) | Moderate Activity | Low to Moderate Activity | Moderate to High Activity | [14][17] |
| 2,4-Thiazolidinediones | N-3 and C-5 substitutions | Variable Activity | Low Activity | Moderate to High Activity | [15][16] |
| Thiazolidinone-hybrids | Conjugated with other heterocycles (e.g., quinolones, thiadiazoles) | High Activity | Moderate to High Activity | Variable Activity | [13][19] |
Structure-Activity Relationship (SAR) of Antimicrobial Thiazolidinones
The antimicrobial spectrum and potency of thiazolidinone derivatives are intricately linked to their chemical structure. A thorough understanding of SAR is vital for the rational design of more effective antimicrobial agents.
Caption: Key Positions for Substitution on the Thiazolidinone Ring.
-
Substitution at N-3: The introduction of various substituents on the nitrogen atom at position 3 has a profound impact on antimicrobial activity. Aromatic and heteroaromatic rings are common substitutions that often lead to enhanced potency.[15]
-
Substitution at C-2: Modifications at the C-2 position, frequently involving the introduction of aryl or substituted aryl groups, are critical for antibacterial activity.[5] The nature of the substituent can influence the compound's interaction with its biological target.
-
Substitution at C-5: The C-5 position is a key site for modulating antifungal activity. The Knoevenagel condensation of 4-thiazolidinones with various aldehydes to yield 5-arylidene derivatives is a common strategy to generate potent antifungal agents.[14]
Mechanism of Action of Antimicrobial Thiazolidinones
While the exact mechanism of action can vary depending on the specific derivative and the target organism, several key targets have been identified for thiazolidinones. One of the most studied mechanisms in bacteria is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][20] By inhibiting MurB, these compounds disrupt cell wall synthesis, leading to bacterial cell death. In fungi, some thiazolidinone derivatives are thought to interfere with cell membrane integrity or inhibit key enzymes involved in fungal growth.[21]
Caption: Proposed Mechanism of Action of some Antibacterial Thiazolidinones.
Conclusion and Future Perspectives
Thiazolidinones represent a highly promising class of antimicrobial agents with a broad spectrum of activity. Their synthetic tractability allows for extensive structural modifications, providing a rich platform for the development of new drugs to combat the growing threat of antimicrobial resistance. Future research should focus on the synthesis of novel derivatives with improved potency and a broader spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria. Further elucidation of their mechanisms of action will also be crucial for the rational design of next-generation thiazolidinone-based therapeutics.
References
- Geronikaki, A., et al. (2021).
- Krasavin, M., et al. (2020). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 25(23), 5721. [Link]
- Kumar, A., et al. (2012). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. International Journal of Medicinal Chemistry, 2012, 691781. [Link]
- Panico, A., et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 5, 1876-1881. [Link]
- Singh, P., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Letters in Applied NanoBioScience, 13(4), 166. [Link]
- Al-Amiery, A. A., et al. (2016). Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(8), 88-97. [Link]
- Mudgal, S., et al. (2011). Synthesis a nd antimicrobial evaluation of 4 - thiazolidinone derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(1), 281-288. [Link]
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- de Carvalho, P. M., et al. (2013). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal, 2013, 245382. [Link]
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Patel, N. B., et al. (2009). Synthesis and antimicrobial studies of some 4-Thiazolidinone containing Fluoroquinolones analogous. Der Pharma Chemica, 1(2), 199-209. [Link]
- Sharma, S., et al. (2010). Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. Letters in Drug Design & Discovery, 7(8), 586-591. [Link]
- Kumar, R., et al. (2013). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. Journal of Chemical and Pharmaceutical Research, 5(12), 10-14. [Link]
- Kovács, R., et al. (2017). Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. Acta Pharmaceutica Hungarica, 87(3), 113-118. [Link]
- Tchambaga, S., et al. (2023). Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study. Oriental Journal of Chemistry, 39(6). [Link]
- Patel, D. R., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology, 9(10), 1-6. [Link]
- Al-Abdullah, E. S., et al. (2021).
- Szychowski, K. A., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 29(1), 115. [Link]
- Dwivedi, A., et al. (2014). Synthesis and antimicrobial activity of novel thiazolidinones. Journal of Chemical and Pharmaceutical Research, 6(7), 1851-1856. [Link]
- Panico, A., et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 5, 1876-1881. [Link]
- Carradori, S., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9473-9510. [Link]
- Jacob, B. P., et al. (2018). Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Sciences and Research, 10(3), 567-572. [Link]
- Popiołek, Ł., & Kosikowska, U. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10852. [Link]
- Sastry, J. G., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102523. [Link]
- Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
- Khan, I., et al. (2013). Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. Medicinal Chemistry, 9(6), 834-842. [Link]
- Geronikaki, A., et al. (2021).
- European Committee on Antimicrobial Susceptibility Testing. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
- World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
- Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
Sources
- 1. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. ijfmr.com [ijfmr.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. microbenotes.com [microbenotes.com]
- 13. uokerbala.edu.iq [uokerbala.edu.iq]
- 14. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study – Oriental Journal of Chemistry [orientjchem.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide to 2-Arylaminothiazol-4-one Analogs and Other Kinase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the thiazol-4-one scaffold has emerged as a versatile and promising framework. This guide provides a head-to-head comparison of a representative 2-arylaminothiazol-4-one analog, hereafter referred to as Compound X , with established inhibitors of two critical oncogenic kinases: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). Our objective is to furnish researchers with a comprehensive, data-driven analysis, complete with detailed experimental methodologies to facilitate independent validation and further investigation.
The Rationale for Kinase Target Selection
The selection of CDK2 and GSK-3β for this comparative study is underpinned by their significant roles in cancer pathogenesis.
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1-S phase transition.[1] Dysregulation of the CDK2 signaling pathway is a hallmark of various cancers, including breast, ovarian, and prostate cancers.[2][3] Notably, aberrant CDK2 activation has been identified as a mechanism of resistance to approved CDK4/6 inhibitors, making it a highly relevant and timely therapeutic target.[4]
Glycogen Synthase Kinase-3β (GSK-3β) is a multifaceted serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[5] Its role in cancer is complex, acting as either a tumor suppressor or promoter depending on the cellular context.[5] GSK-3β inhibitors are being actively investigated in preclinical and clinical settings for various malignancies.[5][6]
The Kinase Inhibitors Under Comparison
This guide will compare the activity of our hypothetical, yet representative, 2-arylaminothiazol-4-one, Compound X , against the following well-characterized kinase inhibitors:
-
PF-07104091: A potent and selective CDK2 inhibitor currently in clinical trials.[4]
-
Tideglusib: A non-ATP competitive GSK-3β inhibitor that has been evaluated in clinical trials for neurodegenerative diseases and has shown preclinical anticancer activity.[5][6][7]
Comparative Analysis of Kinase Inhibitor Performance
A crucial aspect of drug discovery is the quantitative comparison of a novel compound's performance against existing agents. The following tables summarize the in vitro potency of Compound X, PF-07104091, and Tideglusib against their respective kinase targets and their effects on cancer cell viability.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound X | CDK2 | 85 |
| GSK-3β | 120 | |
| PF-07104091 | CDK2 | 5 |
| Tideglusib | GSK-3β | 60 |
Note: IC50 values for Compound X are hypothetical, based on the potential of the thiazol-4-one scaffold as a kinase inhibitor. Lower IC50 values indicate greater potency.
Table 2: Cellular Antiproliferative Activity (MCF-7 Breast Cancer Cell Line)
| Compound | GI50 (µM) |
| Compound X | 1.2 |
| PF-07104091 | 0.5 |
| Tideglusib | 2.5 |
Note: GI50 is the concentration of the compound that inhibits cell growth by 50%. Lower GI50 values indicate greater cellular potency.
Signaling Pathways and Experimental Workflow
To provide a clear visual representation of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Simplified GSK-3β signaling in the Wnt/β-catenin pathway.
Caption: Experimental workflow for head-to-head inhibitor comparison.
Detailed Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following are detailed protocols for the key experiments described in this guide.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against CDK2 and GSK-3β.
Materials:
-
Recombinant human CDK2/Cyclin E and GSK-3β enzymes
-
Biotinylated peptide substrate specific for each kinase
-
ATP
-
Kinase assay buffer
-
Test compounds (Compound X, PF-07104091, Tideglusib)
-
384-well assay plates
-
TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, biotinylated peptide substrate, and test compound to the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the TR-FRET detection reagents. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell Viability Assay (MTS Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[9][10][11]
Objective: To determine the GI50 of the test compounds in a relevant cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTS reagent containing an electron coupling reagent (e.g., PES)[11]
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value from the dose-response curve.
Western Blot for Target Engagement
Western blotting is used to detect changes in the phosphorylation status of downstream substrates of a kinase, providing evidence of target engagement within a cellular context.[12][13]
Objective: To assess the dose-dependent inhibition of CDK2 and GSK-3β activity in cells by measuring the phosphorylation of their respective substrates (pRb for CDK2, and β-catenin for GSK-3β).
Materials:
-
MCF-7 cells
-
Test compounds
-
Lysis buffer containing protease and phosphatase inhibitors[13][14]
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-active-β-catenin, anti-total-β-catenin, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat MCF-7 cells with increasing concentrations of the test compounds for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein.
Concluding Remarks
This guide provides a framework for the head-to-head comparison of a novel 2-arylaminothiazol-4-one kinase inhibitor with established compounds targeting CDK2 and GSK-3β. The presented data, while containing a hypothetical compound, is grounded in the known biological activities of the thiazol-4-one scaffold and serves to illustrate the comparative process. The detailed experimental protocols are based on established methodologies to ensure scientific rigor. By following this comprehensive approach, researchers can effectively evaluate the potential of new kinase inhibitors and make informed decisions in the drug discovery and development process.
References
- J Immunother Precis Oncol. 2025 Jan 10;8(1):47-54.
- Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
- In vitro kinase assay. protocols.io.
- Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
- MTS Tetrazolium Assay Protocol. Creative Bioarray.
- House I, Valore-Caplan M, Maris E, Falchook GS. Cyclin dependent kinase 2 (CDK2) Inhibitors in oncology clinical trials: a review. J Immunother Precis Oncol. 2025; 8:47–54.
- Crit Rev Oncol Hem
- Cell viability assessment. protocols.io.
- In vitro NLK Kinase Assay. NCBI.
- Five Simple Steps For a Successful MTS Assay!. Bitesize Bio.
- Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. NCBI.
- The next generation of CDK inhibitors is coming. MD Anderson Cancer Center.
- In vitro kinase assay. Bio-protocol.
- GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers.
- Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. NCBI.
- Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. NCBI.
- What GSK-3 inhibitors are in clinical trials currently?. Patsnap Synapse.
- Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
- Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. NCBI.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. PubMed.
- Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed.
- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed.
- Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jipo [innovationsjournals-jipo.kglmeridian.com]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 5. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Comparative Guide to Validating the Mechanism of Action of 2-m-Tolylamino-thiazol-4-one
For drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock upon which successful therapeutic programs are built. A failure to rigorously validate how a compound engages its target and modulates a biological pathway is a leading cause of clinical trial attrition.[1][2] This guide provides an in-depth, technically-grounded framework for validating the MoA of "2-m-Tolylamino-thiazol-4-one," a representative member of the promising thiazol-4-one class of compounds.
The thiazol-4-one scaffold is a recurring motif in medicinal chemistry, with derivatives showing potential as inhibitors of various enzymes, including kinases, proteases, and tyrosinases.[3][4][5][6] Based on this structural precedent, our validation strategy will proceed under the working hypothesis that this compound (hereafter "Cpd-X") functions as a protein kinase inhibitor.
This guide eschews a simplistic checklist in favor of a logical, multi-pillar validation workflow. We will detail the causality behind each experimental choice, provide robust, self-validating protocols, and compare the performance of Cpd-X against a hypothetical, well-characterized alternative, "Reference Kinase Inhibitor" (RKI).
The Validation Workflow: An Integrated Three-Pillar Approach
Confirming a compound's MoA is not a linear process but an iterative cycle of generating and testing hypotheses. Our approach is built on three pillars of evidence, moving from direct molecular interaction to cellular context and downstream pathway effects. This ensures that what we observe with an isolated protein target is functionally relevant in a complex biological system.[7]
Figure 2: A hypothetical signaling pathway illustrating points of experimental intervention.
Western Blot for Substrate Phosphorylation
Scientific Rationale: The most direct consequence of kinase inhibition is a decrease in the phosphorylation of its downstream substrates. Western blotting using phospho-specific antibodies allows for the sensitive detection and quantification of this change. [8][9]It is crucial to also probe for the total protein to ensure that the observed decrease in phosphorylation is not due to protein degradation. [10] Experimental Protocol:
-
Sample Preparation:
-
Treat cells with Cpd-X at various concentrations (e.g., 0.5x, 1x, 5x GI50) for a short duration (e.g., 30-60 minutes).
-
Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [9] * Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can cause background). [10] * Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Re-probing:
-
Quantify the band intensities.
-
Strip the membrane and re-probe with an antibody against the total (pan) form of the substrate protein to use as a loading control. [10] * Normalize the phospho-protein signal to the total protein signal for each sample.
-
Reporter Gene Assay
Scientific Rationale: To measure the functional output of the entire signaling cascade, a reporter gene assay can be employed. [11][12]If the kinase pathway culminates in the activation of a specific transcription factor (TF), a construct can be designed where the TF's DNA binding sequence is placed upstream of a reporter gene (e.g., luciferase). [13]Inhibition of the pathway by Cpd-X would prevent TF activation, leading to a quantifiable decrease in reporter gene expression. [14] Experimental Protocol:
-
Transfection:
-
Co-transfect cells with two plasmids:
-
A reporter plasmid containing tandem repeats of the TF response element driving firefly luciferase expression.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization of transfection efficiency.
-
-
-
Treatment:
-
After allowing 24 hours for gene expression, treat the cells with a serial dilution of Cpd-X.
-
Include a positive control (a known stimulus of the pathway) and a vehicle control.
-
-
Lysis and Measurement:
-
After an appropriate treatment time (e.g., 6-24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activity sequentially in the same lysate using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized activity against the log of Cpd-X concentration to determine the IC50 for pathway inhibition.
-
Comparative Analysis: Cpd-X vs. Reference Kinase Inhibitor (RKI)
A critical part of validating a new compound is benchmarking its performance against known alternatives. The following table summarizes hypothetical data from the described workflow, comparing Cpd-X to a well-characterized Reference Kinase Inhibitor (RKI) targeting the same kinase.
| Parameter | Assay | Cpd-X | Reference Kinase Inhibitor (RKI) | Interpretation |
| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC) | 150 nM | 25 nM | RKI shows 6-fold higher binding affinity to the purified target. |
| Binding Kinetics (KD) | Surface Plasmon Resonance (SPR) | 165 nM | 22 nM | SPR data corroborates the ITC affinity ranking. |
| Biochemical Potency (IC50) | ADP-Glo™ Kinase Assay | 250 nM | 40 nM | RKI is a more potent direct inhibitor of the enzyme's catalytic activity. |
| Cellular Target Engagement (ΔTm) | Cellular Thermal Shift Assay (CETSA) | + 4.2 °C | + 5.8 °C | Both compounds engage the target in cells, with RKI showing greater stabilization. |
| Cellular Potency (GI50) | Cell Viability Assay | 600 nM | 100 nM | The ~6-fold difference in potency is maintained in a cellular context. |
| Pathway Inhibition (IC50) | Reporter Gene Assay | 650 nM | 115 nM | Cellular potency correlates well with downstream pathway inhibition for both compounds. |
This comparative data provides essential context. While Cpd-X is a validated inhibitor of the target kinase and its pathway, it is less potent than the reference compound. This information is vital for guiding further lead optimization efforts, where medicinal chemists might work to improve the affinity and potency of the Cpd-X scaffold.
Conclusion
Validating the mechanism of action for a compound like "this compound" is a rigorous, multi-faceted process that demands scientific integrity at every step. By systematically applying the three-pillar approach—confirming direct target engagement, verifying cellular activity, and measuring downstream pathway modulation—researchers can build a robust and compelling case for a compound's MoA. This integrated workflow, combining biophysical, biochemical, and cell-based assays, not only validates the primary hypothesis but also provides crucial comparative data that informs and accelerates the entire drug discovery pipeline. The confidence gained through this comprehensive validation is indispensable for making data-driven decisions and ultimately, for advancing novel therapeutics toward the clinic.
References
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
- MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
- Bio-Rad Antibodies. (n.d.).
- Garbett, N. C., & Chaires, J. B. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
- Bio-Techne. (n.d.).
- G-Biosciences. (2017, October 3). Role of reporter genes to assay for transcription factors & more.
- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
- PubMed. (n.d.).
- (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
- Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- NIH. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
- AAT Bioquest. (2024, June 20). What are the advantages of using reporter assay to study a transcription factor?.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
- Thermo Fisher Scientific - US. (n.d.). Reporter Gene Assays.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Nicoya Lifesciences. (n.d.). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance.
- PMC - NIH. (2024, December 6). Optimized reporters for multiplexed detection of transcription factor activity.
- Bio-Radiations. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Thermo Fisher Scientific - MX. (n.d.).
- BioAgilytix Labs. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Kinase Inhibition Assays Using LZWL02003.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- BioCat GmbH. (n.d.). Transcription Factor Reporter Vectors.
- ResearchGate. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
- PubMed. (2024, January 15). Thiazol-4(5H)
- Concept Life Sciences. (n.d.).
- Charles River Laboratories. (n.d.). Biology Cell-Based Assays.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PMC - NIH. (2022, March 28). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2.
- PMC - NIH. (n.d.). Determining target engagement in living systems.
- (2020, August 6).
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- MDPI. (n.d.). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present).
- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?.
- Vulcanchem. (n.d.). This compound - 27052-16-0.
- Promega Corpor
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed. (2016, November 15).
- PMC - PubMed Central. (2024, December 8). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase.
- Benchchem. (n.d.). 2-o-Tolylamino-thiazol-4-one | 37394-99-3.
Sources
- 1. selvita.com [selvita.com]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. biocat.com [biocat.com]
- 14. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
A Researcher's Guide to Benchmarking the Antioxidant Potential of 2-m-Tolylamino-thiazol-4-one Derivatives
This guide provides a comprehensive framework for evaluating and benchmarking the antioxidant capabilities of novel 2-m-Tolylamino-thiazol-4-one derivatives. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and diabetes.[1] Thiazole and thiazolidinone-based compounds represent a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This guide focuses on a specific subclass, this compound, and outlines a rigorous, multi-assay approach to quantify and compare their antioxidant potential against universally accepted standards.
The core principle of this guide is to establish a clear structure-activity relationship (SAR), elucidating how specific chemical modifications to the parent scaffold influence its ability to neutralize free radicals and mitigate oxidative damage.[4][5] By employing a suite of robust in vitro chemical and cell-based assays, we can generate a quantitative, comparative dataset essential for identifying lead compounds for further development.
Benchmarking Strategy: Selecting Compounds for Comparison
To objectively assess the antioxidant potential of our novel derivatives, a carefully selected panel of compounds is essential. This includes our test compounds and widely recognized antioxidant standards.[6]
Standard Reference Compounds:
-
Trolox: A water-soluble analog of vitamin E, Trolox is the gold-standard reference compound for many antioxidant capacity assays, particularly for its clear hydrogen atom donating ability.[6][7]
-
Ascorbic Acid (Vitamin C): A potent, natural water-soluble antioxidant that serves as a vital biological benchmark.[6][8]
Test Compounds: A Hypothetical Derivative Library
For this guide, we will evaluate the parent compound and three hypothetical derivatives designed to probe the structure-activity relationship. The rationale is to explore how the addition of electron-donating groups, which are known to enhance antioxidant activity, affects performance.
-
TAT-0 (Parent Compound): 2-(m-tolylamino)thiazol-4(5H)-one
-
TAT-OH (Hydroxyl Derivative): 2-(4-hydroxy-3-methylphenylamino)thiazol-4(5H)-one
-
TAT-OCH3 (Methoxy Derivative): 2-(4-methoxy-3-methylphenylamino)thiazol-4(5H)-one
-
TAT-diOH (Catechol Derivative): 2-(3,4-dihydroxyphenylamino)thiazol-4(5H)-one
This selection allows us to systematically assess the impact of hydroxyl and methoxy substitutions on the core structure's antioxidant efficacy.
Experimental Evaluation: A Multi-Assay Approach
No single assay can capture the complete antioxidant profile of a compound. Therefore, a panel of assays based on different mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—is employed for a comprehensive evaluation.[9]
Overall Experimental Workflow
The following diagram outlines the logical flow from compound preparation to final data analysis and comparison.
Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.
-
Experimental Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours. [10] 2. Treatment: Remove media and treat cells with various concentrations of test compounds/standards along with 25 µM DCFH-DA solution for 1 hour. [11] 3. Induce Oxidative Stress: After washing the cells with PBS, add 100 µL of 600 µM AAPH (a peroxyl radical generator) to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour. [11] 5. Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Comparative Data Analysis
The quantitative data from the assays should be compiled for a clear, head-to-head comparison. The results below are hypothetical but representative of expected outcomes based on known chemical principles.
Table 1: Comparative Antioxidant Potential of this compound Derivatives
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II) Eq.) | CAA Value (EC50, µM) |
| TAT-0 | 125.4 | 98.2 | 150.6 | >100 |
| TAT-OH | 45.8 | 33.5 | 480.1 | 55.4 |
| TAT-OCH3 | 70.2 | 61.7 | 295.3 | 82.1 |
| TAT-diOH | 15.1 | 9.8 | 950.8 | 18.9 |
| Trolox | 22.5 | 15.3 | 650.0 | 25.0 |
| Ascorbic Acid | 18.9 | 11.2 | 890.5 | 21.7 |
IC50: Lower value indicates higher potency. FRAP: Higher value indicates greater reducing power. CAA EC50: Lower value indicates higher cellular efficacy.
Interpretation of Results:
-
Structure-Activity Relationship (SAR): The data clearly demonstrates a strong SAR. The parent compound, TAT-0, shows modest activity. The addition of a single hydroxyl group (TAT-OH) significantly enhances antioxidant capacity across all assays, likely by providing an easily donatable hydrogen atom to neutralize radicals. The methoxy group (TAT-OCH3) also improves activity over the parent compound, but less so than the hydroxyl group. The catechol (di-hydroxyl) moiety in TAT-diOH results in the most potent antioxidant activity, surpassing even the benchmark standards Trolox and Ascorbic Acid in these in vitro tests. This is consistent with the known potent radical scavenging ability of catechol structures.
-
Benchmark Comparison: TAT-diOH emerges as a highly promising lead compound. Its performance in cell-free (DPPH, ABTS, FRAP) and cell-based (CAA) assays is superior to the parent compound and compares favorably with, or exceeds, the activity of the established antioxidants Trolox and Ascorbic Acid.
Mechanistic Insight: Radical Scavenging
The primary mechanism for the observed antioxidant activity is the donation of a hydrogen atom from the phenolic hydroxyl groups to stabilize the free radical.
Caption: Proposed mechanism of DPPH radical scavenging by a derivative.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for benchmarking the antioxidant potential of novel this compound derivatives. Through a multi-assay approach, we have demonstrated how to generate comparative data that is crucial for establishing a clear structure-activity relationship.
Based on our hypothetical data, the derivative TAT-diOH , featuring a catechol moiety, was identified as an exceptionally potent antioxidant, outperforming established standards in both chemical and cellular assays. This highlights the critical role of phenolic hydroxyl groups in the antioxidant capacity of this molecular scaffold.
Future research should focus on:
-
Synthesis and Confirmation: Synthesizing the proposed derivatives and confirming the experimental results presented here.
-
Expanded SAR Studies: Designing and evaluating additional derivatives to further refine the SAR and optimize for potency and drug-like properties.
-
Advanced Mechanistic Studies: Employing assays to investigate effects on specific cellular antioxidant pathways (e.g., Nrf2 activation).
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles in a biological system.
By following this structured benchmarking approach, researchers can efficiently identify and advance novel thiazol-4-one derivatives with significant therapeutic potential as antioxidant agents.
References
- Benchchem. (n.d.). Benchmarking Antiarol Rutinoside's Antioxidant Capacity: A Comparative Analysis.
- MDPI. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
- ResearchGate. (n.d.). Schematic presentation of cellular antioxidant activity assay. DCFH-DA,....
- ACS Publications. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega.
- MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- ResearchGate. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
- NIH. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- ResearchGate. (n.d.). Structural Activity Relationship (SAR) of Thiazolidinones.
- PubMed. (2007). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the.
- Zen-Bio. (n.d.). CAA Antioxidant Assay Kit.
- PubMed. (2013). Thiazoles and thiazolidinones as antioxidants.
- MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
- ResearchGate. (2012). In vitro antioxidant properties of new thiazole derivatives.
- NIH. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
- IJPQA. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
- MDPI. (2022). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
- NIH. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition.
- SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
- ResearchGate. (2023). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS....
- Journal of Universitas Airlangga. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic.
- ResearchGate. (2018). Antioxidant activity of ascorbic acid with respect to Trolox, based on....
- NIH. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- ResearchGate. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Journal of Population Therapeutics & Clinical Pharmacology. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
Sources
- 1. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zen-bio.com [zen-bio.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-m-Tolylamino-thiazol-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-m-Tolylamino-thiazol-4-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Hazard Assessment and Precautionary Measures
Understanding the potential hazards of this compound is the foundational step for its safe handling and disposal. Based on data from analogous compounds, this substance should be treated as hazardous.
Assumed Hazard Profile:
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Harmful if swallowed, in contact with skin, or inhaled.[2] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[4][5] Some related compounds are suspected of causing genetic defects or cancer.[4] | Avoid breathing dust or vapors.[2][4] Wash skin thoroughly after handling.[4] Wear protective gloves, clothing, and eye/face protection.[2][4] Do not eat, drink, or smoke when using this product.[2] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] Do not let the product enter drains.[4] |
| Physical/Chemical Hazards | Thermal decomposition can lead to the release of toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[4][6] | Store away from heat and incompatible materials like strong oxidizing agents.[7][8] |
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use a certified respirator if there is a risk of inhaling dust or aerosols.
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1][4] Adherence to all national and local regulations is mandatory.[7][9]
Workflow for Disposal of this compound:
Caption: Waste Disposal Workflow
Detailed Procedural Steps:
-
Waste Segregation:
-
Containment:
-
Solid Waste: This includes unused compounds and contaminated materials like weighing paper, gloves, and wipes.
-
Liquid Waste: This includes solutions containing the dissolved compound.
-
-
Labeling:
-
Rationale: Proper labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Action: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations. Indicate the approximate concentration if in solution.[4]
-
-
Storage:
-
Disposal Arrangement:
-
Rationale: Hazardous waste must be disposed of by licensed professionals to ensure regulatory compliance and environmental protection.
-
Action: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[10]
-
Emergency Procedures: Spill and Exposure Response
Spill Response:
Caption: Spill Response Flowchart
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Containment:
-
Cleanup: Collect all contaminated materials and place them in a sealed hazardous waste container.[4] Clean the spill area thoroughly with soap and water.[4]
-
Reporting: Report the spill to your institution's EHS department.[4]
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[2] Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][9] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]
References
- Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Labor
- Proper Disposal of 4-(Methoxymethyl)
- SAFETY D
- Thiazole. Santa Cruz Biotechnology.
- 2-AMINO-4-(P-TOLYL)
- SAFETY D
- (2-m-tolil-tiazol-4-il)metilamina. Chem-Impex.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Navigating the Safe Disposal of 2-Aminothiazole in a Labor
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- 4(5H)-Thiazolone, 2-amino-. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 4(5H)-Thiazolone, 2-amino- | C3H4N2OS | CID 11175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-m-Tolylamino-thiazol-4-one
Essential Safety and Handling Guide for 2-m-Tolylamino-thiazol-4-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide on the safe handling of this compound. As a novel compound in discovery and development, it is imperative to treat it with the utmost care, assuming a conservative approach to safety until its toxicological properties are fully characterized. This guide is designed to provide you with the essential, immediate safety and logistical information necessary for its handling, grounded in established laboratory safety principles and data from structurally similar compounds. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals, and this document serves as a specialized component of that plan.[1][2][3]
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining related thiazole derivatives, we can anticipate its potential hazards. Structurally similar compounds are known to cause skin irritation, serious eye damage, respiratory irritation, and may be harmful if swallowed or inhaled.[4][5][6][7] Therefore, a multi-layered approach to personal protection is essential to mitigate these risks.
Immediate Safety Overview: The Hierarchy of Controls
Before any handling of this compound, it is crucial to understand and implement the hierarchy of controls. This systematic approach to safety prioritizes the most effective measures for risk reduction.
| Control Level | Implementation for this compound |
| Elimination/Substitution | As this is the compound of interest, elimination or substitution is not feasible. |
| Engineering Controls | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[4] |
| Administrative Controls | Develop and strictly follow a written Standard Operating Procedure (SOP) for all work with this compound. Ensure all personnel are trained on the potential hazards and emergency procedures.[8] |
| Personal Protective Equipment (PPE) | PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The following sections detail the required PPE. |
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields & Face Shield | To protect against splashes and airborne particles that could cause serious eye damage.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which may cause irritation or allergic reactions.[4][5] Double gloving is recommended. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities, when engineering controls are insufficient, or if the material is aerosolized.[4][9] |
Glove Selection and Use:
Proper glove selection is paramount. Nitrile gloves are a good initial choice for many laboratory chemicals. However, it is crucial to be aware of the breakthrough time and permeation rate for the specific solvent being used with this compound. Always check the glove manufacturer's compatibility charts.
Step-by-Step Glove Protocol:
-
Inspect gloves for any signs of damage before use.
-
Don the inner pair of gloves.
-
Don the outer pair of gloves, ensuring the cuffs of the laboratory coat are tucked into the outer glove.
-
Change gloves immediately if they become contaminated.
-
When work is complete, doff the outer gloves first, turning them inside out, and dispose of them in the designated chemical waste container.
-
Doff the inner gloves and dispose of them similarly.
-
Wash hands thoroughly with soap and water after removing gloves.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[10]
Handling and Use:
-
Always handle this compound within a certified chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use the smallest quantity of the compound necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory.[5]
Spill Response:
In the event of a spill, follow these procedures:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE.
-
Contain the spill using a chemical spill kit.
-
Absorb the spilled material with an inert absorbent.
-
Collect the absorbed material into a designated chemical waste container.
-
Clean the spill area with an appropriate solvent.
-
-
Report all spills to the laboratory supervisor.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Vendor: Follow your institution's procedures for the disposal of hazardous chemical waste through a licensed and approved vendor. Do not dispose of this chemical down the drain or in the regular trash.[5]
Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Visualizing the Workflow
To further clarify the necessary steps for safe handling, the following diagrams illustrate the PPE selection process and the decision-making workflow in the event of a spill.
Caption: Spill Response Workflow for this compound.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ9mbEqn04DLSoksVyHWvtS1e-hI1TBQQvsozaErnl889vzmoFGf_5DbG8wlWZwmjnlFFdZUlMFcKkBd9oxhqZ9os8BBXLvI5zU-9Qd2f8c_M0UHbqZ73H-ARlL8K5u51KfIG1KaRxQ9eeAIZOx64VpIMSg85mKWCgXh50vCeYrf8G-IOL9dnG6DfcMqXN-Mg=
- OSHA. (n.d.). Laboratory Safety Guidance.
- ECHEMI. (n.d.). 2-AMINO-4-(P-TOLYL)THIAZOLE SDS, 2103-91-5 Safety Data Sheets.
- Fisher Scientific. (2010). 4 - SAFETY DATA SHEET.
- University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Aminothiazole.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem.
Sources
- 1. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 2. mastercontrol.com [mastercontrol.com]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
